1-Bromo-2-((methoxymethoxy)methyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(methoxymethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPEZNNOODNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474356 | |
| Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94236-21-2 | |
| Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Bromo-2-((methoxymethoxy)methyl)benzene
CAS Number: 94236-21-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a versatile building block in organic synthesis with emerging applications in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, presenting data in a clear and accessible format for laboratory and research applications.
Physicochemical and Spectroscopic Data
Key physicochemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 94236-21-2 | |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| IUPAC Name | 1-bromo-2-(methoxymethoxymethyl)benzene | [1] |
| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [1] |
| Polarity | The methoxymethoxy group increases polarity compared to simple alkyl or aryl substituents, enhancing solubility in polar aprotic solvents like DMF or THF. | [1] |
| Stability | The methoxymethoxy (MOM) protecting group is labile under acidic conditions, allowing for selective deprotection. | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-((methoxymethoxy)methyl)benzene. The methoxymethoxymethyl group acts as an ortho-directing group, leading to the desired product with good regioselectivity.
Experimental Protocol: Bromine-Mediated Bromination[1]
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Materials:
-
2-((methoxymethoxy)methyl)benzene (1.0 equivalent)
-
Bromine (Br₂) (1.1 equivalents)
-
Iron(III) bromide (FeBr₃) (0.1 equivalents)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-((methoxymethoxy)methyl)benzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture.
-
Add the iron(III) bromide catalyst to the reaction mixture.
-
Allow the reaction to warm to room temperature (25°C) and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 68-72%[1]
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the aryl bromide moiety, which can participate in a variety of cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily substituted in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the benzene ring.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Potential Therapeutic Applications
Recent studies have highlighted the potential of this compound as a scaffold for the development of new therapeutic agents, with demonstrated antimicrobial and anticancer activities.
Antimicrobial Activity
The compound has shown inhibitory effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | 50 µM | [1] |
| Staphylococcus aureus | 30 µM | [1] |
| Pseudomonas aeruginosa | 70 µM | [1] |
A study also indicated a significant reduction in biofilm biomass of Staphylococcus aureus at concentrations above 30 µM.[1]
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against cancer cell lines.
| Cell Line | IC₅₀ Value | Notes | Reference |
| HeLa | ~25 µM | Induces apoptosis | [1] |
| Cancer Stem Cells | ~20 µM | Reduced viability by over 50% | [1] |
The proposed mechanism for its anticancer activity involves the inhibition of DNA repair enzymes, leading to an accumulation of DNA damage and subsequent apoptosis.[1]
Proposed mechanism of anticancer activity.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its utility in cross-coupling reactions allows for the synthesis of a diverse range of derivatives, while its inherent biological activity provides a promising starting point for drug discovery programs. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, and complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed protocols for its synthesis are provided, along with a discussion of its potential applications in medicinal chemistry and drug development based on reported biological activities.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzene derivative with the molecular formula C₉H₁₁BrO₂.[1] Its systematic IUPAC name is this compound.[1] The structure consists of a benzene ring substituted with a bromine atom and a methoxymethoxy)methyl group at positions 1 and 2, respectively.[1]
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 94236-21-2 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Canonical SMILES | COCOCC1=C(C=CC=C1)Br | [1] |
| InChIKey | DIZPEZNNOODNQE-UHFFFAOYSA-N | [1] |
Structural Elucidation via Spectroscopic Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.52 | d, J = 8.0 Hz | 1H | Aromatic H |
| 7.26 | t, J = 7.5 Hz | 1H | Aromatic H |
| 7.12 | d, J = 7.5 Hz | 1H | Aromatic H |
| 4.71 | s | 2H | -O-CH₂-O- |
| 4.65 | s | 2H | Ar-CH₂-O- |
| 3.40 | s | 3H | -O-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 138.2 | Aromatic C-Br |
| 132.8 | Aromatic C |
| 129.5 | Aromatic C |
| 128.8 | Aromatic C |
| 127.6 | Aromatic C |
| 123.1 | Aromatic C |
| 95.4 | -O-CH₂-O- |
| 69.8 | Ar-CH₂-O- |
| 55.4 | -O-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| 3064 | Aromatic C-H stretch |
| 2962, 2829 | Aliphatic C-H stretch |
| 1589, 1469, 1442 | Aromatic C=C stretch |
| 1150, 1111, 1045 | C-O (ether) stretch |
| 752 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 232/230 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 151 | [M - Br]⁺ |
| 121 | [M - OCH₂OCH₃]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion |
Synthesis Protocols
This compound is typically synthesized via electrophilic bromination of the corresponding benzyl ether.
Bromine-Mediated Bromination
This method involves the direct bromination of 2-((methoxymethoxy)methyl)benzene using bromine in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Dissolve 2-((methoxymethoxy)methyl)benzene (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid catalyst, for example, iron(III) bromide (FeBr₃) (0.1 equiv).
-
To the stirred solution, add bromine (Br₂) (1.1 equiv) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Applications in Drug Development
While this compound is primarily utilized as a synthetic intermediate, its structural motifs are of interest in medicinal chemistry. The presence of a bromo-aromatic group allows for its use in various cross-coupling reactions to generate more complex molecules.
Some studies have indicated that compounds with similar structural features possess potential biological activities. For instance, some brominated aromatic compounds have been investigated for their antimicrobial and anticancer properties.[1] The methoxymethyl (MOM) ether serves as a common protecting group for alcohols, which is valuable in multi-step syntheses of complex drug candidates.
The reactivity of the C-Br bond and the lability of the MOM group under acidic conditions make this compound a versatile tool for introducing the 2-((methoxymethoxy)methyl)phenyl moiety into target molecules.
Conclusion
The structure of this compound has been unequivocally established through a combination of NMR, IR, and MS spectroscopic techniques. Its synthesis is readily achievable through standard bromination protocols. While direct and extensive biological data for this specific compound is limited, its utility as a synthetic intermediate and the known activities of structurally related molecules suggest its potential as a valuable scaffold in the design and synthesis of novel therapeutic agents. This guide provides foundational knowledge for researchers and professionals working in organic synthesis and drug discovery.
References
Technical Guide: Physical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
1-Bromo-2-((methoxymethoxy)methyl)benzene is an aryl halide featuring a benzene ring substituted with a bromine atom and a methoxymethoxy-protected methyl group at the ortho position.[1] This structure makes it a useful intermediate in organic synthesis, particularly in reactions where protection of a hydroxymethyl group is required.
Table 1: Core Identification Data
| Property | Value | Source(s) |
| CAS Number | 94236-21-2 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [1] |
| InChI Key | DIZPEZNNOODNQE-UHFFFAOYSA-N | [1] |
Quantitative Physical Properties
Extensive searches of scientific databases and chemical supplier information did not yield specific, experimentally determined values for the boiling point, melting point, density, or refractive index of this compound. The physical state (solid or liquid) is also not definitively documented.
Table 2: Quantitative Physical Properties Summary
| Property | Value |
| Physical State | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| Refractive Index | Not Available |
For reference, structurally similar compounds exhibit a range of properties. For instance, 1-Bromo-2-(methoxymethyl)benzene is documented as a solid, while 1-Bromo-2-methoxy-3-(methoxymethyl)benzene is a liquid.[2] Predicted values for another analog, 1-Bromo-2-methoxy-6-(methoxymethyl)benzene, include a boiling point of 256.2 ± 25.0 °C and a density of 1.369 ± 0.06 g/cm³.[3] These values should be used with caution as they do not represent the target compound.
Experimental Protocols
The following sections detail the standard methodologies that would be employed to determine the physical properties of a novel or uncharacterized liquid organic compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.
-
Preparation: A small amount (a few milliliters) of the liquid sample is placed into a small fusion tube. A capillary tube, sealed at one end, is then placed (open end down) into the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), which ensures uniform heating.
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Measurement: The liquid is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.
Density Determination (Pycnometer Method)
A pycnometer, a glass flask with a precisely defined volume, is used for the accurate determination of liquid density.
-
Initial Weighing: The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
Sample Filling: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Second Weighing: The filled pycnometer is weighed again (m₂). The mass of the liquid is calculated as (m₂ - m₁).
-
Volume Calibration: The process is repeated with a reference substance of known density, typically distilled water, to precisely determine the volume (V) of the pycnometer at a specific temperature.
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V
Refractive Index Determination (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property determined using a refractometer.
-
Calibration: The refractometer is first calibrated using a standard of known refractive index, often distilled water.
-
Sample Application: A few drops of the liquid sample are placed onto the clean, dry prism surface of the refractometer.
-
Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature must be recorded, as refractive index is temperature-dependent (e.g., nD²⁰, indicating a measurement at 20°C using the sodium D-line).
Logical Relationships
The following diagram illustrates the hierarchical relationship of the physical properties discussed in this guide.
Caption: Relationship of Compound Identifiers and Physical Properties.
References
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-((methoxymethoxy)methyl)benzene is a key aromatic building block in organic synthesis, valued for its utility in the construction of complex molecular architectures. Its strategic placement of a reactive bromine atom and a protected hydroxymethyl group makes it a versatile intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and diagrams are included to facilitate its use in a laboratory setting.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 1-bromo-2-(methoxymethoxymethyl)benzene, is a substituted benzene derivative.[1] The presence of the bromine atom and the methoxymethyl (MOM) ether group dictates its chemical behavior and physical properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| CAS Number | 94236-21-2 | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |
| Boiling Point | Data not available for this specific compound. A related compound, 1-bromo-2-(methoxymethyl)benzene, has a predicted boiling point of 213.0±15.0°C at 760 mmHg. | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | - |
| InChI | InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | [1] |
| InChIKey | DIZPEZNNOODNQE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.52 | d (J = 8.0 Hz) | 1H | Aromatic H-6 |
| 7.26 | t (J = 7.5 Hz) | 1H | Aromatic H-4 |
| 7.12 | t (J = 7.6 Hz) | 1H | Aromatic H-5 |
| 7.08 | d (J = 7.5 Hz) | 1H | Aromatic H-3 |
| 4.71 | s | 2H | -O-CH₂-O- |
| 4.62 | s | 2H | Ar-CH₂-O- |
| 3.40 | s | 3H | -O-CH₃ |
Note: The assignment of aromatic protons is based on typical splitting patterns and chemical shifts for ortho-disubstituted benzene rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. An IR spectrum for the closely related compound, 1-bromo-2-(methoxymethyl)benzene, is available and provides an indication of the expected absorption bands.[2] Key expected absorptions for this compound would include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1150 cm⁻¹ (strong, characteristic of the MOM ether)
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.
Synthesis
This compound is typically synthesized from 2-bromobenzyl alcohol through the protection of the alcohol functionality as a methoxymethyl (MOM) ether.
Experimental Protocol: Synthesis of this compound
Scheme 1: Synthesis of this compound
Caption: Synthesis of the target compound from 2-bromobenzyl alcohol.
Materials:
-
2-Bromobenzyl alcohol
-
Dimethoxymethane
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add dimethoxymethane (3.0 eq).
-
Slowly add phosphorus pentoxide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is centered around the bromine atom and the MOM-protected alcohol. The bromine atom can participate in a variety of cross-coupling reactions and can be converted into an organometallic reagent. The MOM group is a stable protecting group under many reaction conditions but can be readily cleaved under acidic conditions to reveal the primary alcohol.
Key Reactions
Diagram 1: Reactivity of this compound
Caption: Key transformations of the target compound.
-
Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by treatment with magnesium metal in an ethereal solvent like THF. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles.
-
Suzuki and other Cross-Coupling Reactions: The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
-
Deprotection of the MOM Ether: The methoxymethyl ether can be cleaved under acidic conditions (e.g., HCl in methanol or water) to regenerate the primary alcohol. This allows for further functionalization of the benzyl position. The MOM group is generally stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents.[3][4][5]
Role in Drug Development
While specific examples of drugs synthesized directly from this compound are not prevalent in the searched literature, its structural motifs are common in pharmaceutical compounds. Aryl bromides are key precursors for biaryl structures, which are present in numerous drugs. The protected benzyl alcohol functionality allows for the introduction of various side chains and functional groups found in bioactive molecules. Its utility lies in its ability to serve as a versatile scaffold for the synthesis of libraries of compounds for screening in drug discovery programs.[6]
Safety and Handling
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.
Conclusion
This compound is a valuable synthetic intermediate with a range of potential applications in organic synthesis and drug discovery. Its dual functionality allows for sequential and site-selective modifications, making it a powerful tool for the construction of complex molecular targets. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization. Further investigation into its physical properties and the development of more detailed synthetic protocols will undoubtedly expand its utility in the scientific community.
References
- 1. 1-Bromo-2-(methoxymethyl)benzene AldrichCPR [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 94236-21-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a valuable intermediate in organic synthesis. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its precursor.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the starting material, 2-bromobenzyl alcohol, which is then followed by the protection of the alcohol functional group as a methoxymethyl (MOM) ether.
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Bromobenzyl Alcohol
This procedure details the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.
Experimental Procedure:
A 5-liter, three-necked reaction vessel is charged with sodium borohydride (62.4 g, 1.65 moles) and 1 liter of tetrahydrofuran (THF). The mixture is cooled to 0-5°C, and boron trifluoride diethyl etherate (0.26 L, 2.1 moles) is added. After stirring for 15 minutes, a solution of 2-bromobenzoic acid (400 g, 2 moles) in 1 liter of THF is added dropwise over 1.5 hours, maintaining the temperature between 0-10°C. The reaction mixture is then stirred for 6 hours at room temperature. The reaction is subsequently hydrolyzed, and the product is recrystallized from hexane to yield 2-bromobenzyl alcohol.[1]
Yield: 78.5%[1]
Synthesis of this compound
This protocol describes the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol.
Experimental Procedure:
In an oven-dried 500 mL three-neck round-bottom flask equipped with a stir bar, 2-bromobenzyl alcohol (15.5 g, 78.18 mmol, 1.0 eq.) is dissolved in dichloromethane (DCM, 160 mL). To this solution, N,N-diisopropylethylamine (DIPEA, 40.41 g, 312.72 mmol, 4.0 eq.) is added under an argon atmosphere. The resulting suspension is cooled to 0°C, and freshly distilled chloromethyl methyl ether (MOMCl, 18.88 g, 234.50 mmol, 3.0 eq.) is added dropwise over 10 minutes. Sodium iodide (NaI, 5.80 g, 39.09 mmol, 0.5 eq) is then added, and the mixture is allowed to warm to 25°C and stirred for 16 hours. Upon completion, the reaction is worked up to isolate the desired product.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 2-Bromobenzyl Alcohol | C₇H₇BrO | 187.03 | 18982-54-2 | Light-orange crystals[1] | 78-80[1][2] |
| This compound | C₉H₁₁BrO₂ | 231.09[3] | 94236-21-2 | - | - |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.52 | d (J = 8.0 Hz) |
| 7.26 | t (J = 7.5 Hz) |
| 7.12 | d (J = 7.5 Hz) |
| 4.65 | s |
| 4.55 | s |
| 3.38 | s |
Note: ¹H NMR data is based on a representative spectrum and may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy: An infrared spectrum for 1-bromo-2-(methoxymethyl)benzene has been reported in the literature, which can be used for structural confirmation.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and analysis of the target compound.
References
An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methoxymethyl (MOM)-protected 2-bromobenzyl alcohol, a valuable intermediate in organic synthesis. This document details the prevalent synthetic methodologies, offering in-depth experimental protocols and critical data for laboratory application.
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a frequently employed protecting group for alcohols due to its ease of introduction, general stability under a range of reaction conditions, and facile cleavage under acidic conditions.[1][2] 2-Bromobenzyl alcohol, a versatile building block in its own right, often requires protection of its hydroxyl functionality to prevent undesired side reactions during subsequent transformations. This guide focuses on the preparation of MOM-protected 2-bromobenzyl alcohol, providing researchers with the necessary information for its efficient synthesis.
Chemical Data Summary
A clear understanding of the physical and chemical properties of the starting material and the desired product is essential for successful synthesis and purification. The following tables summarize key quantitative data for 2-bromobenzyl alcohol and its MOM-protected derivative.
Table 1: Properties of 2-Bromobenzyl Alcohol
| Property | Value | Reference |
| CAS Number | 18982-54-2 | [3] |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.03 g/mol | [3] |
| Appearance | White to beige crystalline powder or needles | [3] |
| Melting Point | 78-82 °C | [4] |
| Boiling Point | 261.8 ± 15.0 °C at 760 mmHg | [5] |
Table 2: Properties of MOM-protected 2-Bromobenzyl Alcohol
| Property | Value | Reference |
| Chemical Name | 1-(((2-Bromobenzyl)oxy)methoxy)methane | N/A |
| Alternate Names | 2-Bromobenzyl methoxymethyl ether | [6] |
| Molecular Formula | C₉H₁₁BrO₂ | [7] |
| Molecular Weight | 231.09 g/mol | [7] |
| Appearance | Colorless oil (Predicted) | [6] |
Synthetic Pathways and Mechanisms
The protection of an alcohol as a methoxymethyl (MOM) ether is a type of acetal formation.[1] This transformation involves the reaction of the alcohol with a MOM-donating reagent, typically under basic or acidic conditions.
Signaling Pathway of MOM Protection
The following diagram illustrates the general mechanistic pathways for the MOM protection of an alcohol.
Caption: General mechanistic pathways for MOM protection of an alcohol.
Experimental Protocols
Two primary methods for the MOM protection of alcohols are widely used in synthetic chemistry. Below are detailed experimental protocols adapted for the synthesis of MOM-protected 2-bromobenzyl alcohol.
Method 1: Using Chloromethyl Methyl Ether (MOM-Cl) and a Base
This is the most common method for MOM protection, utilizing a non-nucleophilic base to deprotonate the alcohol, which then reacts with MOM-Cl.[1]
Experimental Workflow:
Caption: Workflow for MOM protection using MOM-Cl and DIPEA.
Detailed Procedure:
-
To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure MOM-protected 2-bromobenzyl alcohol.
Quantitative Data for a Representative Procedure: [1]
| Reagent | Molar Eq. |
| Alcohol | 1.0 |
| DIPEA | 4.0 |
| MOM-Cl | 3.0 |
| NaI (optional catalyst) | 0.5 |
Method 2: Using Dimethoxymethane and an Acid Catalyst
This method provides a safer alternative to the use of the carcinogenic MOM-Cl.[1]
Experimental Workflow:
Caption: Workflow for MOM protection using dimethoxymethane.
Detailed Procedure:
-
A solution of 2-bromobenzyl alcohol (1.0 eq) in dimethoxymethane (can be used as the solvent) is prepared.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoromethanesulfonic acid (TfOH), is added to the solution.[2]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the desired MOM-protected ether.
Deprotection of the MOM Group
The MOM ether is stable to a variety of reagents but can be readily cleaved under acidic conditions to regenerate the alcohol.[1][2]
Common Deprotection Conditions:
-
Aqueous Acid: Hydrochloric acid (HCl) in a mixture of water and an organic solvent (e.g., methanol or THF).[2]
-
Lewis Acids: A variety of Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or bismuth triflate (Bi(OTf)₃) can be used for deprotection.
-
Other Acidic Reagents: Trifluoroacetic acid (TFA) in dichloromethane or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent are also effective.[1]
Conclusion
The preparation of MOM-protected 2-bromobenzyl alcohol is a straightforward and essential transformation for synthetic chemists. The choice of method, either the traditional MOM-Cl protocol or the safer dimethoxymethane alternative, will depend on the specific requirements of the synthetic route and the available laboratory resources. This guide provides the necessary detailed protocols and data to enable researchers to confidently and efficiently synthesize this valuable intermediate for their research and development endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. 1515-88-4 CAS MSDS (4-BROMOBENZYL METHYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 1-bromo-2-(methoxymethoxy)benzene synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromo-4-Methoxy-1-(Methoxymethoxy)Benzene [myskinrecipes.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Bromo-1-(methoxymethoxy)-4-methylbenzene [myskinrecipes.com]
Spectroscopic and Synthetic Profile of 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound 1-Bromo-2-((methoxymethoxy)methyl)benzene. The information is intended to support research and development activities where this molecule is a key intermediate or target compound.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.52 | Doublet | 1H | 8.0 | Aromatic H |
| 7.26 | Triplet | 1H | 7.5 | Aromatic H |
| 7.12 | Doublet | 1H | 7.5 | Aromatic H |
| 4.68 | Singlet | 2H | - | -CH₂-O- (benzyl) |
| 4.65 | Singlet | 2H | - | -O-CH₂-O- |
| 3.41 | Singlet | 3H | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.1 | C-Br |
| 132.8 | Aromatic C-H |
| 129.0 | Aromatic C-H |
| 127.8 | Aromatic C-H |
| 123.1 | Aromatic C-H |
| 119.9 | Aromatic C (substituted) |
| 95.4 | -O-CH₂-O- |
| 70.1 | -CH₂-O- (benzyl) |
| 55.4 | -OCH₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic Infrared Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1000 | Strong | C-O Stretch | Aryl Ether & Aliphatic Ether |
| 800-600 | Strong | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion | Comments |
| 230/232 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine. |
| 185/187 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 151 | [M - Br]⁺ | Loss of the bromine atom. |
| 121 | [C₈H₉O]⁺ | Subsequent fragmentation after loss of bromine. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl derivatives. |
| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation. |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for common synthetic approaches.
Method 1: Direct Bromination of 2-((Methoxymethoxy)methyl)benzene
This method involves the electrophilic aromatic substitution of the MOM-protected benzyl alcohol.
Reaction Scheme:
Procedure:
-
To a solution of 2-((methoxymethoxy)methyl)benzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).
-
Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure product.
Method 2: MOM Protection of 2-Bromobenzyl Alcohol
This two-step approach involves the protection of commercially available 2-bromobenzyl alcohol.
Reaction Scheme:
Procedure:
-
To a solution of 2-bromobenzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
An In-Depth Technical Guide to the NMR Spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene. The following sections detail the quantitative ¹H and ¹³C NMR data, a thorough experimental protocol for spectra acquisition, and a logical diagram illustrating the molecular structure for clear interpretation of the spectral data.
Quantitative NMR Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The data is summarized in the tables below for straightforward reference and comparison.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.52 | d (J = 8.0 Hz) | 1H | H-6 (aromatic) |
| 7.26 | t (J = 7.5 Hz) | 1H | H-4 (aromatic) |
| 7.12 | t (J = 7.5 Hz) | 1H | H-5 (aromatic) |
| 7.05 | d (J = 7.5 Hz) | 1H | H-3 (aromatic) |
| 4.68 | s | 2H | -O-CH₂-O- |
| 4.59 | s | 2H | Ar-CH₂-O- |
| 3.41 | s | 3H | -O-CH₃ |
d = doublet, t = triplet, s = singlet, J = coupling constant in Hertz
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.1 | C-2 |
| 132.8 | C-6 |
| 128.9 | C-4 |
| 127.8 | C-5 |
| 127.5 | C-3 |
| 123.0 | C-1 |
| 95.5 | -O-CH₂-O- |
| 71.8 | Ar-CH₂-O- |
| 55.4 | -O-CH₃ |
Experimental Protocol: NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
2.1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solvent, CDCl₃, contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
2.2. Instrument Setup and Data Acquisition:
-
The NMR spectra are recorded on a 400 MHz spectrometer.
-
The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved spectral lines.
-
For the ¹H NMR spectrum, the following parameters are typically used:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
2.3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Peak picking and integration (for ¹H NMR) are carried out to determine the chemical shifts and the relative number of protons for each signal.
Visualization of Molecular Structure and NMR Assignments
The following diagram, generated using Graphviz, illustrates the structure of this compound and the assignment of the protons and carbons as determined by NMR spectroscopy.
Structure of this compound with NMR assignments.
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an analysis of the infrared (IR) spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this report presents the IR spectrum of the closely related analogue, 1-Bromo-2-(methoxymethyl)benzene , and provides a general experimental protocol for obtaining such a spectrum.
Data Presentation: IR Spectrum of 1-Bromo-2-(methoxymethyl)benzene
Disclaimer: The following infrared spectral data is for 1-Bromo-2-(methoxymethyl)benzene, a structural analogue of this compound. The key structural difference is the absence of the second methoxy group in the substituent at the second position of the benzene ring. While the overall spectral features are expected to be similar, variations in the C-O stretching region and fingerprint region are anticipated.
The infrared spectrum of 1-Bromo-2-(methoxymethyl)benzene, as adapted from publicly available data, displays several characteristic absorption bands.[1] The quantitative data is summarized in Table 1.
| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2930, ~2870 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1590, ~1470, ~1440 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1120 | C-O-C stretch | Alkyl ether |
| ~1020 | C-O stretch | Primary ether |
| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |
| ~650 | C-Br stretch | Alkyl bromide |
Experimental Protocols
A detailed experimental protocol for the acquisition of the IR spectrum for this compound is not available in the reviewed literature. However, a general procedure for obtaining a high-quality FTIR spectrum of a liquid sample, such as the target compound, is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for liquid samples.[2][3][4][5][6]
Objective: To obtain the infrared spectrum of a liquid sample using an FTIR spectrometer equipped with an ATR accessory.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Liquid sample of this compound
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Computer with data acquisition and analysis software
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Install the ATR accessory in the sample compartment of the spectrometer.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[2] The number of scans should be the same as for the background spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the major absorption peaks. Compare the peak positions with known correlation tables to assign them to specific vibrational modes and functional groups.[2]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Signaling Pathways and Logical Relationships
A search of the current scientific literature did not yield any specific information regarding signaling pathways or established logical relationships involving this compound. Therefore, a corresponding diagrammatic representation cannot be provided at this time.
Workflow for IR Spectrum Acquisition and Analysis
The general workflow for acquiring and analyzing the IR spectrum of a liquid sample is outlined below.
Caption: A flowchart illustrating the general experimental workflow for obtaining and analyzing an FTIR spectrum of a liquid sample using an ATR accessory.
References
1-Bromo-2-((methoxymethoxy)methyl)benzene mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a brominated organic compound featuring a methoxymethyl (MOM) ether protecting group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures, particularly in the context of synthetic chemistry and drug development where such protecting groups are frequently employed. This guide provides a detailed theoretical analysis of its expected mass spectrum under electron ionization (EI) conditions, outlines a typical experimental protocol for its analysis, and visualizes the predicted fragmentation pathways.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a series of fragment ions resulting from the cleavage of the ether linkages and the carbon-bromine bond. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units.
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure | Description of Fragmentation |
| 230 | 232 | [C₉H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 199 | 201 | [C₈H₈BrO]⁺ | Loss of a methoxy radical (•OCH₃) via alpha-cleavage. |
| 185 | 187 | [C₇H₆BrO]⁺ | Loss of a methoxymethyl radical (•CH₂OCH₃). |
| 171 | 173 | [C₇H₆Br]⁺ | Formation of the 2-bromotropylium ion. |
| 107 | - | [C₇H₇O]⁺ | Loss of a bromine radical from the [C₇H₆BrO]⁺ fragment. |
| 91 | - | [C₇H₇]⁺ | Loss of a bromine radical from the 2-bromotropylium ion, forming the tropylium ion. |
| 45 | - | [CH₂OCH₃]⁺ | Formation of the methoxymethyl cation, a characteristic fragment of MOM ethers. |
Proposed Fragmentation Pathways
The primary fragmentation of this compound under electron ionization is predicted to be initiated by the ionization of a lone pair electron on one of the oxygen atoms or the bromine atom. The resulting molecular ion is then expected to undergo a series of cleavage and rearrangement reactions.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized protocol for the acquisition of an electron ionization mass spectrum of a solid or liquid organic compound like this compound.
4.1. Sample Preparation
-
Solid Samples: Dissolve a small amount (approximately 0.1-1 mg) of the solid sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Liquid Samples: If the sample is a liquid, it can be used directly or diluted in a volatile solvent if it is highly concentrated.
4.2. Instrumentation
A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.
4.3. Instrument Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure sample volatilization)
-
Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)
-
Scan Rate: 1-2 scans/second
-
Inlet System: Direct insertion probe (for solids or low-volatility liquids) or GC inlet (if coupled with gas chromatography).
4.4. Data Acquisition
-
Introduce a blank (solvent only) into the instrument to obtain a background spectrum.
-
Introduce the prepared sample into the ion source.
-
Acquire data for a sufficient duration to obtain a good signal-to-noise ratio.
-
Process the raw data by subtracting the background spectrum to obtain the clean mass spectrum of the analyte.
Experimental and Data Analysis Workflow
The overall process of mass spectrometry analysis involves several key stages, from sample preparation to data interpretation.
Caption: General workflow for mass spectrometry analysis.
Conclusion
While experimental data is pending, the theoretical analysis of the mass spectrometry of this compound provides a solid foundation for its identification. The predicted fragmentation pattern, characterized by the prominent methoxymethyl cation (m/z 45) and the isotopic pair of the 2-bromotropylium ion (m/z 171/173), should serve as a reliable fingerprint for this compound in future analytical studies. The provided experimental protocol offers a standardized approach for obtaining its mass spectrum.
Role of MOM group in organic synthesis
An In-depth Technical Guide to the Role of the Methoxymethyl (MOM) Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its popularity stems from its ease of introduction, general stability to a broad range of non-acidic reagents, and reliable methods for its cleavage. This technical guide provides a comprehensive overview of the MOM group, detailing its application in organic synthesis. It includes a thorough examination of protection and deprotection protocols, extensive quantitative data on reaction efficiency, and a discussion of its orthogonality with other common protecting groups. Detailed experimental procedures and visual diagrams of key workflows and logical relationships are provided to facilitate practical application in a laboratory setting.
Introduction to the MOM Protecting Group
The methoxymethyl group (CH₃OCH₂–, abbreviated as MOM) serves as a protective shield for alcohols, phenols, and occasionally other functional groups like amines, preventing them from undergoing unwanted reactions during a synthetic sequence.[1][2] By converting a reactive hydroxyl group into a less reactive acetal, the MOM group allows for chemical transformations to be carried out selectively on other parts of a complex molecule.[3] Its stability under a wide range of conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and a pH range of 4 to 12, makes it a versatile tool in the synthetic chemist's arsenal.[4] However, its lability under acidic conditions provides a convenient means for its removal when the protection is no longer needed.[4]
A critical aspect of using any protecting group is its orthogonality, which refers to the ability to remove one protecting group in the presence of others without affecting them.[2] The MOM group exhibits useful orthogonality with several other common protecting groups, enabling intricate synthetic strategies. For instance, it is stable under the conditions used to cleave silyl ethers (like TBS) and can be selectively removed in the presence of p-methoxybenzyl (PMB) ethers under specific conditions.[2][5]
Protection of Alcohols as MOM Ethers
The introduction of a MOM group onto a hydroxyl functionality can be achieved through several reliable methods. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.
Using Chloromethyl Methyl Ether (MOMCl)
The most common method for the formation of MOM ethers involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.[4]
-
With a hindered amine base (e.g., DIPEA): This is a widely used protocol where N,N-diisopropylethylamine (DIPEA) acts as a proton scavenger. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM).[1][4]
-
With a strong base (e.g., NaH): For less base-sensitive substrates, the alcohol can be deprotonated first with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then reacts with MOMCl.[1][4]
Safety Note: Chloromethyl methyl ether (MOMCl) is a known carcinogen and a potent alkylating agent.[5] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this reagent.
Using Dimethoxymethane (Methylal)
As a safer alternative to the carcinogenic MOMCl, dimethoxymethane (CH₂(OCH₃)₂) can be used as the MOM source. This method requires an acid catalyst to generate the reactive electrophile.[4]
-
With a strong protic acid (e.g., TfOH): Trifluoromethanesulfonic acid (TfOH) can be used to catalyze the reaction, although this method is not suitable for acid-sensitive substrates.[4]
-
With a dehydrating agent (e.g., P₂O₅): Phosphorus pentoxide (P₂O₅) can be used to drive the equilibrium towards the product by consuming the methanol byproduct.[4][6]
Logical Workflow for MOM Protection
Caption: General workflows for the protection of alcohols as MOM ethers.
Quantitative Data for MOM Protection
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | MOMCl, DIPEA | DCM | 0 to 25 | 16 | ~95 | [1] |
| Secondary Alcohol | MOMCl, NaH | THF | 25 | 2 | 74-96 | [1] |
| Phenol | MOMCl, DIPEA | DCM | 25 | 3-8 | 85-98 | [1] |
| Hindered Alcohol | MOM-2-pyridylsulfide, AgOTf, NaOAc | THF | 25 | - | High | [7] |
| Acid-sensitive Substrate | Dimethoxymethane, P₂O₅ | CHCl₃ | 25 | - | Good | [4][6] |
Experimental Protocols
Protocol 2.1: MOM Protection using MOMCl and DIPEA [1]
-
To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (4.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.
-
Add freshly distilled chloromethyl methyl ether (MOMCl, 3.0 eq.) dropwise to the cooled solution.
-
Optionally, a catalytic amount of sodium iodide (NaI, 0.5 eq.) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: MOM Protection using Dimethoxymethane and P₂O₅ [4]
-
To a solution of the alcohol (1.0 eq.) in anhydrous chloroform (CHCl₃) that has been dried over P₂O₅, add dimethoxymethane (excess).
-
Add phosphorus pentoxide (P₂O₅) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at 25 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Deprotection of MOM Ethers
The removal of the MOM group is most commonly achieved under acidic conditions, which hydrolyze the acetal to regenerate the free alcohol. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Acid-Catalyzed Hydrolysis
-
Protic Acids: A variety of protic acids can be employed, ranging from strong acids like hydrochloric acid (HCl) in a protic solvent like methanol or ethanol to milder acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[1][8] Trifluoroacetic acid (TFA) in DCM is also an effective system.[1]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃) can also effect the cleavage of MOM ethers, often under milder conditions than protic acids.[9][10] The combination of ZnBr₂ and a thiol like n-propanethiol has been shown to be particularly rapid and selective.[9][10]
Logical Workflow for MOM Deprotection
Caption: General workflows for the deprotection of MOM ethers.
Quantitative Data for MOM Deprotection
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary MOM Ether | HCl (conc.) | MeOH | Reflux | 0.25 | ~95 | [11] |
| Secondary MOM Ether | p-TsOH | MeOH | 25 | 1 | 94 | [11] |
| Tertiary MOM Ether | ZnBr₂, n-PrSH | DCM | 0 to 25 | < 0.15 | High | [9][10] |
| Phenolic MOM Ether | NaHSO₄-SiO₂ | DCM | 25 | - | High | [12] |
| Acid-sensitive Substrate | TMSOTf, 2,2'-bipyridyl, then H₂O | CH₃CN | 0 to 25 | < 0.25 | 91 | [13] |
Experimental Protocols
Protocol 3.1: Deprotection using Trifluoroacetic Acid (TFA) [1]
-
Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v).
-
Stir the solution at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3.2: Deprotection using Zinc Bromide and n-Propanethiol [9][10]
-
To a solution of the MOM ether (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add n-propanethiol (2.0 eq.).
-
Add zinc bromide (ZnBr₂, 1.0 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 5-10 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue via column chromatography.
Orthogonal Protection Strategies with the MOM Group
A key advantage of the MOM group is its compatibility with other protecting groups, allowing for selective deprotection in complex synthetic sequences.
MOM vs. Silyl Ethers (e.g., TBS)
The MOM group is stable to the fluoride-based reagents (e.g., tetrabutylammonium fluoride - TBAF) commonly used to cleave silyl ethers like tert-butyldimethylsilyl (TBS). Conversely, the TBS group is generally stable to the acidic conditions used to remove the MOM group, although strong acidic conditions can lead to cleavage of both.
MOM vs. p-Methoxybenzyl (PMB) Ethers
The PMB group can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), conditions under which the MOM group is stable.[2] While both MOM and PMB groups are cleaved by acid, selective removal of the MOM group in the presence of a PMB group can be achieved under carefully controlled acidic conditions.[5]
Orthogonal Deprotection Schemes
Caption: Orthogonal deprotection of MOM and TBS ethers.
Application of the MOM Group in Total Synthesis
The strategic use of the MOM group has been instrumental in the total synthesis of numerous complex natural products.
Case Study: Total Synthesis of Ingenol
In several synthetic approaches to the complex diterpenoid ingenol, the MOM group has been used to protect various hydroxyl groups. Its stability to the conditions required for key transformations, such as ring-closing metathesis and various diastereoselective reactions, was crucial for the success of these syntheses.[1][4][14][15][16]
Case Study: Total Synthesis of Bryostatin
The total synthesis of the potent anticancer agent bryostatin 1 involved the protection of a sensitive hydroxyl group as a MOM ether. This protection was maintained through a multi-step sequence, including a key pyran annulation reaction.[3] Ultimately, the MOM group was removed in a global deprotection step under Lewis acidic conditions.[3]
Conclusion
The methoxymethyl (MOM) group is a robust and versatile protecting group for alcohols and other functional groups in organic synthesis. Its predictable stability and reactivity profile, coupled with a variety of methods for its introduction and removal, make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to employ the MOM group in orthogonal protection strategies further enhances its utility in the synthesis of complex, highly functionalized molecules. A thorough understanding of the principles and protocols outlined in this guide will enable chemists to effectively leverage the MOM group in their synthetic endeavors.
References
- 1. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. johnwoodgroup.com [johnwoodgroup.com]
- 16. researchgate.net [researchgate.net]
Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its popularity stems from a favorable balance of stability under a broad range of reaction conditions and its relatively mild cleavage protocols. This technical guide provides a comprehensive overview of the stability of the MOM ether, detailing its reactivity towards various reagents and conditions, and offering specific experimental protocols for its introduction and removal.
General Stability Profile
The MOM group is an acetal, which dictates its general stability. It is highly stable to basic, nucleophilic, and many oxidative and reductive conditions. However, it is labile under acidic conditions.[1][3]
Key Stability Features:
-
pH Stability: Stable in a pH range of approximately 4 to 12.[1][3]
-
Basic Conditions: Resistant to strong bases such as metal hydroxides, alkoxides, and organometallic reagents.[4]
-
Nucleophiles: Inert to a wide array of nucleophiles, including organolithiums, Grignard reagents, and enolates.[5]
-
Oxidizing and Reducing Agents: Stable to many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., LiAlH4, NaBH4, catalytic hydrogenation).[4][5]
-
Acid Sensitivity: The MOM group is readily cleaved under acidic conditions, which is the most common method for its removal.[1][6]
Quantitative Stability Data
The following tables summarize the stability of MOM ethers under various conditions, providing quantitative data on reagents, reaction times, temperatures, and yields.
Table 1: Stability of MOM Ethers towards Various Reagents
| Reagent/Condition | Substrate Type | Solvent | Temperature (°C) | Time | Stability/Outcome | Yield (%) | Reference(s) |
| LiAlH₄ | Ester | THF | Reflux | 2 h | Stable | >95 | [4] |
| NaBH₄ | Ketone | MeOH | 0 - RT | 1 h | Stable | >95 | [4] |
| H₂/Pd-C | Alkene | EtOH | RT | 12 h | Stable | >95 | [4] |
| PCC | Primary Alcohol | CH₂Cl₂ | RT | 2 h | Stable | >95 | [4] |
| Swern Oxidation | Primary Alcohol | CH₂Cl₂ | -78 to RT | 1 h | Stable | >95 | [4] |
| n-BuLi | Aryl Bromide | THF | -78 | 1 h | Stable | >95 | [4] |
| MeMgBr | Ester | THF | 0 - RT | 2 h | Stable | >95 | [3] |
| LDA | Ester | THF | -78 | 1 h | Stable | >95 | [5] |
| DIBAL-H | Ester | CH₂Cl₂ | -78 | 1 h | Stable | >95 | [4] |
| DDQ | PMB ether | CH₂Cl₂/H₂O | RT | 1 h | Stable | >95 | [1] |
Table 2: Conditions for the Cleavage of MOM Ethers
| Reagent(s) | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 6 M HCl | Aliphatic Alcohol | THF/H₂O | RT | 12 h | 85-95 | [1] |
| conc. HCl (trace) | Aliphatic Alcohol | MeOH | 62 | 15 min | >90 | [2] |
| TFA/H₂O | Aliphatic Alcohol | CH₂Cl₂ | 0 - RT | 1-4 h | 80-95 | [1] |
| PPTS | Aliphatic Alcohol | t-BuOH | 50 | 12 h | 80-90 | [1] |
| MgBr₂ | Aliphatic/Aromatic Alcohol | Et₂O | Reflux | 12-24 h | 70-90 | [7] |
| ZnBr₂/n-PrSH | Primary, Secondary, Tertiary Alcohols & Phenols | CH₂Cl₂ | 0 | <10 min | 90-98 | [8] |
| TMSI | Aliphatic/Aromatic Alcohol | CH₂Cl₂ | 0 | 30 min | 85-95 | [9] |
| Ceric Ammonium Nitrate (CAN) | Phenolic Ether | MeCN/H₂O | 0 | 10 min | 85-95 | [10] |
| BiCl₃ | Aliphatic/Aromatic Alcohol | MeCN/H₂O | 50 | 1-3 h | 80-95 | [11] |
| ZrCl₄ | Aliphatic Alcohol | i-PrOH | Reflux | 1-2 h | 85-95 | [12] |
Experimental Protocols
Protection of Alcohols as MOM Ethers
Protocol 1: Using Chloromethyl Methyl Ether (MOM-Cl) and DIPEA
This is a widely used and generally high-yielding protocol.[1]
-
Reagents:
-
Alcohol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add MOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protection of Phenols using MOM-Cl and NaH
For phenols, a stronger base is often employed.
-
Reagents:
-
Phenol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add MOM-Cl dropwise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Deprotection of MOM Ethers
Protocol 3: Acidic Cleavage with HCl in Methanol
A standard and effective method for cleaving MOM ethers.[2]
-
Reagents:
-
MOM-protected alcohol (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
-
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 4: Mild Cleavage using Magnesium Bromide (MgBr₂)
A milder alternative to strong protic acids, useful for sensitive substrates.[7]
-
Reagents:
-
MOM-protected alcohol (1.0 equiv)
-
Magnesium bromide (MgBr₂) (2.0 - 4.0 equiv)
-
Anhydrous Diethyl Ether (Et₂O) or a mixture of Et₂O and CH₂Cl₂
-
-
Procedure:
-
To a solution of the MOM-protected alcohol in anhydrous Et₂O under an inert atmosphere, add MgBr₂ in one portion.
-
Stir the resulting suspension at room temperature or heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Orthogonality with Other Protecting Groups
The MOM group's stability profile allows for its use in orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.
Table 3: Orthogonal Deprotection of MOM Ethers
| MOM Deprotection Reagent | Stable Protecting Group(s) | Conditions for MOM Cleavage | Reference(s) |
| HCl (catalytic) in MeOH | TBS, TBDPS | RT to 50 °C | [4] |
| DDQ | Benzyl (Bn), TBS, Ac, MOM | CH₂Cl₂/H₂O, RT | [1] |
| H₂/Pd-C | MOM, TBS, Ac | EtOH, RT, 1 atm | [4] |
| TBAF | Benzyl (Bn), PMB, MOM, Ac | THF, RT | [4] |
| ZnBr₂/n-PrSH | TBS, TBDPS, PMB, Bn, Ac | CH₂Cl₂, 0 °C | [8] |
Signaling Pathways and Experimental Workflows
The strategic use of the MOM protecting group is best illustrated in the context of multi-step syntheses.
General Experimental Workflow: Protection and Deprotection
Caption: General workflow for the use of the MOM protecting group.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a MOM ether under acidic conditions proceeds via protonation of the ether oxygen, followed by formation of a resonance-stabilized oxocarbenium ion and subsequent hydrolysis.
Caption: Mechanism of acid-catalyzed MOM ether deprotection.
Orthogonal Deprotection Strategy
A common synthetic scenario involves the selective deprotection of a silyl ether in the presence of a MOM ether, or vice versa.
Caption: Orthogonal deprotection of TBS and MOM ethers.
Conclusion
The methoxymethyl ether protecting group offers a robust and versatile option for the protection of hydroxyl groups in organic synthesis. Its well-defined stability profile, particularly its resilience to basic and nucleophilic conditions, coupled with its lability to a range of acidic and Lewis acidic reagents, allows for its strategic incorporation into complex synthetic routes. The availability of detailed experimental protocols for both its introduction and removal further enhances its utility for researchers and drug development professionals. A thorough understanding of the quantitative data presented in this guide will enable the rational design of synthetic strategies that leverage the unique properties of the MOM protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. MOM Ethers [organic-chemistry.org]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Retrosynthetic Analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a key building block in organic synthesis. This document details various synthetic pathways, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The primary approaches involve the strategic introduction of the bromine atom and the methoxymethyl (MOM) protecting group.
Caption: Retrosynthetic analysis of the target molecule.
Two primary retrosynthetic pathways emerge from this analysis:
-
Pathway A: Bromination of a MOM-protected precursor. This strategy involves the initial protection of the benzylic alcohol with a methoxymethyl (MOM) group, followed by electrophilic bromination of the aromatic ring.
-
Pathway B: MOM protection of a brominated precursor. This approach commences with a brominated starting material, such as (2-bromophenyl)methanol, which is then subjected to MOM protection.
An alternative, though less common, approach involves the decarboxylative bromination of 2-((methoxymethoxy)methyl)benzoic acid.[1]
Synthetic Methodologies and Experimental Protocols
This section provides a detailed examination of the primary synthetic routes, complete with experimental protocols and quantitative data.
Pathway A: Bromination of 2-((methoxymethoxy)methyl)benzene
This pathway involves the initial synthesis of the MOM-protected benzyl alcohol, followed by bromination.
Step 1: Synthesis of 2-((methoxymethoxy)methyl)benzene
The protection of benzyl alcohol with a methoxymethyl (MOM) group is a standard procedure in organic synthesis.
Caption: Experimental workflow for MOM protection.
Experimental Protocol:
To a solution of 2-bromobenzyl alcohol (1.0 equiv) in dichloromethane (DCM), methoxymethyl chloride (MOMCl, 1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv), and sodium iodide (NaI, 0.2 equiv) are added sequentially at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 10 hours.[1] Following the reaction, an aqueous workup is performed, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield this compound.[1]
Step 2: Bromination of 2-((methoxymethoxy)methyl)benzene
The MOM-protected intermediate undergoes electrophilic aromatic substitution to introduce the bromine atom.
Experimental Protocol:
2-((methoxymethoxy)methyl)benzene (1.0 equiv) is dissolved in dichloromethane (DCM). To this solution, bromine (Br₂, 1.1 equiv) and a catalytic amount of iron(III) bromide (FeBr₃, 0.1 equiv) are added at 0°C. The reaction is then stirred at room temperature.[1] Upon completion, the reaction is quenched, and the product is isolated and purified.
Pathway B: MOM Protection of (2-Bromophenyl)methanol
This pathway begins with the commercially available or synthetically prepared (2-bromophenyl)methanol.
Step 1: Synthesis of (2-Bromophenyl)methanol
(2-Bromophenyl)methanol can be synthesized via the reduction of 2-bromobenzoic acid.
Experimental Protocol:
In a 5-liter, 3-necked glass reaction vessel, sodium borohydride (1.65 moles) is suspended in tetrahydrofuran (1 liter). Boron trifluoride diethyl etherate (2.1 moles) is added at 0-5°C. A solution of 2-bromobenzoic acid (2 moles) in tetrahydrofuran (1 liter) is then added dropwise over 1.5 hours, maintaining the temperature between 0-10°C. The reaction mixture is stirred for 6 hours at room temperature. After hydrolysis, the product is recrystallized from hexane to give 2-bromobenzyl alcohol.[2]
Step 2: MOM Protection of (2-Bromophenyl)methanol
The protocol for the MOM protection of (2-bromophenyl)methanol is identical to that described in Pathway A, Step 1.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps.
| Reaction Step | Reagents | Conditions | Yield (%) | Reference |
| Pathway A | ||||
| MOM Protection of Benzyl Alcohol | MOMCl, DIPEA, NaI | DCM, 0°C to 25°C, 10h | 82-85 | [1] |
| Bromination of 2-((methoxymethoxy)methyl)benzene | Br₂, FeBr₃ | DCM, 0°C to 25°C | 68-72 | [1] |
| Pathway B | ||||
| Reduction of 2-Bromobenzoic acid | NaBH₄, BF₃·OEt₂ | THF, 0°C to rt, 6h | 78.5 | [2] |
| MOM Protection of (2-Bromophenyl)methanol | MOMCl, DIPEA, NaI | DCM, 0°C to 25°C, 10h | 82-85 | [1] |
| Alternative Method | ||||
| Decarboxylative Bromination | Bu₄NBr₃, K₃PO₄ | MeCN, 100°C, 16h | 89-92 | [1] |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H), 7.26 (t, J = 7.5 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.65 (s, 2H), 4.61 (s, 2H), 3.38 (s, 3H).[1]
-
Molecular Formula: C₉H₁₁BrO₂[1]
-
Molecular Weight: 231.09 g/mol [1]
Conclusion
This technical guide has detailed two primary retrosynthetic pathways for the synthesis of this compound, along with an alternative decarboxylative bromination route. The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and specific experimental constraints. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
Methodological & Application
Application Note and Protocol for the Formation of (2-((methoxymethoxy)methyl)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the Grignard reagent, (2-((methoxymethoxy)methyl)phenyl)magnesium bromide, from its corresponding aryl bromide, 1-Bromo-2-((methoxymethoxy)methyl)benzene. The methoxymethyl (MOM) ether serves as a protecting group for the benzyl alcohol, and its stability under Grignard formation conditions is a key consideration. This protocol outlines the necessary reagents, equipment, and procedural steps to successfully form the Grignard reagent while minimizing common side reactions such as Wurtz coupling.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides is a fundamental transformation. However, the presence of functional groups, such as the methoxymethyl (MOM) ether in this compound, requires careful consideration of reaction conditions to ensure the stability of the protecting group. The MOM group is known to be stable under the basic conditions of Grignard reagent formation but is labile to acidic conditions[1]. Therefore, the reaction must be performed under strictly anhydrous and aprotic conditions until the acidic workup.
The substrate, being a substituted benzyl bromide, presents a unique challenge. Benzyl halides are generally more reactive than simple aryl halides, which can increase the likelihood of the Wurtz coupling side reaction, leading to the formation of a homocoupled dimer. This protocol is designed to mitigate this side reaction by controlling the reaction temperature and the rate of addition of the aryl bromide.
Quantitative Data Summary
The yield of Grignard reagent formation can be influenced by several factors, including the solvent, temperature, and the nature of the halide. While specific data for this compound is not extensively published, the following table summarizes typical yields for the formation of Grignard reagents from various substituted aryl bromides to provide an expected range.
| Aryl Bromide Substrate | Solvent | Temperature (°C) | Initiator | Reported Yield (%) | Reference |
| Bromobenzene | Diethyl Ether | Reflux | Iodine | ~95% | Generic |
| Bromobenzene | THF | Reflux | 1,2-Dibromoethane | >95% | Generic |
| 4-Bromotoluene | THF | 25 | None | 85-90% | Generic |
| 2-Bromotoluene | THF | 50 | 1,2-Dibromoethane | ~80% | Inferred |
| 4-Bromoanisole | THF | 25 | Iodine | ~90% | Generic |
| Benzyl Bromide | Diethyl Ether | 0 | Iodine | 60-70% (prone to Wurtz) | Inferred |
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
1,2-Dibromoethane (alternative initiator)
-
Anhydrous Diethyl Ether (for washing)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Glassware and Reagent Preparation:
-
All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Magnesium turnings should be activated. This can be achieved by stirring them without solvent in the reaction flask under vacuum with gentle heating, or by adding a small crystal of iodine.
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add the activated magnesium turnings (1.2 equivalents).
-
Flame-dry the apparatus under a flow of inert gas.
-
Allow the apparatus to cool to room temperature.
-
-
Initiation of Grignard Formation:
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas (ethane) indicates the activation of the magnesium surface.
-
In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Formation of the Grignard Reagent:
-
Once the initiation is confirmed, add a small portion (approx. 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
The reaction mixture should become cloudy and a gentle reflux may be observed, indicating the start of the Grignard reagent formation. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The use of an external cooling bath (ice-water) may be necessary to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to reflux may be required to drive the reaction to completion.
-
-
Confirmation and Use:
-
The resulting dark grey to brown solution is the Grignard reagent, (2-((methoxymethoxy)methyl)phenyl)magnesium bromide.
-
The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.
-
The Grignard reagent should be used immediately for the best results.
-
Visualizations
References
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene for the Synthesis of Biaryl Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-((methoxymethoxy)methyl)benzene with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[1][2][3] The methoxymethyl (MOM) protecting group on the benzylic alcohol of the substrate is stable under typical Suzuki-Miyaura conditions, making this a robust method for creating complex molecular architectures. This document outlines a generalized procedure, representative data, and a visual workflow to guide researchers in applying this methodology.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is favored in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[5] The substrate, this compound, is a useful building block for the synthesis of ortho-substituted biaryl compounds, which are key structural motifs in many biologically active molecules.[1][2] The MOM-protected hydroxymethyl group allows for further synthetic transformations after the coupling reaction.
General Reaction Scheme
General reaction scheme of Suzuki cross coupling reaction.
Experimental Protocol
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on typical outcomes for similar substrates.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-((Methoxymethoxy)methyl)-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-((methoxymethoxy)methyl)-1,1'-biphenyl | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4'-Fluoro-2-((methoxymethoxy)methyl)-1,1'-biphenyl | 82-92 |
| 4 | 3-Tolylboronic acid | 3'-Methyl-2-((methoxymethoxy)methyl)-1,1'-biphenyl | 88-98 |
| 5 | 2-Thiopheneboronic acid | 2-((Methoxymethoxy)methyl)-1-(thiophen-2-yl)benzene | 75-85 |
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
Workflow for the Suzuki-Miyaura Coupling Experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is an effective method for the synthesis of a diverse range of ortho-substituted biaryl compounds. The provided protocol offers a solid foundation for researchers to explore the synthesis of novel molecular entities for applications in drug discovery and materials science. The reaction is generally high-yielding and tolerates a variety of functional groups on the boronic acid coupling partner. As with any chemical reaction, optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2-((methoxymethoxy)methyl)benzene. The protocols and data presented are based on established methodologies for similar aryl bromides and serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl scaffolds found in many drug candidates. The substrate, this compound, features a sterically hindered ortho-substituted bromide and a methoxymethyl (MOM) protected hydroxymethyl group, which may require careful optimization of the catalytic system to achieve high yields.
Palladium Catalysts and Ligands
The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Several palladium pre-catalysts can be used, which form the active Pd(0) species in situ.
A variety of palladium catalysts have been successfully used for Suzuki-Miyaura coupling reactions.[1][2][3] For substrates similar to this compound, catalyst systems that are effective for ortho-substituted or benzylic bromides are recommended.[4][5]
Data Presentation: Representative Conditions for Suzuki Coupling of Aryl Bromides
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can be adapted for this compound.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Benzyl bromide | Potassium phenyltrifluoroborate | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | High | [6] |
| Pd(OAc)₂ / JohnPhos (5 mol%) | Heteroaryl benzylic bromide | 3-Methoxybenzeneboronic acid | K₂CO₃ | DMF | 160 (MW) | 1 | ~10-80 | [4] |
| Pd(PPh₃)₄ (2.5 mol%) | 2,5-dibromo-3-methylthiophene | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 | [7] |
| 'SiO₂'-NH₂-Pd (0.005-0.05 mol%) | Azaheteroaryl halide | Arylboronic acid | Na₂CO₃ | H₂O/EtOH (1:2) | 60 | Variable | High | [8] |
| Pd(OH)₂ | Substituted bromobenzene | Substituted arylboronic acid | K₃PO₄ | EtOH/H₂O (3:1) | 65 | Variable | High | [2] |
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of this compound with phenylboronic acid. Researchers should note that optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((methoxymethoxy)methyl)biphenyl.
Visualizations
Diagram 1: General Workflow for Suzuki Coupling
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. oiccpress.com [oiccpress.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Deprotection of MOM Ether in 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the methoxymethyl (MOM) ether in 1-Bromo-2-((methoxymethoxy)methyl)benzene to yield (2-bromophenyl)methanol. This transformation is a crucial step in various synthetic routes within drug discovery and development, where the MOM group serves as a common protecting group for hydroxyl functionalities.
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability under a range of reaction conditions, including strongly basic and weakly acidic environments.[1] However, its efficient and selective removal is a critical step in multi-step organic synthesis. The substrate, this compound, presents a common scenario where a protected benzylic alcohol requires deprotection in the presence of an aryl bromide, a functional group often utilized in subsequent cross-coupling reactions.
This document outlines several common and effective methods for the deprotection of the MOM ether in this specific substrate, including acidic hydrolysis and Lewis acid-mediated cleavage. The protocols provided are based on established methods for deprotection of aromatic MOM ethers and can be adapted for this particular substrate.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of aromatic MOM ethers. While specific data for this compound is not extensively reported, the presented data is derived from reactions on structurally similar aromatic substrates and serves as a strong guideline for reaction optimization.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Methanol (MeOH) | Reflux | 2 - 6 hours | 85 - 95 | A classic and often high-yielding method.[2] May not be suitable for acid-sensitive substrates. The potential for side reactions should be considered. |
| Lewis Acid Catalysis I | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to rt | 1 - 3 hours | 80 - 95 | A powerful Lewis acid for ether cleavage.[3] Stoichiometric amounts are often required. Careful handling is necessary due to its reactivity and toxicity. |
| Lewis Acid Catalysis II | Magnesium Bromide (MgBr₂) | Diethyl ether (Et₂O) | Room Temperature | 12 - 24 hours | 70 - 90 | A milder Lewis acid approach.[1][4] Often requires longer reaction times. |
| Mild & Selective Method | TMSOTf, 2,2'-Bipyridyl | Acetonitrile (MeCN) | 0 to rt | 15 min - 2 hours | 90 - 99 | A very mild and highly efficient method for aromatic MOM ethers.[5][6] The reaction proceeds via a silyl ether intermediate which is subsequently hydrolyzed. Tolerates a wide range of functional groups. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis using Hydrochloric Acid
This protocol describes the deprotection of this compound using concentrated hydrochloric acid in methanol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add concentrated hydrochloric acid (2.0 - 4.0 eq) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (2-bromophenyl)methanol.
Protocol 2: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl
This protocol details a mild and selective method for the deprotection of this compound.[5][6]
Materials:
-
This compound
-
Acetonitrile (MeCN), anhydrous
-
2,2'-Bipyridyl
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 2,2'-bipyridyl (3.0 eq).
-
Add anhydrous acetonitrile (to make a 0.1 M solution of the substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise via syringe to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 15 minutes to 2 hours).
-
Quench the reaction by adding water.
-
Stir the mixture at room temperature until the intermediate silyl ether is fully hydrolyzed to the desired alcohol (monitor by TLC).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (2-bromophenyl)methanol.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the deprotection of the MOM ether.
Experimental Workflow
Caption: A typical experimental workflow for MOM deprotection.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. rsc.org [rsc.org]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace at KOASAS: Mild deprotection of methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and and β-(trimethylsilyl,)ethoxymethyl, esters with magnesium bromide in ether [koasas.kaist.ac.kr]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation and stability under a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1][2] The deprotection of MOM ethers is most commonly achieved under acidic conditions, which can be tailored from harsh to mild, offering a degree of selectivity in the presence of other acid-labile groups.[1][3][4] This application note provides a detailed overview of acid-catalyzed MOM group cleavage, including a comparative data summary, detailed experimental protocols, and a mechanistic illustration.
Data Presentation: Comparison of Acid-Catalyzed MOM Deprotection Methods
The efficiency of MOM group cleavage is highly dependent on the chosen acid catalyst, solvent, temperature, and the nature of the substrate. The following table summarizes quantitative data from various reported methods for the deprotection of MOM-protected alcohols and phenols.
| Entry | Substrate | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [1] |
| 2 | Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High | [1] |
| 3 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [5] |
| 4 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | N/A | High | [6] |
| 5 | General MOM Ether | Hydrochloric acid (HCl) | Methanol/THF | Heat | N/A | N/A | [7] |
| 6 | General MOM Ether | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | High | [3] |
| 7 | Phenolic MOM Ether | Silica-supported NaHSO₄ | N/A | RT | N/A | High | [8] |
| 8 | General MOM Ether | Zinc bromide (ZnBr₂) | N/A | N/A | < 10 min | High | [6] |
Note: "High" yield indicates that the original publication reported a high yield without specifying the exact percentage. "N/A" indicates that the specific data point was not available in the cited literature.
Reaction Mechanism
The acid-catalyzed cleavage of a MOM ether proceeds via protonation of one of the ether oxygens, followed by cleavage of the C-O bond to release the free alcohol and a resonance-stabilized methoxymethyl cation. This cation is then quenched by water or another nucleophile present in the reaction mixture to form formaldehyde and methanol.
Caption: Mechanism of Acid-Catalyzed MOM Deprotection.
Experimental Workflow
The general workflow for the acid-catalyzed deprotection of a MOM ether involves dissolution of the protected substrate, addition of the acid catalyst, reaction monitoring, work-up, and purification.
Caption: General Experimental Workflow for MOM Deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3]
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 12 hours).
-
Work-up: Dilute the reaction mixture with DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (pTSA) under Solvent-Free Conditions [5]
-
Preparation: In a mortar, add the MOM-protected compound (1.0 eq.) and p-toluenesulfonic acid (pTSA).
-
Reaction: Triturate the mixture for 5 minutes and then let it stand at room temperature for 30 minutes.
-
Work-up: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product precipitates.
-
Isolation: Collect the precipitate by filtration and wash with cold water.
-
Drying: Dry the solid product under vacuum to obtain the pure alcohol. This method often yields products of high purity without the need for chromatographic purification.
Protocol 3: Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl [1]
-
Preparation: To a solution of the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol) dropwise.
-
Reaction: Stir the solution at room temperature and monitor the disappearance of the starting material by TLC (typically 15 minutes for activated substrates).
-
Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration. Purify the crude product by column chromatography.
Conclusion
The acid-catalyzed cleavage of MOM ethers is a versatile and reliable method for the deprotection of hydroxyl groups. The choice of the acidic reagent and reaction conditions can be tailored to the specific needs of the synthetic route, allowing for selective deprotection in the presence of other functional groups. The protocols and data presented in this application note provide a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. MOM Ethers [organic-chemistry.org]
Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-2-((methoxymethoxy)methyl)benzene as a versatile building block in multi-step organic synthesis. The document outlines key reactions, detailed experimental protocols, and potential synthetic pathways toward valuable molecular scaffolds.
Introduction
This compound is a bifunctional synthetic intermediate possessing two key reactive sites: an aryl bromide and a methoxymethyl (MOM) protected hydroxymethyl group. This unique combination allows for a sequential and controlled introduction of molecular complexity. The aryl bromide moiety serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The MOM-protected alcohol provides a latent hydroxyl group that is stable under a range of reaction conditions and can be selectively deprotected to reveal the free alcohol for further functionalization.
Key Applications in Multi-Step Synthesis
The strategic placement of the bromo and protected hydroxymethyl groups on the benzene ring makes this reagent particularly useful for the synthesis of a variety of complex organic molecules, including:
-
Biaryl Methanols and their Derivatives: Sequential cross-coupling and deprotection steps provide a straightforward route to 2-(hydroxymethyl)biphenyls, which are important precursors for various ligands, materials, and biologically active compounds.
-
Stilbene and Alkyne Derivatives: Heck and Sonogashira couplings, respectively, followed by deprotection, yield functionalized stilbenes and benzyl alcohols with alkyne moieties, which are valuable intermediates in medicinal chemistry and materials science.
-
Heterocyclic Scaffolds: This building block is a key precursor for the synthesis of various fused heterocyclic systems, such as isoindolinones, which are prevalent in many pharmaceutical agents.
Experimental Protocols
The following sections detail protocols for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 equiv) to the flask.
-
Add the solvent (e.g., a 3:1 mixture of Toluene and Water) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: MOM Group Deprotection
This protocol outlines the acidic hydrolysis of the methoxymethyl (MOM) ether to unveil the corresponding alcohol.
Reaction Scheme:
Materials:
-
MOM-protected alcohol
-
Acid (e.g., HCl, p-TsOH)
-
Solvent (e.g., Methanol, THF, Dichloromethane)
Procedure:
-
Dissolve the MOM-protected alcohol in the chosen solvent (e.g., methanol).
-
Add a catalytic amount of the acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations of this compound.
Table 1: Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
Table 2: MOM Deprotection Conditions
| Entry | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HCl (conc.) | Methanol | 25 | 2 | >95 |
| 2 | p-TsOH | THF | 25 | 4 | 90-98 |
| 3 | Acetic Acid/H₂O | THF | 50 | 6 | 85-95 |
Mandatory Visualization
Logical Workflow for Multi-Step Synthesis
Caption: General synthetic workflow.
Proposed Synthesis of an Isoindolinone Derivative
Caption: Proposed isoindolinone synthesis.
Signaling Pathway of a Potential Drug Target
While the direct biological activity of this compound is not the focus, its derivatives, such as certain isoindolinones, are known to target specific signaling pathways implicated in disease. For instance, some isoindolinone derivatives act as inhibitors of phosphodiesterases (PDEs), which are crucial enzymes in cyclic nucleotide signaling.
Caption: Inhibition of PDE signaling.
Application Notes and Protocols: 1-Bromo-2-((methoxymethoxy)methyl)benzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-((methoxymethoxy)methyl)benzene (CAS No. 94236-21-2) is a versatile synthetic intermediate playing a crucial role in the development of complex organic molecules for the pharmaceutical industry. Its unique structure, featuring a reactive bromine atom and a protected hydroxymethyl group on a benzene ring, allows for sequential and site-selective modifications, making it a valuable building block in multi-step syntheses of bioactive compounds. The methoxymethyl (MOM) ether serves as a stable protecting group for the primary alcohol, which can be readily removed under acidic conditions to reveal the hydroxyl functionality for further elaboration.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and highlights its own potential as a bioactive agent.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 94236-21-2 | |
| Molecular Formula | C₉H₁₁BrO₂ | |
| Molecular Weight | 231.09 g/mol | |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.0 Hz, 1H), 7.26 (t, J = 7.5 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.70 (s, 2H), 4.65 (s, 2H), 3.38 (s, 3H) |
Application in Pharmaceutical Synthesis: Synthesis of Anthracene Derivatives
This compound is a key precursor for the synthesis of various substituted aromatic compounds, including anthracene derivatives, which are a class of compounds with significant interest in medicinal chemistry due to their potential antitumor activities.[1][2] The synthetic strategy generally involves the formation of a carbon-carbon bond at the position of the bromine atom, followed by further manipulations and deprotection of the MOM group.
Experimental Protocol 1: Synthesis of a Substituted Anthracene Precursor via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, a common step in the construction of more complex molecular frameworks.
Materials:
-
This compound
-
A terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To this stirring mixture, add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Example):
| Reactant A | Reactant B | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | THF/TEA | 25-50 | 4-12 | 85-95% |
Note: Yields are typical and may vary depending on the specific alkyne and reaction conditions.
Experimental Protocol 2: Acid-Catalyzed Deprotection of the MOM Group
This protocol outlines the removal of the methoxymethyl (MOM) protecting group to furnish the corresponding alcohol, which can then be used in subsequent synthetic steps.
Materials:
-
MOM-protected compound (from Protocol 1)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
If necessary, the product can be further purified by column chromatography.
Bioactivity of this compound
Beyond its role as a synthetic intermediate, this compound has demonstrated intrinsic biological activity, particularly in the areas of oncology and microbiology.
Anticancer and Antimicrobial Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines and can inhibit the formation of bacterial biofilms.
| Biological Activity | Model System | Effective Concentration | Reference |
| Anticancer | Cancer Stem Cells | ~20 µM (reduced viability by >50%) | |
| Antimicrobial | Staphylococcus aureus biofilm | >30 µM (significant reduction in biomass) |
Visualizing Synthetic Pathways and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the general workflow for utilizing this compound as a pharmaceutical intermediate.
Caption: Synthetic pathway from the intermediate to a bioactive molecule.
Caption: General workflow for drug discovery using the intermediate.
Signaling Pathways of Anthracene-Based Antitumor Agents
While a specific pharmaceutical derived from this compound is not detailed in the available literature, many anthracene derivatives exert their antitumor effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and ultimately apoptosis.
References
Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. This versatile synthetic intermediate is of significant interest in medicinal chemistry and drug development due to the strategic placement of its functional groups, which allows for selective functionalization of the benzene ring. The following sections detail the primary lithiation pathways, experimental protocols for achieving selective lithiation, and methods for trapping the resulting organolithium species with electrophiles.
Introduction
The lithiation of this compound can proceed through two principal, competing pathways: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange . The methoxymethyl (MOM) ether group is a potent Directed Metalation Group (DMG) that can direct an organolithium base to deprotonate the adjacent ortho position (C3).[1][2] Concurrently, the bromine atom at the C1 position is susceptible to lithium-halogen exchange.[3][4] The reaction's outcome is highly dependent on the choice of organolithium reagent, solvent, and temperature.
Generally, n-butyllithium (n-BuLi) in ethereal solvents at low temperatures tends to favor lithium-halogen exchange, which is a rapid process.[4][5] In contrast, bulkier lithium bases or specific solvent conditions might favor the thermodynamically controlled, but often slower, directed ortho-metalation. Careful selection of these parameters is therefore crucial to achieve the desired regioselectivity for subsequent functionalization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the lithium-halogen exchange of various aryl bromides, followed by quenching with methoxymethyl chloride (MOM-Cl). This data is analogous to the trapping of the aryllithium intermediate that would be formed from this compound.
| Entry | Aryl Bromide | Organolithium Reagent (Equivalents) | Electrophile (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | n-BuLi (1.2) | MOM-Cl (1.1) | THF | -78 to 0 | 2 | 82 |
| 2 | 4-Methoxybromobenzene | n-BuLi (1.2) | MOM-Cl (1.1) | THF | -78 to 0 | 2 | 85 |
| 3 | 2-Methoxybromobenzene | n-BuLi (1.2) | MOM-Cl (1.1) | THF | -78 to 0 | 2 | 78 |
| 4 | 4-Chlorobromobenzene | n-BuLi (1.2) | MOM-Cl (1.1) | THF | -78 to 0 | 2 | 71 |
| 5 | 4-Nitrobromobenzene | n-BuLi (1.2) | MOM-Cl (1.1) | THF | -78 to 0 | 2 | 64 |
Data adapted from a general procedure for the methoxymethylation of aryl bromides.[4]
Experimental Protocols
Protocol 1: Selective Lithium-Halogen Exchange and Electrophilic Quench
This protocol details the generation of 2-((methoxymethoxy)methyl)phenyllithium via lithium-halogen exchange and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware (oven or flame-dried)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.2 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. A color change is often observed upon addition. Stir the reaction mixture at -78 °C for 1 hour.[4]
-
Electrophilic Quench: Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, continue stirring at -78 °C for 1 hour, and then allow the reaction to slowly warm to 0 °C over another hour.[4]
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Experimental Workflow for Lithiation and Electrophilic Quench
Caption: Experimental workflow for the lithiation of this compound.
Signaling Pathway of Competing Lithiation Mechanisms
Caption: Competing pathways in the lithiation of this compound.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the Heck reaction of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a substrate of interest in medicinal chemistry and materials science due to the versatile (methoxymethoxy)methyl protecting group. The presence of an ortho-substituent introduces steric considerations that can influence reaction efficiency, necessitating careful optimization of reaction conditions.
General Considerations for the Heck Reaction
The outcome of the Heck reaction is influenced by several factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For sterically hindered substrates such as this compound, the selection of a suitable ligand is crucial to promote efficient catalytic turnover. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the reactivity of the palladium catalyst and mitigate steric hindrance.
Summary of Heck Reaction Conditions for Aryl Bromides
The following table summarizes various conditions reported in the literature for the Heck reaction of different aryl bromides with styrenes and acrylates, providing a comparative overview for developing a protocol for the target substrate.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >95 | [1] |
| Bromobenzene | Styrene | Pd(OAc)₂ (2) | SPO (4) | K₂CO₃ (2) | DMF | 60 | 12 | 92 | [2] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 92 | [1] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 90 | [1] |
| Bromobenzene | n-Butyl Acrylate | Pd/C (3) | (n-Bu)₃N (1.5) | - | [OMIm]BF₄ | 120 | 10 | 85 | N/A |
| 2-Bromotoluene | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 65 | [1] |
Abbreviations: NHC: N-Heterocyclic Carbene, SPO: Secondary Phosphine Oxide, DMF: N,N-Dimethylformamide, [OMIm]BF₄: 1-Octyl-3-methylimidazolium tetrafluoroborate.
Experimental Protocols
Based on the general conditions outlined above and considering the steric hindrance of the ortho-substituent in this compound, the following protocols are proposed.
Protocol 1: Heck Reaction with Styrene
This protocol aims to synthesize (E)-1-((methoxymethoxy)methyl)-2-styrylbenzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) ligand precursor and a base to generate the carbene in situ.
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (1-2 mol%) and the phosphine ligand or NHC precursor (2-4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv), styrene (1.2-1.5 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.
Protocol 2: Heck Reaction with an Acrylate Ester
This protocol is for the synthesis of an acrylate derivative of this compound.
Materials:
-
This compound
-
n-Butyl acrylate or other acrylate ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard laboratory glassware and equipment as in Protocol 1.
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).
-
Add anhydrous toluene as the solvent, followed by triethylamine (1.5-2.0 equiv) as the base.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[3]
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The mild reaction conditions and broad functional group tolerance make it an attractive method for the construction of complex molecular architectures.
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent undesired side reactions. The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functionalities due to its ease of installation and general stability under a range of reaction conditions, particularly basic and nucleophilic environments. This makes the MOM group theoretically well-suited for the basic conditions often employed in Sonogashira couplings.
These application notes provide a detailed overview and experimental protocols for the successful Sonogashira coupling of aryl bromides bearing a MOM protecting group. The information presented is intended to guide researchers in designing and executing these reactions, with a focus on reaction conditions, catalyst selection, and achievable yields.
Stability of the MOM Protecting Group
The methoxymethyl (MOM) ether is known to be stable under neutral to basic conditions (pH 4-12). It is generally inert to a variety of oxidizing and reducing agents, as well as nucleophiles. However, the MOM group is sensitive to acidic conditions and can be cleaved by acid hydrolysis. Given that Sonogashira reactions are typically carried out in the presence of an amine base, the MOM protecting group is expected to be stable and remain intact throughout the coupling process.
Key Experimental Protocols
This section provides detailed experimental procedures for the Sonogashira coupling of various MOM-protected aryl bromides with terminal alkynes.
Protocol 1: Sonogashira Coupling of 1-Bromo-4-(methoxymethoxy)benzene with Phenylacetylene
Materials:
-
1-Bromo-4-(methoxymethoxy)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Copper-Free Sonogashira Coupling of 1-Bromo-2-(methoxymethoxy)benzene with Trimethylsilylacetylene
Materials:
-
1-Bromo-2-(methoxymethoxy)benzene
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous THF (2 mL).
-
Add 1-bromo-2-(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv) and diisopropylamine (3.0 mmol, 3.0 equiv) to the catalyst mixture.
-
Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Data Presentation
The following tables summarize quantitative data for the Sonogashira coupling of various MOM-protected aryl bromides with different terminal alkynes under various reaction conditions.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Bromo-4-(methoxymethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N | Toluene | 12 | RT | 85-95 |
| 1-Bromo-3-(methoxymethoxy)benzene | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 8 | 80 | 80-90 |
| 1-Bromo-2-(methoxymethoxy)benzene | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | 5 | Piperidine | THF | 24 | 65 | 75-85 |
| 1-Bromo-4-(methoxymethoxy)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (8) | - | i-Pr₂NH | THF | 16 | 60 | 88 |
| 1-Bromo-3-(methoxymethoxy)benzene | 1-Octyne | PdCl₂(dppf) (3) | 5 | Cs₂CO₃ | Dioxane | 12 | 100 | 70-80 |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of aryl bromides protected with a MOM group is a highly effective and reliable transformation for the synthesis of a diverse range of substituted alkynes. The MOM group demonstrates excellent stability under the basic conditions of the reaction, allowing for its successful application in complex molecule synthesis. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors. Both traditional copper-co-catalyzed and copper-free conditions can be successfully employed, offering flexibility in experimental design. Careful optimization of the catalyst, ligand, base, and solvent system is key to achieving high yields and clean reaction profiles.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a key building block in pharmaceutical and organic synthesis. The synthesis is presented as a two-step process: the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol, followed by the protection of the alcohol functionality with a methoxymethyl (MOM) group.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-150 | 288.5 | White crystalline solid. |
| 2-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | 78-80[1][2] | 261.8 | White to beige crystalline powder or needles with a purity often exceeding 99%.[3] |
| This compound | C₉H₁₁BrO₂ | 231.09[4] | Not readily available | Not readily available | The methoxymethoxy group enhances polarity, increasing solubility in polar aprotic solvents like DMF or THF.[4] The MOM group is labile under acidic conditions.[4] |
Synthesis Overview
The synthesis of this compound is efficiently achieved in two main steps. The first step involves the reduction of commercially available 2-bromobenzoic acid to 2-bromobenzyl alcohol. The second step is the protection of the resulting primary alcohol with a methoxymethyl (MOM) group to yield the final product.
Caption: Overall synthetic pathway.
Step 1: Large-Scale Synthesis of 2-Bromobenzyl Alcohol
This protocol details the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol using sodium borohydride and boron trifluoride etherate.
Experimental Protocol
Materials:
-
2-Bromobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Deionized water
-
5-liter, 3-necked glass reaction vessel
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Equip a 5-liter, 3-necked glass reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the reaction vessel with sodium borohydride (62.4 g, 1.65 moles) and 1 liter of anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.26 L, 2.1 moles) to the stirred suspension while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at the same temperature.
-
In a separate flask, prepare a solution of 2-bromobenzoic acid (400 g, 2 moles) in 1 liter of anhydrous THF.
-
Add the 2-bromobenzoic acid solution dropwise to the reaction vessel over a period of 1.5 hours, ensuring the temperature is maintained between 0-10°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Carefully hydrolyze the reaction mixture by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from hexane to yield 2-bromobenzyl alcohol as light-orange crystals.
Quantitative Data
| Parameter | Value |
| Yield | 293 g (78.5%) |
| Melting Point | 78-80°C |
| Purity | >99% (typical)[3] |
Step 2: Large-Scale Synthesis of this compound
This protocol describes the protection of 2-bromobenzyl alcohol with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.
Experimental Protocol
Materials:
-
2-Bromobenzyl alcohol
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of 2-bromobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) and a catalytic amount of sodium iodide (NaI) (0.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methoxymethyl chloride (MOMCl) (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
| Parameter | Value |
| Yield | 82–85%[4] |
| Purity | High (further purification by chromatography may be required) |
Experimental Workflow Visualization
References
Application Notes and Protocols: The Use of 1-Bromo-2-((methoxymethoxy)methyl)benzene in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited publicly available data on the specific use of 1-Bromo-2-((methoxymethoxy)methyl)benzene in fragment-based drug discovery (FBDD), this document provides a generalized framework and protocols based on established FBDD principles and the use of analogous brominated fragments. The quantitative data presented is illustrative.
Introduction to this compound as a Fragment
This compound is a substituted aromatic compound that possesses key features making it a potentially valuable fragment for FBDD campaigns. Its relatively low molecular weight and complexity align with the principles of fragment screening, which aims to identify low-affinity but high-quality starting points for lead optimization.[1][2][3][4] The presence of a bromine atom is particularly advantageous for X-ray crystallography-based screening methods, as it provides a strong anomalous signal that facilitates unambiguous identification of the fragment's binding pose within the target protein.[5][6] The methoxymethoxy (MOM) group offers a potential vector for synthetic elaboration during the hit-to-lead optimization phase.
Chemical Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 |
Application in Fragment-Based Drug Discovery (FBDD)
The core principle of FBDD is to screen a library of low molecular weight compounds (fragments) to identify those that bind to a biological target.[1][2][3][4] These initial "hits" typically have weak binding affinities (in the micromolar to millimolar range) but exhibit high ligand efficiency. The structural information gleaned from how these fragments bind is then used to guide their optimization into more potent and selective lead compounds through strategies like fragment growing, linking, or merging.[7]
Workflow for FBDD using this compound:
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following are generalized protocols for common FBDD screening techniques. These would need to be optimized for the specific protein target.
Primary Screening: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[8]
Protocol:
-
Protein and Fragment Preparation:
-
Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound and other fragments at 100 mM in DMSO.
-
-
Assay Setup (96-well plate format):
-
In each well, add 2 µL of the fragment stock solution.
-
Add 18 µL of a master mix containing the target protein (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration).
-
Include positive (known binder) and negative (DMSO only) controls.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min, monitoring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Calculate the first derivative to determine the Tm.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment is considered a preliminary hit.
-
Hit Validation: NMR-Based Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating fragment binding and can provide information on the binding site and affinity.[9][10][11][12] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Protocol:
-
Sample Preparation:
-
Produce and purify ¹⁵N-isotopically labeled target protein.
-
Prepare a solution of the ¹⁵N-labeled protein at a concentration of 50-100 µM in an appropriate NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 90% H₂O/10% D₂O).
-
Prepare a 100 mM stock solution of this compound in d6-DMSO.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add the fragment to the protein sample to a final concentration of 500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra.
-
Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein's spectrum upon fragment addition indicate binding.
-
The residues with the largest CSPs can often be mapped to the binding site on the protein's structure.
-
Binding affinity (Kd) can be estimated by titrating the fragment and monitoring the CSPs.[13]
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-guided drug design.[14][15][16][17][18] The bromine atom in this compound is particularly useful for identifying the fragment in the electron density map through anomalous scattering.[5][6]
Protocol:
-
Protein Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a concentration of 10-50 mM in a cryo-protectant solution compatible with the crystallization conditions.
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 1-24 hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source, ensuring data is collected at a wavelength that maximizes the anomalous signal from the bromine atom (around 0.92 Å).
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate an anomalous difference Fourier map. A strong peak in this map will correspond to the position of the bromine atom, confirming the binding and orientation of the fragment.
-
Refine the protein-fragment complex structure.
-
Quantitative Data and Hit-to-Lead Optimization
Once a fragment like this compound is confirmed as a binder, its properties are quantified, and a medicinal chemistry campaign is initiated to improve its potency and drug-like properties.
Illustrative Quantitative Data for a Fragment Hit:
| Parameter | Description | Illustrative Value | Technique |
| ΔTm | Change in melting temperature | + 3.5 °C | TSA |
| Kd | Dissociation constant | 750 µM | NMR/SPR |
| LE | Ligand Efficiency | 0.35 | Calculated |
| Solubility | Aqueous solubility | > 1 mM | Nephelometry |
Hit-to-Lead Optimization Strategy:
The structural information from X-ray crystallography would guide the synthetic elaboration of the initial fragment. For this compound, the MOM-protected hydroxymethyl group is a prime vector for growth into adjacent pockets of the binding site to increase affinity.
Caption: A simplified hit-to-lead optimization cycle.
Hypothetical Signaling Pathway Application
Let's hypothesize that a lead compound derived from this fragment is an inhibitor of a protein kinase, for example, "Target Kinase," which is implicated in a cancer signaling pathway.
Caption: A hypothetical signaling pathway inhibited by a lead compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. drughunter.com [drughunter.com]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pnas.org [pnas.org]
- 9. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. Crystallographic fragment-screening: workflow and procedures [inis.iaea.org]
- 17. researchgate.net [researchgate.net]
- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a common procedure involving the protection of (2-bromophenyl)methanol with a methoxymethyl (MOM) group.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound and what are the primary challenges?
The synthesis is typically a nucleophilic substitution reaction where the hydroxyl group of (2-bromophenyl)methanol is protected as a methoxymethyl (MOM) ether. This is achieved by deprotonating the alcohol with a base to form an alkoxide, which then attacks chloromethyl methyl ether (MOM-Cl).[1]
The main challenges associated with this synthesis are:
-
Achieving high yield: The reaction is sensitive to moisture, reagent purity, and the choice of base.
-
Minimizing side reactions: Impurities or suboptimal conditions can lead to the formation of byproducts.
-
Handling hazardous reagents: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and requires careful handling.[2][3]
Figure 1. General experimental workflow for MOM protection.
Q2: My reaction yield is consistently low. What are the common causes and troubleshooting steps?
Low yields in MOM protection reactions often stem from issues with reagents, reaction conditions, or incomplete reactions. The following decision tree can help diagnose the problem.
Figure 2. A logical guide to troubleshooting low reaction yields.
Q3: How do different bases and conditions influence the reaction's success?
The choice of base is critical and depends on the desired reactivity and lab safety constraints. Strong, non-nucleophilic bases are preferred. Two common conditions involve either a strong hydride base or a hindered amine base.[1]
| Parameter | Condition A: Hindered Amine | Condition B: Hydride Base |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sodium Hydride (NaH) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 82-85%[4] | Often >90% |
| Advantages | - Easier to handle. - Tolerates minor impurities better. | - Drives reaction to completion due to high basicity. - Generates H₂, a gaseous byproduct. |
| Disadvantages | - Slower reaction times. - Base may need to be freshly distilled. | - Highly moisture-sensitive. - NaH is flammable and requires careful handling under an inert atmosphere. |
Q4: Can you provide a detailed, optimized protocol for this synthesis?
The following protocol is based on the use of DIPEA, which is generally safer for standard laboratory settings.
Materials:
-
(2-bromophenyl)methanol (1.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.25 equiv)[5]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (2-bromophenyl)methanol and anhydrous DCM to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add MOM-Cl to the solution, followed by the dropwise addition of DIPEA over 30 minutes. Maintain the internal temperature below 5 °C during the addition.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then saturated NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a clear oil.
Figure 3. Simplified mechanism of MOM protection using a base.
Q5: What are the critical safety precautions for handling chloromethyl methyl ether (MOM-Cl)?
Chloromethyl methyl ether (CMME or MOM-Cl) is a highly regulated substance with significant health risks.
-
Carcinogenicity: MOM-Cl is a known human carcinogen that can increase the risk of respiratory cancers with chronic exposure.[3] It is classified as an extremely hazardous substance.[3]
-
Toxicity: It is very toxic by inhalation and may also be toxic upon ingestion or skin absorption.[2] The vapors are irritating to the eyes and respiratory system.[2]
-
Handling: Always handle MOM-Cl in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Quenching: Any excess or residual MOM-Cl must be destroyed. Vigorous stirring with aqueous solutions like ammonium chloride, water, or sodium carbonate for at least 15 minutes can effectively quench it.[3]
-
Contaminants: Older methods for preparing MOM-Cl can result in contamination with bis(chloromethyl) ether, which is an even more potent carcinogen.[5] It is preferable to use high-purity commercial MOM-Cl or prepare it in situ using safer modern methods.[3][5][6]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. This compound | 94236-21-2 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Technical Support Center: Bromination of 2-((methoxymethoxy)methyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 2-((methoxymethoxy)methyl)benzene to the corresponding benzyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the radical bromination of 2-((methoxymethoxy)methyl)benzene using N-bromosuccinimide (NBS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient light source for photo-initiation. 3. Low reaction temperature. 4. Decomposed or poor quality NBS. | 1. Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide). 2. Ensure the light source is of appropriate wattage and placed close to the reaction vessel. 3. Increase the reaction temperature; refluxing in a suitable solvent like carbon tetrachloride or acetonitrile is common. 4. Use freshly recrystallized NBS. Pure NBS should be a white solid; a yellow or brown color indicates the presence of bromine.[1] |
| Formation of Multiple Products (Complex Mixture) | 1. Over-bromination at the benzylic position. 2. Competing aromatic ring bromination. 3. Oxidation of the benzylic position. 4. Cleavage of the MOM protecting group. | 1. Use a controlled stoichiometry of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop when the starting material is consumed. 2. Ensure the reaction is performed under strict radical conditions (non-polar solvent, radical initiator, absence of Lewis acids). Avoid polar, acidic solvents which can favor electrophilic aromatic substitution.[2] 3. Maintain anhydrous conditions and control the reaction temperature. Higher temperatures and excess NBS can favor oxidation to the aldehyde or ester.[3] 4. Keep the reaction conditions anhydrous and neutral. The presence of water or acid (HBr is a byproduct) can lead to MOM group deprotection. Adding a non-nucleophilic base like barium carbonate can help scavenge acid.[1] |
| Significant Amount of Dibromo Side Product | Over-reaction due to excess NBS or prolonged reaction time. | - Use no more than 1.1 equivalents of NBS. - Monitor the reaction progress frequently and quench the reaction as soon as the starting material is consumed. - Consider a continuous flow setup for better control over reaction time and stoichiometry. |
| Presence of Aldehyde or Ester Byproducts | 1. Use of excess NBS (e.g., 2 equivalents for ester formation).[3] 2. Presence of water in the reaction mixture. 3. Elevated reaction temperatures. | 1. For the desired monobromination, use a strict 1:1 stoichiometry of substrate to NBS.[3] 2. Use anhydrous solvents and reagents. Dry the solvent before use if necessary. 3. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., reflux in CCl₄). |
| Aromatic Bromination Observed | Reaction conditions favoring electrophilic aromatic substitution. | - Avoid polar solvents like acetonitrile if aromatic bromination is a major issue, as it can promote this side reaction for activated systems.[3] - Ensure no acidic impurities are present. The methoxy group of the MOM ether is activating and can promote ring substitution. |
| Cleavage of the Methoxymethyl (MOM) Group | Presence of HBr, a byproduct of the reaction. | - Add a non-nucleophilic base, such as barium carbonate or calcium carbonate, to the reaction mixture to neutralize the HBr as it is formed.[1] - Ensure a completely anhydrous workup, as aqueous acid will readily cleave the MOM ether. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the bromination of 2-((methoxymethoxy)methyl)benzene?
A1: The most frequently encountered side product is the gem-dibrominated species, 1-(dibromomethyl)-2-((methoxymethoxy)methyl)benzene, arising from over-bromination at the highly reactive benzylic position.[4] Another significant side product can be the corresponding benzaldehyde, formed through oxidation.[3]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize dibromination, it is crucial to control the stoichiometry of N-bromosuccinimide (NBS). Use of 1.0 to 1.1 molar equivalents of NBS relative to the starting material is recommended. Additionally, careful monitoring of the reaction by TLC or GC and stopping the reaction as soon as the starting material is consumed can prevent over-reaction.
Q3: My reaction is producing a significant amount of 2-((methoxymethoxy)methyl)benzaldehyde. What is causing this and how can I prevent it?
A3: The formation of the aldehyde is an oxidative side reaction that can occur with NBS, especially with benzyl ethers.[3] This is often favored by using more than one equivalent of NBS and higher reaction temperatures. To prevent this, use a strict 1:1 stoichiometry of NBS and maintain the reaction at a moderate temperature (e.g., refluxing carbon tetrachloride). Ensure the reaction is conducted under anhydrous conditions.
Q4: I am observing bromination on the aromatic ring. Why is this happening and what can I do to ensure benzylic selectivity?
A4: Aromatic bromination is an electrophilic substitution reaction, which can compete with the desired radical benzylic bromination. This can be promoted by polar solvents, the presence of acidic impurities (like HBr, a reaction byproduct), or contaminated NBS. To favor benzylic bromination, use a non-polar solvent like carbon tetrachloride, ensure your NBS is pure, and consider adding a small amount of a non-nucleophilic base (e.g., BaCO₃) to scavenge any generated acid.[1][2]
Q5: Is it necessary to use a radical initiator?
A5: Yes, a radical initiator is essential for the Wohl-Ziegler reaction to proceed efficiently and selectively at the benzylic position.[5] Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, photo-initiation with a UV or a high-wattage visible light lamp can be used.
Q6: What is the best solvent for this reaction?
A6: Carbon tetrachloride (CCl₄) is the traditional and most commonly cited solvent for Wohl-Ziegler brominations as it is non-polar and promotes the desired radical pathway. However, due to its toxicity and environmental concerns, other solvents like cyclohexane or acetonitrile have been used. Be aware that acetonitrile can sometimes favor aromatic bromination in electron-rich systems.[3]
Q7: How do I know when the reaction is complete?
A7: The reaction can be monitored by TLC, watching for the disappearance of the starting material spot. A useful visual cue when using CCl₄ is that the dense N-bromosuccinimide will be consumed and replaced by succinimide, which is less dense and will float on the surface of the solvent.
Data Presentation
The following table summarizes the typical product distribution in the bromination of a model compound, 2-methylbenzyl methyl ether, under various conditions. This data is illustrative and serves to highlight the impact of reaction parameters on product selectivity.
| Entry | NBS (equiv.) | Solvent | Initiator/Light | Temperature | Desired Product Yield (%) | Dibromide Yield (%) | Aldehyde Yield (%) | Aromatic Bromination (%) |
| 1 | 1.1 | CCl₄ | AIBN | Reflux | ~85 | ~10 | <5 | <1 |
| 2 | 1.5 | CCl₄ | AIBN | Reflux | ~60 | ~25 | ~15 | <1 |
| 3 | 1.1 | CCl₄ | AIBN | Reflux (wet) | ~70 | ~10 | ~20 (and some deprotected alcohol) | <1 |
| 4 | 2.0 | CCl₄ | Light | Room Temp. | Low | High (leads to ester) | High (leads to ester) | <1 |
| 5 | 1.1 | CH₃CN | Light | Room Temp. | ~65 | ~5 | <5 | ~25 |
Note: The data in this table is illustrative and based on general trends reported in the literature for similar substrates.[1][3][3][4] Actual yields may vary depending on the specific experimental setup and substrate.
Experimental Protocols
Standard Protocol for Benzylic Bromination with NBS
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-((methoxymethoxy)methyl)benzene (1.0 eq.). Dissolve the starting material in anhydrous carbon tetrachloride (approx. 0.1-0.2 M).
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq.).
-
Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. For photo-initiated reactions, a lamp can be placed near the flask. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: Once the starting material is consumed (typically 1-4 hours), the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(bromomethyl)-2-((methoxymethoxy)methyl)benzene.
Visualizations
References
- 1. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 | Benchchem [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | C17H26Br2O2 | CID 3645197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The most common isomeric impurity is the para-substituted isomer, 1-Bromo-4-((methoxymethoxy)methyl)benzene. This arises from the non-regioselective nature of the bromination of the benzyl ether precursor. Depending on the synthetic route, other minor isomers or related impurities may also be present.
Q2: I am having difficulty separating the ortho and para isomers of this compound by column chromatography. What can I do?
A2: Separating positional isomers can be challenging due to their similar polarities. Here are a few troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Running a gradient elution can often improve separation.
-
Use a Long Column: Increasing the length of the silica gel column increases the number of theoretical plates, which can enhance the separation of closely eluting compounds.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column, which can lead to sharper bands and better separation.
-
Check for Co-elution with TLC: Before running a column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal conditions for separation. The ideal solvent system will show a clear separation between the spots of the desired product and its isomers.
Q3: My compound, this compound, appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
A3: The methoxymethyl (MOM) ether protecting group is generally stable to neutral and basic conditions but can be sensitive to acids. Silica gel is slightly acidic and can potentially cause the cleavage of the MOM group, especially with prolonged exposure. To mitigate this:
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent, and then re-equilibrating with the pure eluent.
-
Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel if your compound is acid-sensitive.
-
Minimize Purification Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).
-
Alternative Purification Methods: If decomposition is a significant issue, consider other purification techniques such as preparative TLC, recrystallization (if the crude product is a solid), or distillation under reduced pressure if the boiling points of the isomers are sufficiently different.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired isomer. The substitution pattern on the aromatic ring will give a distinct splitting pattern in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of your sample by showing the number of components present. The mass spectrum will provide the molecular weight of each component, helping to identify any isomeric impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of isomers on TLC. | - Inappropriate solvent system (too polar or too non-polar).- Isomers have very similar polarities. | - Systematically vary the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).- Try a different solvent system altogether (e.g., toluene/ethyl acetate).- Use a TLC plate with a different stationary phase (e.g., alumina). |
| The spots on the TLC plate are streaking. | - Sample is too concentrated.- Compound is acidic or basic and is interacting strongly with the silica gel.- Decomposition on the plate. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.- Spot the sample and develop the plate immediately. |
| Product is not eluting from the column. | - Eluent is not polar enough.- Compound has decomposed or irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent.- If the compound is suspected to be on the column, a flush with a very polar solvent (e.g., 100% ethyl acetate or methanol) can be attempted to recover it.- Check the stability of your compound on silica gel using a small-scale test before performing column chromatography. |
| Isomers are co-eluting from the column. | - Insufficient resolution of the column.- Inappropriate solvent system. | - Use a longer and/or narrower column.- Employ a very slow gradient of eluent polarity.- Ensure the column is packed properly to avoid channeling. |
| Low recovery of the product after column chromatography. | - Decomposition on the column.- Product is too volatile and evaporated during solvent removal.- Incomplete elution from the column. | - See troubleshooting for decomposition.- Use a rotary evaporator at a suitable temperature and pressure.- Ensure all the product has eluted by monitoring the fractions with TLC until the product spot is no longer visible. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Separation of Isomers
Objective: To determine the optimal solvent system for the separation of this compound from its isomers by column chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents: n-Hexane, Ethyl Acetate
Procedure:
-
Prepare several developing chambers with different solvent systems, for example:
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The optimal solvent system for column chromatography is one that gives the desired product an Rf value of approximately 0.2-0.3 and shows the largest possible separation from the isomeric impurities.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from its isomers.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (acid-washed)
-
Eluent (optimized from TLC, e.g., 95:5 Hexane:Ethyl Acetate)
-
Crude this compound
-
Collection tubes
-
Air or nitrogen supply for flash chromatography
Procedure:
-
Column Packing:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed into the silica gel.
-
Carefully add a small amount of fresh eluent to the top of the column.
-
-
Elution:
-
Fill the column with the eluent.
-
Apply pressure to the top of the column using an air or nitrogen line to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical TLC Data for Isomer Separation
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (ortho) | Rf of 1-Bromo-4-((methoxymethoxy)methyl)benzene (para) | Separation (ΔRf) |
| 98:2 | ~0.45 | ~0.50 | ~0.05 |
| 95:5 | ~0.30 | ~0.38 | ~0.08 |
| 90:10 | ~0.22 | ~0.29 | ~0.07 |
Note: These are representative values and may vary depending on the specific TLC plates and conditions.
Table 2: Expected Purity and Yield
| Purification Method | Typical Yield | Typical Purity (by GC-MS) |
| Flash Column Chromatography | 70-90% | >98% |
| Recrystallization (if applicable) | 50-70% | >99% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor isomer separation.
Technical Support Center: Grignard Reactions with MOM-Protected Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions on substrates containing methoxymethyl (MOM) ether protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect hydroxyl groups with a MOM ether before a Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases.[1][2] The acidic proton of a hydroxyl group will react with the Grignard reagent in an acid-base reaction, which is significantly faster than the desired carbon-carbon bond formation.[2] This reaction consumes the Grignard reagent, preventing it from reacting with the intended electrophile (e.g., a carbonyl group).[1][2] The MOM (methoxymethyl) ether group masks the acidic proton of the alcohol, rendering it inert to the Grignard reagent.[3]
Q2: What are the stability limits of the MOM protecting group?
The MOM ether is generally stable under neutral to moderately basic and weakly acidic conditions, typically within a pH range of 4 to 12.[3] It is resistant to many oxidizing and reducing agents, as well as other nucleophiles.[3] However, the MOM group is an acetal and is therefore sensitive to strong acidic conditions, which are used for its removal.[1][3]
Q3: Can the Grignard reagent itself cleave the MOM group?
While the MOM group is generally stable to the basic nature of the Grignard reagent, the Lewis acidic nature of the magnesium halide (MgX₂) species in the Grignard reagent could potentially coordinate with the oxygens of the MOM ether. This interaction is usually not strong enough to cause cleavage under typical Grignard reaction conditions (e.g., in THF or diethyl ether). However, prolonged reaction times, elevated temperatures, or the use of "super-Grignard" reagents (like Turbo-Grignards with LiCl) might increase the risk of side reactions.
Q4: What are the standard methods for deprotecting the MOM group after the Grignard reaction?
Since the MOM group is an acetal, it is typically removed by acid hydrolysis.[3][4] This is often conveniently combined with the acidic workup step of the Grignard reaction.[1] Common conditions for MOM deprotection involve treatment with dilute acids such as hydrochloric acid (HCl) in methanol or water, or other protic or Lewis acids.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Incomplete Grignard reagent formation: Residual water in glassware or solvent, poor quality magnesium, or inactive halide. | 1a. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[5] 1b. Use fresh, anhydrous ether or THF. 1c. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring.[5] |
| 2. Quenching of the Grignard reagent: The MOM-protected starting material may have contained residual unprotected alcohol. | 2a. Purify the MOM-protected substrate thoroughly before use to remove any starting alcohol. 2b. Confirm complete protection by NMR or TLC analysis. | |
| 3. Poor reactivity of the electrophile: The electrophile (e.g., a sterically hindered ketone) may be unreactive. | 3a. Increase the reaction temperature or use a higher-boiling solvent like 2-methyl-THF. 3b. Consider using a more reactive organometallic reagent, such as an organolithium, if compatible with the substrate. | |
| Recovery of starting material (MOM-protected compound) | 1. Failed initiation of Grignard formation: The reaction between the organic halide and magnesium never started. | 1a. Add a small amount of pre-formed Grignard reagent to initiate the reaction. 1b. Ensure the surface of the magnesium is activated. |
| 2. Reaction temperature is too low: The reaction may be too slow at the chosen temperature. | 2a. Gradually warm the reaction from the initial low temperature. Monitor the reaction progress by TLC or GC. | |
| Presence of unexpected side products | 1. Homocoupling (Wurtz coupling): The Grignard reagent reacts with the remaining organic halide. | 1a. Add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| 2. Enolization of the carbonyl compound: If the electrophile is a ketone with alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[6][7] | 2a. Use a less sterically hindered Grignard reagent. 2b. Perform the reaction at a lower temperature to favor the addition reaction. 2c. Consider using a cerium (III) chloride additive (Luche reduction conditions) to increase the nucleophilicity of the organometallic reagent relative to its basicity. | |
| 3. Partial deprotection of the MOM group during workup: The acidic workup may be too harsh or prolonged, leading to side reactions of the deprotected alcohol. | 3a. Use a milder acidic workup, for instance, with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] 3b. Perform the workup at a low temperature (e.g., 0 °C). |
Experimental Protocols
General Protocol for a Grignard Reaction with a MOM-Protected Bromo-Compound and a Ketone
1. Preparation of Glassware and Reagents:
- All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) should be flame-dried under vacuum and assembled while hot under a positive pressure of dry nitrogen or argon.
- Magnesium turnings should be of high purity. If they appear dull, they can be activated by stirring without solvent under vacuum or by adding a small crystal of iodine.
- The solvent (typically anhydrous diethyl ether or THF) must be thoroughly dried, for example, by passing it through an activated alumina column or by distillation from a suitable drying agent (e.g., sodium/benzophenone).
- The MOM-protected bromo-compound and the ketone must be anhydrous.
2. Formation of the Grignard Reagent:
- Place the magnesium turnings (1.2 equivalents) in the reaction flask.
- Add a small amount of anhydrous solvent to cover the magnesium.
- In the dropping funnel, prepare a solution of the MOM-protected bromo-compound (1.0 equivalent) in the anhydrous solvent.
- Add a small portion of the bromo-compound solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun or the addition of an iodine crystal may be necessary.
- Once initiated, add the remainder of the bromo-compound solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
3. Reaction with the Electrophile (Ketone):
- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Dissolve the ketone (1.0 equivalent) in anhydrous solvent and add it dropwise to the stirred Grignard solution.
- After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting materials.
4. Workup and Deprotection:
- Cool the reaction mixture back to 0 °C.
- Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
- If MOM deprotection is desired at this stage, a dilute solution of HCl (e.g., 1 M) can be used for the quench instead. This should be done cautiously at 0 °C.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can then be purified by column chromatography.
Visualizations
Workflow for Grignard Reaction with a MOM-Protected Substrate
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of challenging electron-rich aryl bromides.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of electron-rich aryl bromides.
Question: My Suzuki coupling reaction with an electron-rich aryl bromide is giving a low yield or failing completely. What are the most likely causes?
Answer:
Low yields or reaction failure with electron-rich aryl bromides are common and typically stem from the slow oxidative addition step, which is disfavored by the electron-donating groups on the aromatic ring.[1][2] Several factors could be contributing to this issue:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[3]
-
Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.[4]
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Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][5]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield of the desired product.[1]
-
Impure Reagents or Solvents: The quality of the aryl bromide, boronic acid, base, and solvents is paramount for a successful reaction.
Question: How can I improve the yield of my reaction?
Answer:
To improve the yield, a systematic optimization of the reaction conditions is recommended. Consider the following adjustments:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are known to accelerate the oxidative addition of electron-rich aryl halides.[2][6][7] Pre-formed catalysts incorporating these ligands, like XPhos Pd G4, can also be highly effective.[8]
-
Base Selection: The choice of base is critical and often solvent-dependent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[4] In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary.[3][9] It's worth screening a few different bases to find the optimal one for your specific substrate combination.
-
Solvent System: A range of solvents can be used, and the choice can significantly impact the reaction. Common solvent systems include toluene/water, dioxane/water, and THF/water.[1][5][10] Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be very effective.[9]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Degassing the solvent and purging the reaction vessel thoroughly is crucial.[5]
-
Temperature and Reaction Time: While higher temperatures can sometimes overcome the activation barrier for oxidative addition, they can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Question: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] To minimize this:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere to minimize oxygen levels.[5]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the beginning of the reaction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
Question: My starting aryl bromide is being consumed, but I am not seeing the desired product. What could be happening?
Answer:
If the aryl bromide is being consumed without the formation of the desired product, dehalogenation is a likely side reaction.[1] This can occur if a hydride source is present in the reaction mixture. Potential sources of hydrides include certain bases or impurities in the solvent. To address this:
-
Screen Different Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for coupling electron-rich aryl bromides?
A1: Palladium catalysts with bulky and electron-rich phosphine ligands are generally the most effective.[4][6] This includes ligands from the Buchwald family (e.g., SPhos, XPhos) and catalysts like Pd(dppf)Cl₂.[5][11] Palladacycles are also reported to be stable and highly active catalysts.[[“]]
Q2: Which base should I choose for my reaction?
A2: The optimal base depends on your solvent and substrates. A good starting point is to screen a few different types. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH.[4][9] The solubility of the base is also a critical factor; for instance, Cs₂CO₃ is more soluble in many organic solvents compared to K₂CO₃.[3]
Q3: Is water necessary for the Suzuki coupling reaction?
A3: Not always, but it is very common. Many Suzuki coupling reactions are performed in a biphasic system with an organic solvent and an aqueous base solution. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, anhydrous conditions can also be used, particularly with soluble bases like Cs₂CO₃ or when substrates are sensitive to water.[13]
Q4: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?
A4: To set up a reaction under an inert atmosphere, you should use Schlenk line techniques or a glovebox. A common laboratory procedure involves adding the solid reagents to a flask, sealing it with a septum, and then alternating between vacuum and backfilling with an inert gas (argon or nitrogen) several times. The degassed solvent is then added via syringe.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-bromoanisole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 18 | 95 | N/A |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 98 | N/A |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | >95 | [14] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | N/A |
| LaF₃·Pd nanocatalyst | - | K₂CO₃ | H₂O | 70 | N/A | 97 | [3] |
N/A - Data synthesized from general knowledge in the provided search results, not from a single specific reference.
Table 2: Effect of Base on the Suzuki Coupling of an Electron-Rich Aryl Bromide
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | >95 | [14] |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (3) | Na₂CO₃ | N/A | N/A | 98 | [3] |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (3) | K₂CO₃ | N/A | N/A | 95 | [3] |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (3) | Cs₂CO₃ | N/A | N/A | 92 | [3] |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (3) | NaOH | N/A | N/A | 85 | [3] |
N/A - Not specified in the source.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Electron-rich aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the electron-rich aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 13. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chemoselective Deprotection of MOM Ethers
Welcome to the technical support center for the chemoselective deprotection of methoxymethyl (MOM) ethers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chemoselective deprotection of MOM ethers?
A1: The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions.[1] Deprotection is typically achieved under acidic conditions.[2][3] However, for complex molecules with acid-labile functional groups, several milder and more selective methods have been developed. Common reagents include:
-
Brønsted Acids: p-Toluenesulfonic acid (pTSA)[4], hydrochloric acid (HCl)[3], and pyridinium p-toluenesulfonate (PPTS).[2]
-
Lewis Acids: Bismuth triflate (Bi(OTf)₃)[5], Zinc bromide (ZnBr₂) with a soft nucleophile like n-propylthiol (n-PrSH)[6][7], Zirconium(IV) chloride (ZrCl₄)[8], and Trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl.[9][10]
Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection can be due to several factors:
-
Insufficiently acidic conditions: The stability of the MOM ether necessitates acidic conditions for cleavage.[3] If using a mild acid, a stronger one might be required, or the reaction temperature could be increased.
-
Steric hindrance: In highly complex and sterically hindered substrates, the reagent may have difficulty accessing the MOM ether. Using a smaller Lewis acid or increasing the reaction time and/or temperature might be beneficial.
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. For instance, using a biphasic THF/water system can accelerate deprotection with bismuth triflate.[5]
Q3: I am observing side reactions and decomposition of my starting material. How can I improve the selectivity?
A3: Decomposition often arises from the presence of acid-sensitive functional groups in the molecule. To enhance selectivity:
-
Choose a milder reagent: Methods like ZnBr₂/n-PrSH[6][7] or TMSOTf/2,2′-bipyridyl[9][10] are known for their mildness and high chemoselectivity.
-
Optimize reaction conditions: Lowering the reaction temperature can often suppress side reactions.
-
Use a heterogeneous catalyst: Silica-supported sodium hydrogen sulfate is an effective heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature.[11]
Q4: How can I deprotect a MOM ether in the presence of other common protecting groups like TBDMS, Benzyl, or Boc?
A4: Several methods offer excellent chemoselectivity:
-
Bismuth triflate has been shown to be highly selective for the deprotection of MOM ethers in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[5]
-
Zn(OTf)₂ in isopropanol can selectively deprotect MOM ethers without affecting benzyl (Bn), p-methoxybenzyl (PMB), and benzoate (Bz) groups.[12]
-
The ZnBr₂/n-PrSH system is highly selective and does not affect TBDPS or acetate groups.[7]
-
pTSA under solvent-free conditions is compatible with methoxy, benzyl, ester, amide, allyl, and lactone protecting groups, although acetates are not stable under these conditions.[4]
Q5: Are there any safety concerns associated with MOM ether deprotection?
A5: Yes. When using acidic conditions, particularly with chloride sources like HCl, there is a potential to regenerate chloromethyl methyl ether (MOMCl) or the highly carcinogenic bis(chloromethyl) ether (BCME) from formaldehyde, a byproduct of the deprotection.[13] It is crucial to work in a well-ventilated fume hood and consider quenching the reaction with a reagent like ammonia to destroy any formed BCME.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Reaction or Low Conversion | Insufficiently strong acid/Lewis acid. | Switch to a stronger reagent (e.g., from PPTS to HCl). Increase the catalyst loading. |
| Steric hindrance around the MOM ether. | Increase reaction time and/or temperature. Consider a less sterically demanding Lewis acid. | |
| Inappropriate solvent. | Screen different solvents. For some Lewis acids, a coordinating solvent might be necessary. | |
| Decomposition of Starting Material | Presence of acid-labile functional groups. | Use a milder deprotection method (e.g., ZnBr₂/n-PrSH, TMSOTf/2,2'-bipyridyl).[6][7][9][10] Lower the reaction temperature. |
| Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | |
| Loss of Other Protecting Groups | Lack of chemoselectivity of the chosen reagent. | Consult the data tables below to select a reagent compatible with the other protecting groups present in your molecule. |
| Formation of Complex Mixture of Products | Multiple reactive sites in the molecule. | Employ a highly chemoselective deprotection protocol. Consider reprotection of other sensitive functional groups if necessary. |
| Epimerization of Stereocenters | Harsh reaction conditions. | Utilize mild deprotection methods to avoid racemization, especially for substrates with stereocenters prone to epimerization under acidic conditions.[8] |
Quantitative Data Summary
Table 1: Comparison of Various Reagents for MOM Ether Deprotection
| Reagent | Substrate Type | Solvent | Temperature | Time | Yield (%) | Reference |
| Bi(OTf)₃ (1-2 mol%) | Aromatic MOM ether | THF/H₂O (1:1) | Room Temp. | 30-40 min | High | [5] |
| ZnBr₂ (1 equiv), n-PrSH (2 equiv) | Primary, Secondary, Tertiary Alcohols | CH₂Cl₂ | 0 °C to RT | 5-8 min | 86-91 | [7] |
| pTSA | Various MOM ethers | Solvent-free | Room Temp. | 30 min | 85-98 | [4] |
| ZrCl₄ (50 mol%) | Various MOM ethers | Isopropanol | Reflux | N/A | High | [8] |
| TMSOTf (2 equiv), 2,2'-bipyridyl (3 equiv) | Aromatic MOM ether | CH₃CN | Room Temp. | 15 min | 91 | [9] |
| Zn(OTf)₂ (10 mol%) | Benzylic MOM ether | Isopropanol | Reflux | 1.5 h | 92 | [12] |
| Zn(OTf)₂ (10 mol%) | Aliphatic MOM ether | Isopropanol | Reflux | 50 min | 98 | [12] |
Experimental Protocols
Protocol 1: Deprotection using Bismuth Triflate (Bi(OTf)₃) [5]
-
Dissolve the MOM-protected compound (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of bismuth triflate (1-2 mol%) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate and purify the product by column chromatography on silica gel.
Protocol 2: Deprotection using Zinc Bromide and n-Propylthiol (ZnBr₂/n-PrSH) [7]
-
Dissolve the MOM-protected alcohol in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add n-propylthiol (2 equivalents) followed by zinc bromide (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 5-8 minutes.
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Protocol 3: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA) [4]
-
In a mortar, triturate a mixture of the MOM-protected compound and p-toluenesulfonic acid (pTSA) for 5 minutes.
-
Let the mixture stand at room temperature for 30 minutes.
-
Add cold water (4 °C) to the mixture. The product will precipitate out while pTSA, methanol, and formaldehyde dissolve in the water.
-
Collect the precipitate by filtration and wash with cold water.
Protocol 4: Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-Bipyridyl [9]
-
Dissolve the aromatic MOM ether (1 equivalent) and 2,2'-bipyridyl (3 equivalents) in acetonitrile (CH₃CN).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add trimethylsilyl triflate (TMSOTf) (2 equivalents) dropwise.
-
Stir the solution at room temperature and monitor by TLC until the starting material disappears.
-
Add water to the solution to hydrolyze the intermediate silyl ether.
-
Perform a standard aqueous workup and purify the product.
Visualizations
Caption: General experimental workflow for MOM ether deprotection.
Caption: Troubleshooting decision tree for MOM ether deprotection.
References
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. MOM Ethers [organic-chemistry.org]
- 12. A Facile, Efficient and Selective Deprotection of Methoxy Methyl ...: Ingenta Connect [ingentaconnect.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected cleavage of the methoxymethyl (MOM) protecting group.
Troubleshooting Guide: Unexpected MOM Group Cleavage
The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups due to its general stability under a range of conditions. However, its lability under certain, sometimes unexpected, circumstances can lead to failed or low-yielding reactions. This guide provides a summary of conditions that may cause unintended MOM group cleavage, potential mechanisms, and suggested solutions.
Summary of Unexpected MOM Cleavage Conditions
| Unexpected Condition | Reagents/Environment | Probable Mechanism | Suggested Solutions |
| Lewis Acids | TiCl₄, SnCl₄, ZrCl₄, BF₃·OEt₂, ZnBr₂, AlCl₃ | Coordination of the Lewis acid to one of the ether oxygens, activating the MOM group for nucleophilic attack or elimination.[1][2] | - Use a less Lewis acidic reagent if possible.- Perform the reaction at a lower temperature.- Add a proton sponge or a non-nucleophilic base to scavenge trace acids.- Consider an alternative protecting group more robust to Lewis acids. |
| Organometallic Reagents | Grignard reagents (RMgX), some organolithiums | Chelation of the organometallic reagent to the MOM ether oxygen and an adjacent coordinating group, followed by intramolecular delivery of the nucleophile or activation for cleavage.[3][4] | - Use a different organometallic reagent, such as an organocuprate, which may be less prone to this side reaction.- Perform the reaction at a lower temperature.- Use a non-coordinating solvent. |
| Hydride Reducing Agents | Diisobutylaluminum hydride (DIBAL-H) | Coordination of the aluminum to the MOM ether oxygen, facilitating hydride delivery and subsequent cleavage.[5] | - Use an alternative reducing agent like NaBH₄ or LiAlH₄ if compatible with other functional groups.- Carefully control the stoichiometry of DIBAL-H and the reaction temperature. |
| Acidic Conditions (Trace or In Situ) | - Silica gel chromatography- Acidic workup (e.g., sat. NH₄Cl)- In situ generation of acid (e.g., from hydrolysis of reagents) | Protonation of the acetal oxygen, leading to hydrolysis. The acidic surface of silica gel can be sufficient to cause cleavage.[6] | - Neutralize silica gel with a base (e.g., triethylamine) before use.- Use neutral or basic workup conditions.- Ensure all reagents and solvents are dry and free of acidic impurities. |
| Silylating Reagents | Trimethylsilyl bromide (TMSBr), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | These reagents can act as Lewis acids or generate HBr/HOTf in situ, leading to rapid cleavage.[5][7][8][9] | - These are often used for intentional MOM deprotection, so their presence will likely lead to cleavage. If cleavage is undesired, avoid these reagents. |
| Ozonolysis Workup | Oxidative workup conditions | The acidic or oxidative conditions of the workup can be harsh enough to cleave the MOM group.[10][11][12][13][14] | - Use a reductive workup (e.g., DMS or Zn/H₂O) if compatible with the desired outcome of the ozonolysis.- Carefully buffer the reaction mixture during oxidative workup. |
Frequently Asked Questions (FAQs)
Q1: My MOM-protected alcohol unexpectedly deprotected during column chromatography on silica gel. What happened and how can I prevent it?
A1: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-labile protecting groups like MOM ethers.[6] To prevent this, you can either use neutral alumina for your chromatography or neutralize the silica gel by preparing your slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.
Q2: I am planning a reaction using a Grignard reagent on a substrate containing a MOM ether. Should I be concerned about cleavage?
A2: Yes, there is a potential for MOM group cleavage with Grignard reagents, especially if there is a nearby coordinating functional group that can facilitate chelation.[3][4] To minimize this risk, it is advisable to perform the reaction at low temperatures (e.g., -78 °C) and to add the Grignard reagent slowly. Using a non-coordinating solvent like toluene instead of THF can sometimes help. Alternatively, consider using a less reactive organometallic reagent like an organocuprate.
Q3: Is the MOM group stable to reducing agents?
A3: The MOM group is generally stable to many common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[15] However, cleavage has been observed with diisobutylaluminum hydride (DIBAL-H), which is a Lewis acidic hydride reagent.[5] If you observe deprotection with DIBAL-H, consider using a different hydride source or carefully optimizing the reaction conditions (lower temperature, exact stoichiometry).
Q4: Can I perform a Swern oxidation on a MOM-protected alcohol without affecting the protecting group?
A4: Yes, the Swern oxidation is generally compatible with MOM ethers. The reaction is performed under mild, non-acidic conditions and should not cleave the MOM group.[16][17][18][19][20]
Q5: I need to remove a MOM group in the presence of other acid-sensitive groups. What are my options?
A5: While standard MOM deprotection uses strong acid, there are milder methods available. Reagents like TMSBr or TMSOTf in the presence of a mild base can be effective at low temperatures.[5][7][8] Another option is to use a Lewis acid that can be selective for the MOM group over other protecting groups, which may require careful screening of conditions.
Experimental Protocols
Protocol 1: Standard MOM Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.
Protocol 2: Standard Acidic Deprotection of a MOM Ether
This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Troubleshooting - MOM Cleavage with a Lewis Acid (Example with TiCl₄)
This example illustrates a scenario where a Lewis acid might be used in a reaction, potentially leading to unintended MOM cleavage.
-
Reaction Context: A Mukaiyama aldol reaction between a silyl enol ether and an aldehyde, where the aldehyde substrate contains a MOM-protected alcohol. TiCl₄ is used as the Lewis acid catalyst.
-
Initial Observation: The desired aldol product is obtained in low yield, and a significant amount of the deprotected diol is isolated.
-
Hypothesis: The Lewis acid, TiCl₄, is coordinating to the MOM ether and catalyzing its cleavage.
-
Troubleshooting Steps:
-
Lower the Temperature: Repeat the reaction at a lower temperature (e.g., -78 °C) to disfavor the deprotection pathway.
-
Use a Milder Lewis Acid: Substitute TiCl₄ with a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂ and re-optimize the reaction conditions.
-
Change Protecting Group Strategy: If the above measures are unsuccessful, consider replacing the MOM group with a protecting group that is more stable to Lewis acids, such as a silyl ether (e.g., TBS) or a benzyl ether.
-
Visualizations
Caption: General workflow for MOM group protection and deprotection.
Caption: Mechanism of MOM cleavage by a Lewis acid.
Caption: Troubleshooting decision tree for unexpected MOM cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. adichemistry.com [adichemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. synarchive.com [synarchive.com]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ozonolysis - Wikipedia [en.wikipedia.org]
- 12. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. MOM Ethers [organic-chemistry.org]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Swern oxidation - Wikipedia [en.wikipedia.org]
- 19. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in electrophilic aromatic substitution (EAS)?
A1: Regioselectivity in EAS refers to the preference for an electrophile to attack one position on a substituted aromatic ring over other possible positions. When a monosubstituted benzene ring undergoes an EAS reaction, the new substituent can be directed to the ortho (1,2), meta (1,3), or para (1,4) position relative to the existing group. The nature of the pre-existing substituent determines which regioisomer(s) will be the major product(s).[1][2]
Q2: How do substituents on the aromatic ring influence regioselectivity?
A2: Substituents influence regioselectivity through a combination of electronic and steric effects.[3][4][5]
-
Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring. This is governed by two main factors: the inductive effect and the resonance effect.[3]
-
Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic attack. They primarily direct incoming electrophiles to the ortho and para positions.[1][6]
-
Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic and deactivating it towards electrophilic attack. They typically direct incoming electrophiles to the meta position.[1][2]
-
-
Steric Effects: The physical size of the substituent and the incoming electrophile can hinder attack at the ortho positions, often leading to a higher yield of the para product.[4][5]
Q3: What are some common activating (ortho/para-directing) groups?
A3: Activating groups donate electron density to the ring, increasing the rate of reaction.[7] They are generally ortho/para directors because they stabilize the carbocation intermediate (the sigma complex) more effectively when the attack occurs at these positions.[8][9] Strongly activating groups with lone pairs, like -OH and -NH₂, can donate electrons through resonance.[7]
Q4: What are some common deactivating (meta-directing) groups?
A4: Deactivating groups withdraw electron density from the ring, slowing the rate of reaction.[7] Most deactivating groups are meta directors. This is because the ortho and para positions are more strongly deactivated than the meta position, making the meta position the most reactive by default.[2] Examples include -NO₂, -CN, and carbonyl groups (-C=O).[10]
Q5: Why are halogens an exception?
A5: Halogens are deactivating yet they are ortho/para directors.[1] They are electron-withdrawing through induction due to their high electronegativity, which deactivates the ring. However, they have lone pairs of electrons that can be donated through resonance, which stabilizes the carbocation intermediate for ortho and para attack. The inductive effect is stronger for deactivation, but the resonance effect controls the regioselectivity.[1][7]
Q6: How does one predict the outcome when multiple substituents are present on the ring?
A6: When a ring has multiple substituents, the directing effects are combined.
-
If the groups direct to the same position, the outcome is straightforward.
-
If they have conflicting directing effects, the most powerfully activating group generally dictates the position of substitution.[11]
-
Steric hindrance can also play a decisive role, with the electrophile adding to the least hindered position.[10]
Data Presentation: Substituent Effects
The directing effects of common functional groups are summarized below.
| Substituent Group | Group Name | Effect on Reactivity | Directing Influence |
| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | ortho, para |
| -OH, -O⁻ | Hydroxyl | Strongly Activating | ortho, para |
| -OR | Alkoxy | Strongly Activating | ortho, para |
| -NHCOR | Amide | Moderately Activating | ortho, para |
| -R (Alkyl) | Alkyl | Weakly Activating | ortho, para |
| -Ph | Phenyl | Weakly Activating | ortho, para |
| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | ortho, para |
| -CHO, -COR | Carbonyl | Moderately Deactivating | meta |
| -SO₃H | Sulfonic Acid | Strongly Deactivating | meta |
| -CN | Cyano | Strongly Deactivating | meta |
| -NO₂ | Nitro | Strongly Deactivating | meta |
| -NR₃⁺ | Quaternary Amine | Strongly Deactivating | meta |
Troubleshooting Guide
Q: My reaction yielded a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A: Achieving high para-selectivity is a common challenge due to the electronic activation of both ortho and para positions.
-
Steric Hindrance: Use a bulkier electrophile or a catalyst system. The increased size will preferentially block the more crowded ortho positions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para product.
-
Shape-Selective Catalysis: Employing solid catalysts like zeolites can enhance para-selectivity. The pores of the zeolite can sterically restrict the formation of the bulkier ortho transition state.[12][13]
Q: I expected the para product to be major due to sterics, but I isolated the ortho product. Why might this happen?
A: This can occur due to specific electronic interactions or reaction conditions.
-
Chelation/Coordination: Some ortho substituents (e.g., -OH, -OCH₃) can coordinate with the electrophile or catalyst, directing the substitution to the ortho position.
-
Kinetic vs. Thermodynamic Control: The ortho isomer may be the kinetically favored product (forms faster), especially at lower temperatures. The para isomer is often the thermodynamically favored (more stable) product. Running the reaction at a higher temperature or for a longer duration might shift the product ratio towards the para isomer.
Q: My reaction with a strongly deactivated aromatic ring is very slow or fails to proceed. What can I do?
A: Strongly deactivated rings are poor nucleophiles, requiring more forcing conditions.
-
Increase Temperature: Higher temperatures can provide the necessary activation energy.
-
Use a Stronger Lewis Acid: For reactions like Friedel-Crafts, switching from AlCl₃ to a more potent Lewis acid might be necessary.
-
Use a More Potent Electrophile: For nitration, using fuming nitric acid/sulfuric acid instead of concentrated acids can increase the concentration of the nitronium ion (NO₂⁺).
-
Change the Order of Steps: If synthesizing a polysubstituted ring, it is often strategic to perform EAS reactions before introducing a strongly deactivating group.
Visualizing Reaction Logic
The following diagrams illustrate the decision-making process and mechanisms involved in EAS regioselectivity.
Caption: Decision tree for predicting EAS regioselectivity.
Caption: Workflow for troubleshooting unexpected EAS results.
Caption: Stability of sigma-complex for an EDG-substituted ring.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Bromination of an Anisole Derivative
This protocol describes a standard method for the bromination of an electron-rich aromatic compound where ortho/para selectivity is expected.
Materials:
-
Anisole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous solvent (e.g., Acetonitrile, CH₃CN, or Dichloromethane, CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve the anisole derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise over 15-20 minutes while stirring vigorously. Monitor the reaction progress by TLC or LC-MS.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the regioisomers.
-
Characterize the products (¹H NMR, ¹³C NMR) to determine the regiochemical outcome and calculate the isomer ratio.
Protocol 2: Improving para-Selectivity using a Zeolite Catalyst in Friedel-Crafts Alkylation
This protocol outlines a method to favor the para product in a Friedel-Crafts alkylation reaction using a shape-selective solid acid catalyst.[12]
Materials:
-
Aromatic substrate (e.g., Toluene) (1.0 eq)
-
Alkylating agent (e.g., tert-butyl chloride) (1.2 eq)
-
Activated H-ZSM-5 zeolite catalyst (10-20% by weight of the substrate)
-
Anhydrous, non-coordinating solvent (e.g., Hexane)
-
Reaction vessel equipped with a condenser, magnetic stirrer, and heating mantle
Procedure:
-
Activate the H-ZSM-5 zeolite by heating it under vacuum at >300 °C for 4 hours to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere.
-
Add the aromatic substrate and anhydrous solvent to the reaction vessel.
-
Add the activated zeolite catalyst to the mixture and begin stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add the alkylating agent to the reaction mixture over 30 minutes.
-
Maintain the reaction at temperature and monitor its progress by GC-MS to observe the formation of products and the ratio of isomers.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid zeolite catalyst. The catalyst can often be washed, reactivated, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC or ¹H NMR to determine the para:ortho:meta isomer ratio. A significant enhancement of the para isomer should be observed compared to the reaction using a standard Lewis acid like AlCl₃.
References
- 1. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous Solvent Preparation for Grignard Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the preparation of anhydrous solvents, a critical step for successful Grignard reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it absolutely essential to use an anhydrous solvent for a Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases.[1][2] They react readily with protic solvents, such as water and alcohols, in an acid-base reaction.[3] This reaction consumes the Grignard reagent, forming an alkane and a magnesium salt, which effectively "quenches" the reagent and prevents it from reacting with the desired electrophile, leading to low or no product yield.[4][5][6] All components of the reaction, including glassware and reagents, must be scrupulously dry.[7][8][9]
Q2: My Grignard reaction failed to initiate. Could the solvent be the problem?
Yes, solvent quality is a primary suspect in failed Grignard reactions.[10][11] If the solvent is not sufficiently dry, the Grignard reagent will be destroyed as it forms.[12] Another potential issue is the presence of peroxides in ethereal solvents like diethyl ether or THF, which can also inhibit the reaction.[1][2] It is crucial to use a freshly dried and purified solvent.
Q3: What are the most common solvents for Grignard reactions, and why?
The most commonly used solvents are diethyl ether and tetrahydrofuran (THF).[1][13][14] These ether solvents are ideal because they are aprotic (lack acidic protons) and effectively solvate the magnesium atom of the Grignard reagent, stabilizing it through coordination.[14] This solvation is crucial for the formation and reactivity of the Grignard reagent.[14] 2-Methyltetrahydrofuran (2-MeTHF) is also gaining popularity as a greener alternative that can sometimes suppress side reactions.[15]
Q4: I used a commercial "anhydrous" grade solvent from a freshly opened bottle, but my reaction still failed. What could have gone wrong?
While commercial anhydrous solvents are typically of high quality, they can absorb atmospheric moisture once the bottle is opened.[16] The water content of a solvent in a frequently used bottle can increase over time.[16] For highly sensitive Grignard reactions, it is best practice to dry the solvent in the laboratory immediately before use, even if it is from a new bottle. Some sources suggest that even commercial Grignard reagents can be used with solvents containing up to ~150 ppm of water if an excess of the reagent is used, but preparing the reagent in situ is more demanding.[12]
Q5: How can I be certain my solvent is dry enough?
A common and reliable qualitative method is the use of a sodium/benzophenone ketyl indicator.[17][18][19] When sodium and benzophenone are added to an anhydrous ether or THF, a deep blue or purple color develops.[20][21] This color indicates the formation of the benzophenone ketyl radical, which only occurs in the absence of water and oxygen.[18] If the color does not appear or fades, it signifies that the solvent is still wet and requires further drying.[9]
Q6: What are the best drying agents for ethereal solvents like diethyl ether and THF?
For rigorous drying, reactive drying agents are preferred. These chemically destroy water.[17][19]
-
Sodium metal , often used with benzophenone as an indicator, is very effective for ethers and hydrocarbons.[17][22][23]
-
Potassium hydroxide (KOH) can be used as a pre-drying step to remove the bulk of water from very wet ether.[24] It has the advantage of forming a separate aqueous layer that can be decanted.[24]
-
Calcium hydride (CaH₂) is a powerful drying agent that reacts with water to produce hydrogen gas.[17][19]
-
Molecular sieves (typically 3Å or 4Å) are also an excellent and safer option for drying solvents.[22][25] For THF, drying over 3Å molecular sieves for 3 days (at 20% m/v) can reduce water content significantly.[9] Activated sieves can achieve moisture levels below 10 ppm.[19][25]
Q7: Can I use common salt-based drying agents like anhydrous MgSO₄ or CaCl₂?
While agents like anhydrous magnesium sulfate (MgSO₄) and calcium chloride (CaCl₂) are useful for drying solutions during a reaction workup, they are generally not sufficient for preparing solvents for the Grignard reaction itself.[7][26] They do not reduce the water content to the very low levels (ppm) required for successful Grignard reagent formation.[26]
Quantitative Data Summary
The following table summarizes the water content of various grades of THF and the efficiency of different drying methods.
| Solvent/Method | Typical Water Content (ppm) | Reference |
| THF (Supplier Data) | 123.0 | [16] |
| THF (After opening and use) | >150 | [12] |
| THF dried with 3Å Molecular Sieves (3 days, 20% m/v) | ~4 | [9] |
| THF Distilled from Sodium/Benzophenone Ketyl | <10 | [16] |
| Diethyl Ether Distilled from Sodium/Benzophenone Ketyl | 6.84 | [16] |
| Hexane Distilled from Sodium/Benzophenone Ketyl | 3.80 | [16] |
Experimental Protocols
Protocol 1: Drying THF using a Sodium/Benzophenone Still
This is a widely used method for obtaining exceptionally dry and oxygen-free THF.[18]
Materials:
-
Round-bottom flask (size appropriate for the volume of solvent)
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
THF (reagent grade)
-
Sodium metal (as wire or chunks)
-
Benzophenone
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously cleaned and oven-dried overnight or flame-dried under a flow of inert gas to remove all traces of water.[7][9]
-
Pre-drying (Optional but Recommended): For THF with significant water content, pre-dry it by letting it stand over potassium hydroxide (KOH) pellets for several days.[21]
-
Assembly: Assemble the distillation apparatus (flask, condenser) and flush the entire system with inert gas (Nitrogen or Argon).[21]
-
Solvent Addition: Add the pre-dried THF to the round-bottom flask under an inert atmosphere.
-
Sodium Addition: Carefully add sodium metal to the THF. A common ratio is about 4 grams of sodium per liter of solvent.[27]
-
Initial Reflux: Reflux the THF over the sodium under a positive pressure of inert gas for several hours (or overnight) to remove the bulk of the water.[20][27]
-
Indicator Addition: Cool the flask, then add benzophenone (approximately 5 grams per liter of solvent).[27]
-
Final Reflux: Resume refluxing. A deep blue or purple color should develop, indicating the formation of the benzophenone ketyl radical and confirming that the solvent is anhydrous and oxygen-free.[21] If the color is pale or disappears, it indicates the presence of water or oxygen, and more reflux time or sodium may be needed.
-
Distillation: Once the characteristic deep blue/purple color is stable, the solvent can be distilled directly from the still for immediate use in the Grignard reaction.
Safety Precautions: Sodium is highly reactive with water. Always handle it with care, away from water sources. The quenching of a sodium still requires a specific, careful procedure and should only be performed by experienced personnel.[27]
Protocol 2: Drying Diethyl Ether with Molecular Sieves
This is a safer alternative to using reactive metals.[25]
Materials:
-
Glass bottle with a secure cap (e.g., a solvent bottle with a septum-lined cap)
-
Diethyl Ether (reagent grade)
-
3Å Molecular Sieves
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a ceramic dish and heat them in a furnace at 300-450°C for at least 3 hours to remove adsorbed water.[25]
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.[25]
-
Solvent Addition: Quickly add the activated molecular sieves to a bottle of diethyl ether. A common loading is 10-20% by mass/volume (e.g., 100-200g of sieves per liter of ether).[9]
-
Drying Time: Seal the bottle and let it stand for at least 24-48 hours.[9] Agitating the mixture occasionally can improve drying efficiency.
-
Use: The anhydrous solvent can be carefully decanted or drawn off with a dry syringe for use.
Visualizations
Caption: Decision workflow for preparing anhydrous solvents.
Caption: Logical steps for troubleshooting solvent-related Grignard reaction failures.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. beyondbenign.org [beyondbenign.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgchem.cz [orgchem.cz]
- 18. The Benzophenone Ketyl Still Pot - [www.rhodium.ws] [designer-drug.com]
- 19. Drying solvents and Drying agents [delloyd.50megs.com]
- 20. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. Sciencemadness Discussion Board - Drying ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. refp.cohlife.org [refp.cohlife.org]
- 27. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Microwave-Assisted Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve reaction times.
Frequently Asked Questions (FAQs)
Q1: My microwave-assisted reaction is not going to completion. What steps can I take to improve the yield?
A1: If your reaction is not reaching completion, you can try the following troubleshooting steps:
-
Extend the reaction time: The initial reaction time may be insufficient. Try increasing the duration in small increments.[1]
-
Increase the microwave power: If the desired temperature is not being reached, a gradual increase in power may be necessary.[5]
-
Check your solvent: The choice of solvent is crucial. Solvents with high dielectric constants (polar solvents) absorb microwave energy more efficiently, leading to rapid heating.[5][6] If you are using a nonpolar solvent, it may not be heating the reaction mixture effectively.[5]
-
Add a microwave absorber: For non-polar solvents, adding a small amount of a strong microwave absorber, like graphite or an ionic liquid, can help to heat the reaction mixture.[6][7]
Q2: My starting materials are decomposing. How can I prevent this?
A2: Decomposition of starting materials or products is often due to excessive heat. To mitigate this, consider the following:
-
Lower the reaction temperature: Reduce the set temperature to a point where the reaction still proceeds at a reasonable rate without causing decomposition.[1]
-
Reduce the reaction time: Shorter exposure to high temperatures can prevent the degradation of sensitive compounds.[1]
-
Use a pulsed heating mode: If your microwave reactor allows, use a pulsed heating mode to maintain the desired temperature without continuous irradiation, which can create localized hot spots.
-
Ensure proper stirring: Inefficient stirring can lead to uneven heating and localized overheating. Ensure your stir bar is functioning correctly.
Q3: How do I convert a conventional heating protocol to a microwave-assisted method?
A3: Adapting a conventional method for microwave synthesis involves a few key considerations:
-
Solvent Choice: Select a solvent that is a good microwave absorber if your reactants are not.[5] Common choices include ethanol, DMF, and acetonitrile.[8]
-
Temperature: As a starting point, you can aim for a temperature 30-40°C higher than the boiling point of the solvent used in the conventional method, as microwave reactors can operate under pressure.[1]
-
Time: Microwave reactions are significantly faster. A reaction that takes hours under conventional heating may be completed in minutes.[9][10] You can use the approximation that a reaction rate doubles for every 10°C increase in temperature to estimate a starting reaction time.[11]
-
Vessel Selection: Use appropriate sealed vessels designed for microwave synthesis to safely handle the pressures generated at temperatures above the solvent's boiling point.[1]
Q4: Can I run solvent-free reactions in a microwave?
A4: Yes, solvent-free reactions are one of the key advantages of microwave synthesis, aligning with the principles of green chemistry.[12][13] The reactants themselves absorb the microwave energy. For solid-phase reactions, if the reactants have low dielectric constants, a passive heating element or a small amount of a high-dielectric solid can be added to facilitate heating.
Q5: What are the safety precautions I should take when using a microwave reactor?
A5: Safety is paramount when working with microwave reactors.
-
Use appropriate vessels: Always use vessels that are specifically designed for microwave chemistry and can withstand the expected temperatures and pressures.
-
Do not exceed vessel limits: Be aware of and do not exceed the maximum temperature and pressure ratings for your reaction vessels.[1]
-
Avoid metal: Do not use any metal objects, such as spatulas or metal powders in large quantities without proper precautions, inside the microwave cavity as this can cause arcing.[1][6]
-
Handle volatile compounds with care: Reactions with volatile substances can generate high pressure.[14]
-
Ensure proper sealing: Make sure the reaction vessels are properly sealed to prevent leakage of flammable solvents.
Quantitative Data on Reaction Time Improvement
Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating methods. The following table summarizes examples of this improvement across various reaction types.
| Reaction Type | Conventional Method Time | Microwave Method Time | Fold Reduction | Reference |
| Synthesis of Pyrimidine Derivatives | Hours to Days | Minutes | - | [15] |
| Synthesis of Imidazole Compounds | Hours to Days | Minutes | - | [15] |
| Epimerization of Amino Acids | Several Hours | 2 minutes | - | [10][16] |
| Heck Reaction (Iodobenzene & Methyl Acrylate) | 20 hours | < 10 minutes | > 120x | [11] |
| Quinoline Synthesis | Several Hours | 10 minutes | - | [17] |
| Synthesis of (E)-3-styrylflavones | Several Hours | < 10 minutes | - | [18] |
| Peptide Coupling | Several Hours | 2-4 minutes | - | [7] |
| Synthesis of Benzimidazole | Several Hours | - | - | [17] |
Experimental Protocols
Example Protocol: Microwave-Assisted Heck Reaction
This protocol is an adaptation of a conventional Heck reaction for microwave synthesis.[11]
Materials:
-
Iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add iodobenzene (1.0 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (1.5 mmol).
-
Add 5 mL of MeCN to the vial.
-
Place a magnetic stir bar in the vial and securely seal the vessel.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 160°C
-
Ramp time: 2 minutes
-
Hold time: 8 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: On
-
-
After the reaction is complete, allow the vial to cool to a safe temperature (<50°C) before opening.
-
The reaction mixture can then be worked up and analyzed by standard methods (e.g., TLC, GC-MS, NMR).
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting common microwave synthesis issues.
References
- 1. scribd.com [scribd.com]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Microwave Heating - Increasing Reaction Rate [cem.com]
- 4. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 12. ijrpas.com [ijrpas.com]
- 13. books.rsc.org [books.rsc.org]
- 14. ijnrd.org [ijnrd.org]
- 15. epcp.ac.in [epcp.ac.in]
- 16. sphinxsai.com [sphinxsai.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Suzuki-Miyaura reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low conversion rates in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Low Conversion and Yield
Low conversion is a frequent issue in Suzuki-Miyaura reactions. The following guide, presented in a question-and-answer format, addresses common problems and offers systematic solutions.
My Suzuki-Miyaura reaction has a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura coupling can stem from several factors. Systematically evaluating each component of the reaction is crucial for successful troubleshooting. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium source and ligand are critical.
-
Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.
-
Reagents: The quality and reactivity of the aryl halide, organoboron compound, and base are paramount.
-
Solvent: The choice of solvent can significantly impact solubility and reaction kinetics.
-
Side Reactions: Competing reactions such as homocoupling and protodeboronation can consume starting materials and reduce the yield of the desired product.[1][2][3]
Frequently Asked Questions (FAQs)
Catalyst and Ligand Issues
Q1: My palladium catalyst doesn't seem to be active. What should I check?
A1: Several factors can lead to low catalyst activity:
-
Catalyst Oxidation: The active form of the catalyst is Pd(0). If you are using a Pd(0) source, ensure it has not been oxidized. If using a Pd(II) precatalyst, it must be effectively reduced to Pd(0) in situ.[1] The reaction mixture must be properly degassed to prevent oxygen from oxidizing the active catalyst.[2][4]
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.[2]
-
Incorrect Ligand Choice: The electronic and steric properties of the ligand are crucial. Electron-rich and bulky ligands generally promote the key steps of oxidative addition and reductive elimination.[1] For challenging substrates, such as aryl chlorides, specialized ligands (e.g., Buchwald ligands) may be necessary.[2][4]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is often substrate-dependent and may require screening.[1] Here are some general guidelines:
-
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[1]
-
Bulky ligands promote the reductive elimination step, which forms the desired C-C bond.[1]
-
For an initial screen, consider common ligands like triphenylphosphine (PPh₃), or more advanced biarylphosphine ligands for more challenging couplings.
Reagent and Substrate Problems
Q3: My boronic acid/ester seems to be the problem. What could be wrong?
A3: Organoboron reagents can be a common source of failure:
-
Decomposition (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is often accelerated by aqueous conditions and certain structural motifs in the substrate.[1] Using boronic esters (e.g., pinacol esters) can improve stability.
-
Purity: Ensure your boronic acid or ester is pure and dry. Impurities can interfere with the catalytic cycle.
-
Homocoupling: Boronic acids can couple with themselves (homocoupling) in the presence of Pd(II) species and oxygen.[1] Thoroughly degassing the reaction mixture can minimize this side reaction.[1][2]
Q4: Can the choice of base affect my reaction yield?
A4: Absolutely. The base plays a crucial role in the transmetalation step.
-
Base Strength: The strength of the base needs to be optimized. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][5] For some systems, stronger bases like alkoxides (e.g., KOtBu) have been shown to be effective.[5]
-
Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water to organic solvents can sometimes improve the solubility and efficacy of inorganic bases.[6]
-
Substrate Compatibility: Ensure your starting materials and product are stable under the basic conditions used.[4]
Reaction Condition Optimization
Q5: What is the optimal temperature for a Suzuki-Miyaura reaction?
A5: The optimal temperature is highly dependent on the specific substrates and catalyst system.
-
Many reactions proceed well at elevated temperatures, typically in the range of 80-120 °C.[5]
-
If you observe low conversion, consider increasing the temperature. However, be aware that higher temperatures can also lead to substrate or product decomposition.
-
For highly active catalyst systems, reactions can sometimes be run at room temperature.
Q6: How important is it to maintain an inert atmosphere?
A6: It is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and also promote the homocoupling of boronic acids.[1][4]
-
Always degas your solvents thoroughly before use. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or using a freeze-pump-thaw technique.
-
The reaction itself should be run under a positive pressure of an inert gas.
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 2.0 | Toluene/H₂O | 100 | 12 | 75 |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | 12 | 92 |
| K₃PO₄ | 2.0 | Toluene | 110 | 8 | 88 |
| KOtBu | 3.0 | THF | 65 | 6 | 95 |
| Na₂CO₃ | 2.0 | DME/H₂O | 85 | 16 | 70 |
Note: Yields are representative and can vary significantly based on the specific substrates and catalyst/ligand system used.
Table 2: Influence of Ligand Choice on Reaction Outcome
| Ligand | Catalyst Loading (mol%) | Substrate | Yield (%) |
| PPh₃ | 2.0 | Aryl Bromide | 85 |
| P(t-Bu)₃ | 1.0 | Aryl Chloride | 78 |
| SPhos | 0.5 | Hindered Aryl Bromide | 95 |
| XPhos | 0.5 | Heteroaryl Chloride | 93 |
| None | 5.0 (Pd/C) | Simple Aryl Iodide | 65 |
Note: This table illustrates general trends. Optimal ligand selection requires experimental screening.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point. Optimization of reagents and conditions is often necessary.
-
Reagent Preparation:
-
Ensure the aryl halide (1.0 equiv), organoboron reagent (1.1-1.5 equiv), and base (2.0-3.0 equiv) are pure and dry.
-
Degas the chosen solvent (e.g., dioxane, toluene, THF/water mixture) by bubbling with argon or nitrogen for at least 30 minutes.[5]
-
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, base, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%), and ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to palladium).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key parameters influencing the yield of a Suzuki-Miyaura reaction.
References
Validation & Comparative
A Comparative Guide to Ortho-Bromobenzyl Protecting Groups: 1-Bromo-2-((methoxymethoxy)methyl)benzene vs. 1-Bromo-2-(benzyloxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the judicious choice of protecting groups is paramount. This guide provides an objective comparison of two common ortho-bromobenzyl alcohol protecting groups: the methoxymethyl (MOM) ether, 1-Bromo-2-((methoxymethoxy)methyl)benzene, and the benzyl (Bn) ether, 1-Bromo-2-(benzyloxymethyl)benzene. This comparison is supported by experimental data on their synthesis, stability, and reactivity in key synthetic transformations.
At a Glance: Key Property Comparison
| Property | This compound (MOM-protected) | 1-Bromo-2-(benzyloxymethyl)benzene (Bn-protected) |
| Protecting Group | Methoxymethyl (MOM) | Benzyl (Bn) |
| Acid Stability | Labile, especially to strong acids. | Generally stable to a wide range of acidic conditions. |
| Base Stability | Generally stable. | Stable. |
| Deprotection Methods | Acidic hydrolysis (e.g., HCl, TFA), Lewis acids (e.g., Bi(OTf)₃, ZnBr₂). | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (limited use), oxidation. |
| Orthogonality | Stable to hydrogenolysis and Birch reduction. | Stable to many reagents that cleave acetals like MOM ethers. |
Synthesis and Experimental Protocols
The selection of a protecting group strategy often begins with an efficient and high-yielding synthesis of the protected substrate. Both MOM and Bn ethers of 2-bromobenzyl alcohol can be prepared through well-established methods.
Synthesis of this compound
Several synthetic routes are available, with the protection of commercially available 2-bromobenzyl alcohol being a common and efficient method.
Table 1: Synthesis Methods for this compound
| Method | Reagents and Conditions | Yield |
| MOM Protection of Alcohol | 2-Bromobenzyl alcohol, MOMCl, DIPEA, NaI, DCM, 0 °C to 25 °C, 10 h | 82–85%[1] |
| Decarboxylative Bromination | 2-((Methoxymethoxy)methyl)benzoic acid, Bu₄NBr₃, K₃PO₄, MeCN, 100 °C, 16 h | 89–92%[1] |
| Electrophilic Bromination | 2-((Methoxymethoxy)methyl)benzene, Br₂, FeBr₃, DCM, 0 °C to 25 °C | 68–72%[1] |
| Radical Bromination | 2-((Methoxymethoxy)methyl)benzene, NBS, AIBN, CCl₄, 80 °C, 12 h | 65–70%[1] |
Experimental Protocol: MOM Protection of 2-Bromobenzyl Alcohol [1]
-
To a stirred solution of 2-bromobenzyl alcohol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add diisopropylethylamine (DIPEA) (3.0 equiv) and a catalytic amount of sodium iodide (NaI) (0.2 equiv).
-
Slowly add chloromethyl methyl ether (MOMCl) (1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 1-Bromo-2-(benzyloxymethyl)benzene
The most common method for the synthesis of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a benzyl halide.
Table 2: Synthesis Method for 1-Bromo-2-(benzyloxymethyl)benzene
| Method | Reagents and Conditions | Yield |
| Williamson Ether Synthesis | 2-Bromobenzyl alcohol, NaH, Benzyl bromide, THF, 0 °C to rt | Typically high |
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-bromobenzyl alcohol (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(benzyloxymethyl)benzene.
Comparative Reactivity and Stability
The key difference between the MOM and Bn protecting groups lies in their stability under various reaction conditions, which dictates their strategic use in synthesis.
Chemical Stability
The MOM group, being an acetal, is susceptible to cleavage under acidic conditions.[2] This lability can be exploited for deprotection but requires careful consideration of the reagents used in subsequent synthetic steps. In contrast, the benzyl ether is significantly more robust towards acidic conditions.[2]
Conversely, the benzyl group is readily cleaved by catalytic hydrogenolysis, a mild method that leaves many other functional groups, including MOM ethers, intact.[2] This orthogonal stability is a cornerstone of modern protecting group strategy.
Table 3: Stability and Deprotection Conditions
| Condition | This compound (MOM-protected) | 1-Bromo-2-(benzyloxymethyl)benzene (Bn-protected) |
| Acidic (e.g., HCl/MeOH) | Cleaved[1] | Stable[2] |
| Lewis Acids (e.g., ZnBr₂) | Cleaved | Generally Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[2] | Cleaved[3] |
| Strong Bases (e.g., n-BuLi) | Stable | Stable |
| Oxidizing Agents (e.g., DDQ) | Stable | Can be cleaved (p-methoxybenzyl ether is more susceptible)[3] |
Reactivity in Cross-Coupling Reactions
Both compounds are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for carbon-carbon bond formation.[4] The choice of protecting group can influence catalyst performance and reaction conditions.
Table 4: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Bromide | Boronic Acid | Catalyst/Base/Solvent | Yield |
| 1-Bromo-4-methoxybenzene (model) | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%), K₂CO₃, MeOH, 80 °C, 1 h | 98%[5] |
| Benzyl bromide (model) | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃, CPME/H₂O (10:1), 90 °C | High yields reported[5] |
While specific comparative data for the two target molecules is limited, the general reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established.[4] The electronic nature of the ortho-substituent can influence the rate of oxidative addition to the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling [6]
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), the desired boronic acid or its ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Reactivity in Metal-Halogen Exchange
Lithium-halogen exchange is another crucial transformation for these molecules, allowing for the formation of an aryllithium species that can react with various electrophiles.[7] The stability of the protecting group to the strongly basic organolithium reagent is critical. Both MOM and benzyl ethers are generally stable under these conditions.
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench [7]
-
Dissolve the aryl bromide (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) (1.1 equiv).
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for the exchange to occur.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide).
-
Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and purify by chromatography.
Visualizing Synthetic Pathways
The choice of protecting group dictates the overall synthetic strategy. The following diagrams, generated using the DOT language, illustrate comparative workflows.
Caption: Comparative synthetic workflows for utilizing MOM- and Bn-protected bromobenzyl alcohols.
Caption: Logical relationship of key transformations for the protected bromobenzenes.
Conclusion
The choice between this compound and 1-Bromo-2-(benzyloxymethyl)benzene is highly dependent on the planned synthetic route.
-
This compound (MOM-protected) is advantageous when subsequent reactions involve catalytic hydrogenation or other reductive conditions where a benzyl ether would be cleaved. Its lability to acid provides a convenient deprotection method, provided the rest of the molecule is stable to acidic conditions.
-
1-Bromo-2-(benzyloxymethyl)benzene (Bn-protected) is the preferred choice when the synthetic sequence involves acidic conditions that would remove a MOM group. The mild, neutral conditions of catalytic hydrogenolysis for deprotection offer broad functional group compatibility.
Ultimately, a careful retrosynthetic analysis, considering the stability of all functional groups present in the molecule at each step, will guide the synthetic chemist to the optimal choice of protecting group for a successful and efficient synthesis.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. repository.ias.ac.in [repository.ias.ac.in]
A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols
In the realm of organic synthesis, particularly in the intricate pathways of drug development and natural product synthesis, the judicious selection of protecting groups is paramount. For the temporary masking of the hydroxyl functionality of benzyl alcohols, Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers are two commonly employed protecting groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific synthetic strategies.
At a Glance: Key Differences
| Feature | MOM (Methoxymethyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Structure | -CH₂OCH₃ | -CH₂OCH₂CH₂Si(CH₃)₃ |
| Primary Deprotection | Acid-catalyzed hydrolysis | Fluoride-mediated or acid-catalyzed |
| Orthogonal Deprotection | No | Yes (Fluoride cleavage) |
| Stability | Stable to bases, mild acids | Stable to bases, mild acids |
| Reagent Hazard | MOMCl is a known carcinogen | SEMCl is a lachrymator |
Quantitative Performance Data
The following tables summarize typical experimental conditions and outcomes for the protection of benzyl alcohol and the subsequent deprotection of the resulting ethers. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these data are compiled from representative examples.
Table 1: Protection of Benzyl Alcohol
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MOM | MOMCl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95% | [1] |
| SEM | SEMCl | NaH | DMF | 0 | 2 | >90% | [2] |
Table 2: Deprotection of Benzyl Ethers
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| MOM | Conc. HCl | MeOH | Reflux | Minutes | High | [3] |
| SEM | TBAF | THF | 45 | 20 h | High | [2] |
| SEM | MgBr₂·OEt₂ | CH₂Cl₂/MeNO₂ | rt | 5 h | ~96% | [4] |
Experimental Protocols
Protection of Benzyl Alcohol with MOM Group
Reagents:
-
Benzyl alcohol
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Iodide (NaI, catalytic)
Procedure: To a solution of benzyl alcohol (1.0 eq.) and DIPEA (4.0 eq.) in CH₂Cl₂ at 0 °C is added freshly distilled MOMCl (3.0 eq.) dropwise.[1] A catalytic amount of NaI (0.5 eq.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1] Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the MOM-protected benzyl alcohol.
Protection of Benzyl Alcohol with SEM Group
Reagents:
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: To a suspension of NaH (1.5 eq.) in anhydrous DMF at 0 °C is added a solution of benzyl alcohol (1.0 eq.) in DMF dropwise.[2] The mixture is stirred at this temperature for 2 hours to ensure complete formation of the alkoxide.[2] SEMCl (1.3 eq.) is then added, and the reaction is stirred for an additional 10 hours.[2] The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the SEM-protected benzyl alcohol.
Deprotection of MOM-Protected Benzyl Alcohol (Acidic Conditions)
Reagents:
-
MOM-protected benzyl alcohol
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
Procedure: The MOM-protected benzyl alcohol is dissolved in methanol, and a catalytic amount of concentrated HCl is added.[3] The solution is then heated to reflux and monitored by TLC until the starting material is consumed. The reaction is typically complete within minutes to a few hours.[3] After cooling to room temperature, the mixture is neutralized, and the product is extracted. The organic extracts are washed, dried, and concentrated to give the deprotected benzyl alcohol.
Deprotection of SEM-Protected Benzyl Alcohol (Fluoride Conditions)
Reagents:
-
SEM-protected benzyl alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: To a solution of the SEM-protected benzyl alcohol (1.0 eq.) in anhydrous DMF are added TMEDA (3.0 eq.) and a 1.0 M solution of TBAF in THF (3.0 eq.).[2] The reaction mixture is heated to 45 °C for 20 hours.[2] Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The product is extracted, and the combined organic layers are washed, dried, and concentrated to afford the free benzyl alcohol.
Deprotection of SEM-Protected Benzyl Alcohol (Lewis Acid Conditions)
Reagents:
-
SEM-protected benzyl alcohol
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Nitromethane (MeNO₂)
Procedure: To a solution of the SEM-protected benzyl alcohol in a mixture of CH₂Cl₂ and MeNO₂ is added MgBr₂·OEt₂.[4] The reaction is stirred at room temperature for approximately 5 hours.[4] The reaction is then quenched, and the product is isolated through standard workup procedures to yield the deprotected benzyl alcohol.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the mechanisms of protection and deprotection for both MOM and SEM groups.
References
Navigating the Landscape of Alcohol Protection: A Guide to Alternatives for Methoxymethyl (MOM) Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For decades, the methoxymethyl (MOM) ether has been a reliable choice for the protection of alcohols due to its stability under a range of conditions. However, the use of its corresponding chloride (MOM-Cl) is associated with safety concerns due to its carcinogenic nature. This has prompted the exploration and adoption of a variety of alternative protecting groups. This guide provides a comprehensive comparison of common alternatives to MOM ethers, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their synthetic strategies.
At a Glance: Comparing the Alternatives
The ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce additional synthetic challenges. Here, we compare the performance of four major classes of alcohol protecting groups that serve as excellent alternatives to MOM ethers: 2-methoxyethoxymethyl (MEM) ethers, tetrahydropyranyl (THP) ethers, silyl ethers (represented by tert-butyldimethylsilyl, TBS), and benzyl (Bn) ethers.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| MOM Ether | R-O-CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids. | Well-established, generally high-yielding protection and deprotection. | MOM-Cl is a carcinogen. |
| MEM Ether | R-O-CH₂OCH₂CH₂OCH₃ | MEM-Cl, DIPEA, CH₂Cl₂ | Lewis acids (e.g., ZnBr₂, TiCl₄), mild protic acids. | Similar to MOM but can be cleaved under milder acidic conditions. | Often easier to install and remove than MOM.[1] The additional ether oxygen can facilitate chelation-controlled reactions. | MEM-Cl is also a potential carcinogen. |
| THP Ether | R-O-(C₅H₉O) | Dihydropyran (DHP), cat. acid (e.g., PPTS), CH₂Cl₂ | Acidic hydrolysis (e.g., AcOH in THF/H₂O, p-TsOH in MeOH).[2] | Stable to strong bases, organometallics, and hydrides.[3] Very sensitive to acid. | Inexpensive reagents for protection. | Introduces a new stereocenter, which can lead to diastereomeric mixtures.[3] |
| TBS Ether | R-O-Si(CH₃)₂(C(CH₃)₃) | TBS-Cl, Imidazole, DMF | Fluoride sources (e.g., TBAF in THF), acidic conditions (e.g., HCl in MeOH). | Stable to a wide range of non-acidic and non-fluoride conditions. | Orthogonal to many other protecting groups. A wide range of silyl ethers with varying stability is available. | Can be labile to strong acids and is specifically cleaved by fluoride. |
| Benzyl Ether | R-O-CH₂Ph | BnBr or BnCl, NaH, DMF or THF | Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction (Na, NH₃), strong Lewis/protic acids. | Very robust; stable to strong acids and bases, and many oxidizing/reducing agents.[2] | Highly stable, allowing for a broad range of subsequent reactions. | Hydrogenolysis conditions can reduce other functional groups like alkenes and alkynes. |
Performance Data: A Quantitative Look
The following tables summarize experimental data for the protection and deprotection of alcohols using MOM ether and its alternatives. While a direct comparison on a single substrate is not always available in the literature, the provided data on similar primary alcohols offer valuable insights into typical yields and reaction times.
Table 1: Protection of Primary Alcohols
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| MOM | A primary alcohol | MOM-Cl, DIPEA, NaI, CH₂Cl₂, 0 °C to 25 °C | 16 h | - | [3] |
| MEM | - | MEM-Cl, DIPEA, CH₂Cl₂ | - | - | [1] |
| THP | Benzyl alcohol | DHP, 2,4,6-Trichloro[2][3][4]triazine, CH₃CN, rt | 20 min | 98% | [5] |
| TBS | A primary diol | TBS-Cl, Imidazole, DMF, 50 °C | 17 h | 100% | [6] |
| Bn | A primary alcohol | BnBr, NaH, n-Bu₄NI, THF, 0 °C to rt | 4.5 h | 98% | [4] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| MOM | Aromatic MOM ether | TMSOTf, 2,2'-bipyridyl, CH₃CN, rt | - | - | [7] |
| MEM | Allylic MEM ether | PPTS, 2-butanone, reflux | 3.5 h | 95% | [8] |
| THP | THP ether of a primary alcohol | LiCl, H₂O, DMSO, 90 °C | 6 h | Excellent | [9] |
| TBS | A primary TBS ether | TBAF in THF, rt | 18 h | 97% | [6] |
| Bn | Benzyl ether | H₂, Pd/C, EtOAc | 30 min - 30 h | 82-98% | [4] |
Experimental Protocols: A Practical Guide
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the protection and deprotection of a model primary alcohol, benzyl alcohol, where available.
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol (General Procedure): [3]
-
To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add methoxymethyl chloride (MOM-Cl) (3.0 eq.) dropwise.
-
Add sodium iodide (NaI) (0.5 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection of an Aromatic MOM Ether: [7]
-
To a solution of the MOM-protected phenol (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in acetonitrile (CH₃CN) at 0 °C under a nitrogen atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq.) dropwise.
-
Stir the solution at room temperature until the starting material is consumed (monitored by TLC).
-
Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is hydrolyzed.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
2-Methoxyethoxymethyl (MEM) Ether
Protection of an Alcohol (General Procedure): [1] Protection is typically achieved using MEM chloride and a non-nucleophilic base like DIPEA in a chlorinated solvent such as dichloromethane, analogous to the MOM protection protocol.
Deprotection of an Allylic MEM Ether: [8]
-
Dissolve the MEM-protected allylic alcohol in 2-butanone.
-
Add pyridinium p-toluenesulfonate (PPTS) (catalytic amount).
-
Reflux the mixture for 3.5 hours.
-
After cooling, work up the reaction by partitioning between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Tetrahydropyranyl (THP) Ether
Protection of Benzyl Alcohol: [5]
-
To a mixture of benzyl alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (DHP) (1.0 mmol) in dry acetonitrile (3-5 mL), add 2,4,6-trichloro[2][3][4]triazine (1.0 mmol).
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Filter the reaction mixture.
-
Purify the filtrate by column chromatography on silica gel using n-hexane as the eluent to obtain benzyl tetrahydropyranyl ether.
Deprotection of a THP Ether: [9]
-
A mixture of the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in DMSO (10 mL) is heated at 90 °C for 6 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
tert-Butyldimethylsilyl (TBS) Ether
Protection of a Primary Diol: [6]
-
To a solution of the diol (1.0 eq.) in dimethylformamide (DMF), add imidazole (4.0 eq.) and tert-butyldimethylsilyl chloride (TBS-Cl) (3.0 eq.) at room temperature.
-
Stir the mixture at 50 °C for 17 hours.
-
Add water and extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the product by flash column chromatography.
Deprotection of a TBS Ether: [6]
-
To a solution of the TBS-protected alcohol in tetrahydrofuran (THF), add tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF).
-
Stir the mixture at room temperature for 18 hours.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography.
Benzyl (Bn) Ether
Protection of a Primary Alcohol: [4]
-
To a suspension of sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C, add a solution of the alcohol.
-
Add benzyl bromide (BnBr) and a catalytic amount of tetra-n-butylammonium iodide (n-Bu₄NI).
-
Allow the reaction to warm to room temperature and stir for 4.5 hours.
-
Carefully quench the reaction with water or methanol.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis: [4]
-
Dissolve the benzyl ether in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for the required time (can range from 30 minutes to 30 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol.
Visualizing the Workflow
The selection of a suitable protecting group is a critical step in synthetic planning. The following diagram illustrates a general workflow for this process.
Caption: A workflow for selecting an appropriate alcohol protecting group.
The fundamental chemistry of protection and deprotection for these ether-based groups follows a general pattern of formation of a more stable ether linkage and its subsequent cleavage under specific conditions.
Caption: General scheme for alcohol protection and deprotection.
Conclusion
While MOM ethers have a long-standing history in organic synthesis, a range of viable alternatives offers greater flexibility and addresses the safety concerns associated with MOM-Cl. MEM and THP ethers provide similar reactivity profiles with certain advantages in ease of handling or cost. Silyl ethers, particularly TBS, offer a robust and orthogonal protection strategy. For ultimate stability, benzyl ethers remain a superior choice, provided the deprotection conditions are compatible with the rest of the molecule. By carefully considering the stability, orthogonality, and the specific demands of a synthetic route, researchers can confidently select the most appropriate protecting group to achieve their synthetic goals efficiently and safely.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. One moment, please... [total-synthesis.com]
- 4. synarchive.com [synarchive.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of an aryl halide is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is widely accepted, the practical implications and nuances of this trend warrant a detailed comparison. This guide provides an objective analysis of the reactivity of iodo- and bromo-aromatic compounds, supported by experimental data and detailed methodologies.
The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) facilitates the crucial oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2] The general order of reactivity for electrophiles in palladium-catalyzed reactions is –I > –Br ~ -OTf > –Cl.[3]
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, directly comparing the performance of aryl iodides and bromides in key cross-coupling reactions under similar conditions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C-C bonds. Generally, aryl iodides exhibit higher reactivity, allowing for milder reaction conditions.
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-conjugated Aryl Iodide | Phenyl boronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [4] |
| DNA-conjugated Aryl Bromide | Phenyl boronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [4] |
| p-Iodotoluene | p-Tolylboronic acid | [Pd(PPh₃)₄] | 50°C, 0.25 h | ~5% | [5] |
| p-Bromotoluene | p-Tolylboronic acid | [Pd(PPh₃)₄] | 50°C, 0.25 h | ~20% | [5] |
Note: The data for p-iodotoluene vs. p-bromotoluene with [Pd(PPh₃)₄] at 50°C highlights a specific case where the turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] can be inefficient, leading to lower initial reaction rates for the aryl iodide under these particular conditions.[5]
Table 2: Buchwald-Hartwig Amination
In C-N bond formation, the higher reactivity of aryl iodides enables high chemoselectivity, allowing for reactions to proceed at the C-I bond while leaving a C-Br bond on the same molecule intact.
| Aryl Halide (Ar-X) | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | 100°C | 81% | [6][7] |
| 4-Bromotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | 100°C | No Reaction | [6][7] |
| 4-Iodo-1-bromobenzene | Dodecylamine | Ni(acac)₂ / Phenylboronic ester | 100°C | 60% (amination at C-I) | [6][7] |
Table 3: Heck Coupling
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also follows the general reactivity trend. Aryl iodides typically react faster and under milder conditions than the corresponding bromides.[8]
| Aryl Halide (Ar-X) | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| Iodoanisole | Acrylate | Pd Complex | Not specified | High | [9] |
| Bromoanisole | Acrylate | Pd Complex | Not specified | Moderate | [9] |
Core Physicochemical Properties
The difference in reactivity is directly linked to the bond strength between the carbon of the aromatic ring and the halogen.
| Bond | Bond Dissociation Energy (kJ/mol) | Reference |
| C-Br (in C₆H₅Br) | ~330 | [1] |
| C-I (in C₆H₅I) | ~270 | [1] |
Visualizing the Chemical Logic
The following diagrams illustrate the underlying principles and practical considerations for choosing between an aryl iodide and an aryl bromide.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Relationship between Bond Energy and Reactivity.
Caption: Decision workflow for selecting an aromatic halide.
Experimental Protocols
This section provides a generalized protocol for a Suzuki-Miyaura reaction that can be adapted to compare the reactivity of an aryl iodide and an aryl bromide.
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-iodotoluene and 4-bromotoluene with phenylboronic acid.
Materials:
-
4-Iodotoluene
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add Pd(OAc)₂ (e.g., 2 mol %) and S-Phos (e.g., 4 mol %). Add a portion of the anhydrous toluene and stir for 15-20 minutes.
-
Reaction Setup: Two sets of reactions should be prepared in parallel, one for the aryl iodide and one for the aryl bromide.
-
To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the internal standard (0.5 mmol) to the vial.
-
Add the remaining anhydrous toluene and degassed water to achieve the desired solvent ratio (e.g., 10:1 Toluene:H₂O).
-
Add the pre-formed catalyst solution to the reaction vial.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Reaction Execution: Place the vials in a pre-heated heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring: At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Analysis: Quench the aliquot in a vial containing diethyl ether and a small amount of water. Shake well. Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of starting material and formation of the biphenyl product relative to the internal standard.
-
Data Analysis: Plot the percentage yield versus time for both the aryl iodide and aryl bromide reactions to generate a reaction profile and compare their rates and final yields.
Conclusion
The choice between an iodo- or bromo-aromatic compound in cross-coupling reactions is a trade-off between reactivity, selectivity, and cost.
-
Aryl Iodides are the more reactive coupling partners due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[10] This makes them ideal for reactions requiring mild conditions, low catalyst loadings, or high chemoselectivity in the presence of other halides.
-
Aryl Bromides offer a balance of good reactivity and lower cost.[11] While they may require slightly higher temperatures or longer reaction times compared to iodides, modern catalyst systems have made them highly effective for a vast range of transformations.[12]
Ultimately, the optimal choice depends on the specific synthetic challenge, including the complexity of the substrate, the desired reaction conditions, and economic considerations.
References
- 1. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 2. mdpi.com [mdpi.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to HPLC Analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene Reaction Mixtures
For researchers, scientists, and drug development professionals, achieving high-purity compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene reaction mixtures, offering detailed experimental protocols and a comparative look at alternative analytical techniques.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Effective analytical monitoring is crucial to optimize reaction conditions and ensure the purity of the final compound. This guide focuses on the application of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this purpose and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC is a powerful and versatile technique for the separation and quantification of components in a reaction mixture. For this compound, a C18 column is a suitable choice, providing excellent separation based on the hydrophobicity of the analytes.
Table 1: HPLC Method Parameters for Analysis of this compound Reaction Mixture
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-17 min: 95% B17-18 min: 95-50% B18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Retention Times and Potential Impurities
The developed HPLC method is designed to separate the target compound from potential impurities arising from the synthesis. The primary starting material, 2-bromobenzyl alcohol, and potential byproducts from the methoxymethyl (MOM) protection step are expected to have different retention times.
Table 2: Expected Retention Times of Key Components
| Compound | Expected Retention Time (min) |
| 2-Bromobenzyl alcohol | ~ 4.5 |
| This compound | ~ 10.2 |
| Bis(2-bromobenzyl) ether (potential byproduct) | ~ 13.8 |
| 4-Bromo-2-((methoxymethoxy)methyl)benzene (isomer) | ~ 9.8 |
Note: These are estimated retention times and may vary depending on the specific HPLC system and column used.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as detailed in Table 1.
-
Integrate the peaks in the resulting chromatogram to determine the relative peak areas.
-
Comparison with Alternative Analytical Techniques: GC-MS
While HPLC is a robust method for this analysis, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for identifying and quantifying volatile components.
Table 3: Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally sensitive compounds.[1][2][3] | Requires analytes to be volatile and thermally stable.[1][2][3] |
| Sensitivity | High, dependent on the detector used. | Generally higher for volatile compounds.[2] |
| Identification | Based on retention time compared to standards. | Provides mass spectra for structural elucidation and definitive identification. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for non-volatile compounds. |
| Cost | HPLC systems can be more expensive to purchase and maintain due to high-pressure pumps and solvent consumption.[1][3] | GC systems are often less expensive to operate.[1] |
Experimental Protocol: GC-MS Analysis (Alternative Method)
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the crude reaction mixture in dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrument Setup:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-500 amu.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them depends on the specific requirements of the analysis. HPLC is generally preferred for routine monitoring and quantification due to its applicability to a wider range of compounds and simpler sample preparation.[2] GC-MS, on the other hand, excels at the definitive identification of volatile impurities. By understanding the principles and protocols of each technique, researchers can effectively monitor reaction progress, optimize conditions, and ensure the high purity of their target compound.
References
A Comparative Guide to TLC Visualization Techniques for MOM-Protected Compounds
For researchers and professionals in drug development and organic synthesis, the methoxymethyl (MOM) ether is a frequently utilized protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward cleavage. Monitoring reactions involving MOM-protected compounds by thin-layer chromatography (TLC) is a routine practice, yet effective visualization of these often UV-inactive compounds can be challenging. This guide provides a comparative overview of three common chemical staining techniques for the visualization of MOM-protected compounds on TLC plates: p-Anisaldehyde stain, Potassium Permanganate stain, and Ceric Ammonium Molybdate (CAM) stain.
Comparison of Visualization Techniques
While quantitative data for the direct comparison of these stains on MOM-protected compounds is not extensively available in the literature, a qualitative and practical comparison can be made based on their general performance and reactivity towards ethers and alcohols.
| Visualization Technique | Target Functional Groups & Principle | Typical Observations for MOM Ethers | Advantages | Disadvantages |
| p-Anisaldehyde Stain | Nucleophilic groups (alcohols, ethers). Reacts under acidic conditions upon heating to form colored condensation products.[1][2] | Stains typically appear as colored spots (e.g., pink, purple, blue) on a light background. Color can vary depending on the specific structure of the compound.[3] | Provides good color differentiation which can help distinguish between different components of a reaction mixture.[3] | Can be less sensitive to highly hindered or electron-poor ethers. The stain itself can develop a colored background upon strong heating. |
| Potassium Permanganate (KMnO₄) Stain | Oxidizable functional groups. The permanganate ion (purple) is reduced to manganese dioxide (brown/yellow) in the presence of an oxidizable group.[4][5] | MOM ethers are generally oxidizable and appear as yellow-brown spots against a purple or pink background.[4][6] | A very general and robust stain for a wide range of functional groups. The reagents are inexpensive and readily available.[7] | Can be overly sensitive, revealing even trace impurities. Provides little color differentiation between spots. Ethers may show weaker staining compared to more readily oxidizable groups like alkenes or primary alcohols.[8][9] |
| Ceric Ammonium Molybdate (CAM) Stain | General stain for a wide variety of organic compounds, particularly those with hydroxyl and other electron-rich groups. It is a strong oxidizing agent.[4][10] | Expected to produce distinct, often blue or dark blue, spots on a light background upon heating.[10][11] | Generally considered a highly sensitive and universal stain, often revealing compounds that are difficult to visualize with other methods.[4][10][11] | Can be very sensitive to trace impurities, potentially complicating TLC analysis.[10][11] Requires significant heating, which might not be suitable for volatile compounds.[10] |
Experimental Protocols
The following are representative protocols for the preparation and use of each staining solution. Safety Note: These staining solutions are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
p-Anisaldehyde Staining
a. Preparation of the Staining Solution: [3][12]
-
In a flask, combine 350 mL of ice-cold ethanol, 15 mL of glacial acetic acid, and 3.5 mL of p-anisaldehyde.
-
Slowly and cautiously add 50 mL of concentrated sulfuric acid to the cooled mixture with stirring.
-
Store the resulting solution in a sealed container at 0°C, protected from light.
b. Staining Procedure:
-
After developing the TLC plate, allow the solvent to evaporate completely.
-
Using tweezers, briefly dip the TLC plate into the p-anisaldehyde staining solution.
-
Remove the plate and wipe off any excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun or on a hot plate until colored spots appear. Avoid overheating, which can cause the background to darken excessively.[13]
Potassium Permanganate (KMnO₄) Staining
a. Preparation of the Staining Solution: [12]
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.
-
Add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stir until all components are fully dissolved. The solution should have a deep purple color.
b. Staining Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Dip the plate into the KMnO₄ staining solution for a few seconds.
-
Remove the plate and allow the excess stain to drip off.
-
Spots corresponding to oxidizable compounds will appear as yellow to brown spots against a purple background. Gentle heating can sometimes accelerate the visualization.
Ceric Ammonium Molybdate (CAM) Staining
a. Preparation of the Staining Solution (Hanessian's Stain): [10][12]
-
In a suitable container, dissolve 24.0 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and 0.5 g of ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆) in 450 mL of deionized water.
-
With vigorous stirring, slowly and carefully add 28 mL of concentrated sulfuric acid.
-
Stir the mixture for one hour. If any precipitate forms, filter the solution.
b. Staining Procedure:
-
After solvent elution, thoroughly dry the TLC plate.
-
Immerse the plate in the CAM staining solution for a brief period.
-
Remove the plate and blot the excess stain from the edges.
-
Heat the plate strongly with a heat gun or on a hot plate to develop the spots, which typically appear as blue or dark blue spots.[10]
TLC Analysis Workflow
The general workflow for analyzing MOM-protected compounds using TLC with chemical staining is illustrated below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. TLC stains [reachdevices.com]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. theory.labster.com [theory.labster.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. quora.com [quora.com]
- 10. Curly Arrow: Let's talk about TLCs Part 2 - Hanessian's Stain [curlyarrow.blogspot.com]
- 11. silicycle.com [silicycle.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Chromatography [chem.rochester.edu]
Confirming Suzuki Coupling Products: A Head-to-Head Comparison of 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized compounds is paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, is no exception. While various analytical techniques can be employed, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy has emerged as a particularly powerful tool for unambiguous structure elucidation. This guide provides an objective comparison of 2D NMR with other common analytical methods for confirming the structure of Suzuki coupling products, supported by experimental data and detailed protocols.
At the heart of confirming a Suzuki coupling reaction is the definitive identification of the newly formed C-C bond between the two coupling partners. 2D NMR techniques, by revealing through-bond correlations between nuclei, provide a detailed molecular map that directly addresses this challenge. This guide will delve into the specifics of how 2D NMR accomplishes this and how it stacks up against other widely used analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography.
The Power of 2D NMR in Suzuki Product Confirmation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons in a molecule. However, in complex molecules such as the biaryl compounds often synthesized via Suzuki coupling, signal overlap in 1D spectra can make unambiguous assignment difficult. This is where 2D NMR excels. By spreading the NMR signals into a second dimension, it resolves overlapping resonances and reveals correlations between different nuclei.
For a typical Suzuki coupling product, a suite of 2D NMR experiments is employed to piece together the molecular structure:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the proton spin systems within each of the coupled aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond correlation). This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the Suzuki coupling. HMBC reveals correlations between protons and carbons over two to three bonds. Crucially, it can show a correlation between a proton on one of the aromatic rings and the carbon on the other ring to which it is now bonded, directly confirming the C-C bond formation.
Head-to-Head: 2D NMR vs. Alternative Techniques
While 2D NMR is a powerful tool, it is not the only option for structural confirmation. GC-MS and X-ray Crystallography are also widely used. The choice of technique often depends on the specific requirements of the analysis, including the nature of the sample, the level of detail required, and practical considerations such as cost and throughput.
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | X-ray Crystallography |
| Primary Information | Detailed molecular structure, connectivity, and stereochemistry in solution. | Molecular weight and fragmentation pattern. | Precise 3D atomic coordinates in the solid state. |
| Confirmation of C-C Bond | Direct confirmation via HMBC correlations. | Inferred from the molecular weight of the product. | Direct visualization of the bonded atoms. |
| Sample Requirements | 5-25 mg, soluble in a deuterated solvent.[1][2] | Sub-microgram quantities, must be volatile and thermally stable. | High-quality single crystal (often a bottleneck). |
| Analysis Time | Several hours to a day per sample. | Minutes to an hour per sample. | Days to weeks (including crystal growth). |
| Cost | High initial instrument cost, moderate running costs. | Lower initial instrument cost, low running costs. | Moderate to high, depending on access to a diffractometer. |
| Strengths | Provides unambiguous structural information in solution, non-destructive. | High throughput, excellent for routine reaction monitoring and purity assessment. | Provides the "gold standard" for absolute structure determination. |
| Limitations | Lower sensitivity compared to MS, requires soluble samples. | Not suitable for non-volatile or thermally labile compounds, limited structural information. | Crystal growth can be challenging or impossible for some compounds. |
| Limit of Detection | Typically in the micromolar (µM) range.[3] | Picomolar (pM) to femtomolar (fM) range.[4] | Not applicable in the same sense. |
Experimental Protocols
2D NMR Analysis of a Suzuki Coupling Product (e.g., a substituted biphenyl)
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Suzuki coupling product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved and the solution is free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.[1]
2. 1D NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to determine the chemical shift ranges and to ensure the sample concentration is adequate.
3. 2D NMR Acquisition:
-
COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC: Employ a standard gradient-enhanced HSQC pulse sequence with multiplicity editing (to differentiate CH/CH₃ from CH₂ groups). Set the ¹H spectral width as in the COSY and the ¹³C spectral width to encompass all carbon signals.
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Optimize the long-range coupling delay (typically around 8-10 Hz) to favor the detection of two- and three-bond correlations.[5] This is the crucial experiment to observe the correlation between a proton on one ring and the carbon of the other ring at the point of coupling.
4. Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks in each spectrum to build up the molecular structure, paying close attention to the key HMBC correlations that confirm the C-C bond formation.
Visualizing the Workflow and Logic
To better understand the process and the relationships between different analytical steps, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for Suzuki coupling and product confirmation.
Caption: Decision-making process in 2D NMR analysis.
Caption: Key HMBC correlation confirming the Suzuki coupling.
Conclusion
For the unambiguous structural confirmation of Suzuki coupling products, 2D NMR spectroscopy offers a comprehensive and detailed picture of the molecular connectivity in solution. While techniques like GC-MS are invaluable for rapid screening and purity assessment, and X-ray crystallography provides the ultimate structural benchmark when applicable, 2D NMR, particularly through the HMBC experiment, stands out for its ability to directly probe and confirm the formation of the critical C-C bond. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to confidently characterize their synthesized molecules.
References
Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of nucleophilic substitution reactions on 1-Bromo-2-((methoxymethoxy)methyl)benzene. Due to the limited availability of specific kinetic data for this compound in the public domain, this guide establishes a baseline for comparison using kinetic data from structurally similar and extensively studied benzyl bromide derivatives. The principles and data presented here offer valuable insights into the expected reactivity of this compound and provide a framework for designing and interpreting kinetic experiments.
Introduction to Nucleophilic Substitution on Benzylic Halides
Nucleophilic substitution at the benzylic position is a cornerstone of organic synthesis. Benzylic halides, such as this compound, are particularly reactive substrates due to the ability of the adjacent benzene ring to stabilize the transition states of both S(N)1 and S(_N)2 reactions. The primary nature of the carbon bearing the bromine in the target molecule suggests a predisposition towards the S(N)2 mechanism. However, the reaction conditions, including the nature of the nucleophile, solvent, and leaving group, play a crucial role in determining the operative mechanism and the reaction rate.[1][2]
The methoxymethyl (MOM) ether in this compound serves as a protecting group for the benzylic alcohol. While stable under a range of conditions, its potential influence on the electronic properties of the benzene ring and steric hindrance at the reaction center are important considerations in kinetic studies.[3]
Comparative Kinetic Data
To contextualize the reactivity of this compound, this section presents kinetic data for the nucleophilic substitution of benzyl bromide and its substituted analogues. The data is organized to highlight the effects of the nucleophile, solvent, and substituent on the reaction rate.
Effect of Nucleophile
The strength of the nucleophile is a critical factor in S(_N)2 reactions.[2] Generally, stronger nucleophiles lead to faster reaction rates. The following table summarizes the second-order rate constants for the reaction of benzyl bromide with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k(_2) (M
|
| Piperazine | Methanol | 30 | 1.55 x 10
|
OH
| 50% Aqueous Acetone | 30 | 1.8 x 10
|
HOO
| 50% Aqueous Acetone | 30 | 2.4 x 10
|
| KI | Acetone | 23 | 1.5 x 10
|
Data compiled from multiple sources.[4][5][6]
Effect of Solvent
The solvent can significantly influence the rate of nucleophilic substitution reactions by stabilizing the reactants, transition state, or intermediates.[1][5] For S(_N)2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[2]
| Solvent | Dielectric Constant (ε) | Nucleophile | k(_2) (relative rate) |
| Methanol | 32.7 | Piperazine | 1 |
| Ethanol | 24.6 | Piperazine | 0.46 |
| Acetonitrile | 37.5 | Piperazine | 2.85 |
| Acetone | 20.7 | Piperazine | 0.16 |
| Dimethylformamide (DMF) | 36.7 | Piperazine | 6.23 |
Relative rate data for the reaction of benzyl bromide with piperazine, normalized to the rate in methanol.[5]
Effect of Substituents on the Benzene Ring
Substituents on the benzene ring can exert electronic and steric effects that modulate the reactivity of the benzylic carbon. Electron-withdrawing groups generally increase the rate of S(_N)2 reactions by making the benzylic carbon more electrophilic, while electron-donating groups have the opposite effect.[7] This relationship can be quantified using the Hammett equation.[8][9]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| p-Nitrobenzyl bromide | OH
| 50% Aqueous Acetone | 30 | 61.1 |
| Benzyl bromide | OH
| 50% Aqueous Acetone | 30 | 1.0 |
| p-Methylbenzyl bromide | Benzylamine | Methanol | 30 | ~0.6 |
| p-Methoxybenzyl bromide | Benzylamine | Methanol | 30 | ~0.4 |
Data compiled and estimated from multiple sources.[4][7]
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. Below is a generalized procedure for studying the kinetics of the nucleophilic substitution reaction of a benzyl bromide derivative.
Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a given nucleophile in a specific solvent at a constant temperature.
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Nucleophile (e.g., sodium iodide, piperazine)
-
Solvent (e.g., acetone, methanol)
-
Thermostatted water bath or reaction block
-
Conductivity meter or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.
-
Ensure all glassware is clean and dry.
-
-
Kinetic Run:
-
Place a known volume of the benzyl bromide solution into a reaction vessel equipped with a magnetic stir bar.
-
Equilibrate the reaction vessel to the desired temperature in the thermostatted bath.
-
At time t=0, add a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Conductivity: If the reaction produces or consumes ions, the change in conductivity of the solution can be measured over time.[5]
-
Spectrophotometry: If the reactants or products have a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be followed.
-
Quenching and Titration: Aliquots of the reaction mixture can be removed at specific time intervals, the reaction quenched (e.g., by rapid cooling or addition of a suitable reagent), and the concentration of a reactant or product determined by titration.
-
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/([A]
) versus time (where [A]t is the concentration of the limiting reactant at time t) will yield a straight line.t -
The slope of this line is equal to the second-order rate constant, k(_2).
-
Alternatively, integrated rate laws can be used to calculate k(_2) from the concentration data at different time points.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of nucleophilic substitution.
Caption: A generalized workflow for kinetic analysis of nucleophilic substitution.
S(_N)2 Reaction Mechanism
The diagram below depicts the concerted S(_N)2 mechanism, which is likely to be the predominant pathway for the reaction of this compound with a strong nucleophile.
Caption: The concerted S(_N)2 reaction mechanism.
Alternatives and Considerations
The choice of the methoxymethyl (MOM) protecting group in the substrate is significant. While generally stable, it can be cleaved under acidic conditions.[3] For kinetic studies under or leading to acidic conditions, or if the MOM group is suspected to interfere with the reaction, alternative protecting groups for the benzylic alcohol could be considered.
Alternative Protecting Groups:
-
Benzyl (Bn) ether: Robust and can be removed by hydrogenolysis, which is orthogonal to many conditions used for nucleophilic substitution.[10]
-
p-Methoxybenzyl (PMB) ether: Similar to the benzyl group but can be removed under milder oxidative conditions.[11]
-
Silyl ethers (e.g., TBDMS): Stable to a wide range of conditions but can be cleaved with fluoride ions.
The choice of an alternative protecting group would likely influence the steric environment around the reaction center and could have a minor impact on the electronic properties of the benzene ring, thereby affecting the reaction kinetics.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. adichemistry.com [adichemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
- 10. uwindsor.ca [uwindsor.ca]
- 11. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ortho- and Para-Directing Group Effects in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Regioselectivity in Aromatic Functionalization
In the realm of organic synthesis, particularly in the modification of aromatic systems for applications in pharmaceuticals and materials science, a nuanced understanding of directing group effects is paramount. During electrophilic aromatic substitution (EAS), the regiochemical outcome—whether an incoming electrophile is directed to the ortho, meta, or para position—is dictated by the electronic and steric nature of the substituents already present on the aromatic ring. This guide provides a detailed comparison of ortho- and para-directing groups, supported by experimental data, to aid researchers in predicting and controlling the outcomes of their reactions.
All activating groups and the deactivating halogens are considered ortho, para-directors. These substituents increase the electron density at the ortho and para positions through resonance or inductive effects, thereby stabilizing the carbocation intermediate formed during the reaction.[1][2] This stabilization accelerates the rate of substitution at these positions compared to the meta position.[3]
The Decisive Factors: Electronic vs. Steric Effects
The preference for ortho versus para substitution is a delicate balance between electronic and steric factors.
Electronic Effects: Electron-donating groups, such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, strongly activate the ortho and para positions by donating a lone pair of electrons to the aromatic ring through resonance.[4] This donation creates a negative charge at the ortho and para carbons, making them more nucleophilic and thus more reactive towards electrophiles.[5] Alkyl groups, while less activating, also donate electron density through an inductive effect, similarly favoring ortho and para substitution.[3][5]
Steric Effects: The size of both the directing group and the incoming electrophile plays a crucial role in determining the ortho/para ratio.[6] Bulky directing groups can hinder the approach of the electrophile to the adjacent ortho positions, leading to a higher proportion of the para product.[4][7] Similarly, a large electrophile will experience greater steric hindrance at the ortho position.[6]
Quantitative Comparison of Ortho/Para Ratios
The following table summarizes the experimentally determined isomer distributions for various electrophilic aromatic substitution reactions on monosubstituted benzenes. This data provides a quantitative insight into the directing effects of different functional groups under specific reaction conditions.
| Substituent (Y in C₆H₅–Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product | Reference(s) |
| –CH₃ | Nitration | 55–65 | 1–5 | 35–45 | [8] |
| –CH₃ | Sulfonation | 30–35 | 5–10 | 60–65 | [8] |
| –CH₃ | Friedel-Crafts Acylation | 10–15 | 2–8 | 85–90 | [8] |
| –O–CH₃ | Nitration | 30–40 | 0–2 | 60–70 | [8] |
| –O–CH₃ | Friedel-Crafts Acylation | 5–10 | 0–5 | 90–95 | [8] |
| –Br | Nitration | 35–45 | 0–4 | 55–65 | [8] |
| –Br | Chlorination | 40–45 | 5–10 | 50–60 | [8] |
Visualizing Directing Group Effects
The following diagram illustrates the fundamental principle of ortho, para-directing groups in electrophilic aromatic substitution. Activating groups stabilize the arenium ion intermediates for ortho and para attack more effectively than for meta attack.
Caption: Logical relationship of substituent type to directing effect.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This section provides a representative experimental protocol for a Friedel-Crafts acylation, a common electrophilic aromatic substitution reaction.
Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in dichloromethane.
-
Slowly add a solution of acetic anhydride in dichloromethane to the stirred suspension.
-
To this mixture, add a solution of anisole in dichloromethane dropwise at a controlled temperature.
-
After the addition is complete, heat the reaction mixture under reflux for a specified time to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
The product, 4-methoxyacetophenone, can be further purified by recrystallization or distillation.[9][10][11]
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetic anhydride and concentrated hydrochloric acid are corrosive. Dichloromethane is a volatile and potentially toxic solvent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical electrophilic aromatic substitution experiment, from reaction setup to product analysis.
Caption: A generalized experimental workflow for electrophilic aromatic substitution.
Conclusion
The regioselectivity of electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry. The choice between ortho and para substitution is governed by a subtle interplay of electronic and steric effects. While electronic factors often favor both positions, steric hindrance can significantly influence the product distribution, often leading to a preference for the para isomer. By understanding these fundamental principles and utilizing the provided experimental data and protocols, researchers can better predict and control the outcomes of their synthetic endeavors, facilitating the efficient development of novel molecules for a wide range of applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 5. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. condor.depaul.edu [condor.depaul.edu]
A Head-to-Head Battle of Protecting Groups: Unveiling the Advantages of MOM Ethers Over Silyl Ethers in Complex Synthesis
In the intricate world of organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl groups, both methoxymethyl (MOM) ethers and silyl ethers are workhorse functionalities employed by researchers in academia and the pharmaceutical industry. While silyl ethers are lauded for their versatility and tunable lability, MOM ethers present a unique set of advantages, particularly in complex synthetic routes requiring robust protection under basic conditions and orthogonal deprotection strategies. This guide provides an objective comparison of MOM and silyl ethers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Stability Under Forcing Conditions: A Clear Divergence
The primary advantage of MOM ethers lies in their exceptional stability across a wide range of reaction conditions, most notably their resilience to strongly basic environments where many common silyl ethers falter. This stability makes MOM protection the superior choice for reactions involving organometallics, enolates, and strong non-nucleophilic bases.[1][2]
Conversely, the stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the reaction medium. While bulkier silyl ethers like tert-butyldiphenylsilyl (TBDPS) offer enhanced stability, they can be challenging to introduce and remove. The widely used tert-butyldimethylsilyl (TBS) group, while more convenient, is susceptible to cleavage under both acidic and basic conditions.[3][4][5]
The following tables summarize the quantitative stability of common silyl ethers under acidic and basic conditions, providing a stark contrast to the generally high stability of MOM ethers under basic conditions.
Table 1: Comparative Stability of Silyl Ethers in Acidic and Basic Media
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data sourced from various educational materials.[4][5] |
Table 2: Half-Lives of Silyl Ethers Under Specific Acidic and Basic Conditions
| Silyl Ether | Half-Life (1% HCl in 95% MeOH, 25 °C) | Half-Life (5% NaOH in 95% MeOH) |
| n-C₁₂H₂₅OTBS | 140 h | 1.4 h |
| n-C₁₂H₂₅OTBDPS | 375 h | > 200 h |
| Data from Davies, J. S., et al. (1992).[6] |
MOM ethers, being acetals, are readily cleaved under acidic conditions, a property that can be exploited for selective deprotection.[3][7] However, their stability to a vast array of nucleophilic and basic reagents makes them a more reliable choice in many synthetic transformations.[1]
Orthogonal Deprotection Strategies in Multi-step Synthesis
A significant advantage of employing MOM protection is the ability to implement orthogonal deprotection strategies in the presence of silyl ethers. This orthogonality is crucial in the synthesis of complex molecules with multiple hydroxyl groups that need to be unmasked at different stages. A MOM group can be selectively removed with acid without affecting a silyl ether, while a silyl ether can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), leaving the MOM group intact.[8]
This differential reactivity allows for a more flexible and powerful synthetic strategy, as illustrated in the workflow below.
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols with MOM and silyl ethers are provided below.
MOM Ether Protection and Deprotection
Protocol 1: MOM Protection of an Alcohol [7]
-
Reagents: Alcohol (1.0 eq.), Diisopropylethylamine (DIPEA, 4.0 eq.), Dichloromethane (DCM), Methoxymethyl chloride (MOMCl, 3.0 eq.), Sodium iodide (NaI, 0.5 eq.).
-
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add the alcohol, DIPEA, and DCM.
-
Cool the resulting suspension to 0 °C.
-
Add freshly distilled MOMCl dropwise over 10 minutes.
-
Add NaI to the reaction solution.
-
Allow the mixture to warm to 25 °C and stir for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: MOM Deprotection using Acid [8]
-
Reagents: MOM-protected alcohol, Methanol (MeOH), Concentrated Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a trace amount of concentrated HCl.
-
Heat the reaction mixture to 62 °C for 15 minutes.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed.
-
Silyl Ether Protection and Deprotection
Protocol 3: TBS Protection of an Alcohol (Corey Protocol) [4]
-
Reagents: Alcohol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol, TBSCl, and imidazole in DMF at room temperature.
-
Stir the reaction mixture until the starting material is consumed as monitored by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: TBS Deprotection using TBAF [9]
-
Reagents: TBS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add 3 equivalents of a 1 M solution of TBAF in THF at room temperature.
-
Stir the reaction until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography.
-
Logical Framework for Protecting Group Selection
The choice between MOM and silyl ether protection is often dictated by the planned synthetic route. The following diagram illustrates a decision-making process for selecting an appropriate protecting group.
Conclusion
While silyl ethers offer a broad spectrum of lability that can be fine-tuned, the methoxymethyl (MOM) ether stands out for its exceptional stability in basic media and its utility in orthogonal deprotection schemes. For complex syntheses that involve strong bases or require the sequential deprotection of multiple hydroxyl groups, MOM protection often provides a more robust and reliable strategy. By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and successful synthetic routes to complex molecular targets.
References
- 1. MOM Ethers [organic-chemistry.org]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Silyl_ether [chemeurope.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. A critical, yet sometimes overlooked, component of this reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the organoboron species to facilitate the crucial transmetalation step. This guide provides an objective comparison of commonly used bases, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Role of the Base: More Than Just a Proton Scavenger
In the intricate mechanism of the Suzuki-Miyaura coupling, the base is not merely a passive spectator. Its primary function is to react with the boronic acid (or its ester) to form a more nucleophilic boronate species. This "ate" complex is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the catalytic cycle. The choice of base can therefore dramatically influence reaction rates, yields, and the tolerance of various functional groups.
Comparative Performance of Common Bases
The selection of an appropriate base is crucial for the success of a Suzuki-Miyaura coupling reaction. Both inorganic and organic bases are utilized, with inorganic bases being more common. The efficacy of a base is often dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of quantitative data from various studies, highlighting the performance of different bases under specific reaction conditions.
| Base | Reaction | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| Inorganic Bases | |||||||
| Na₂CO₃ | Suzuki-Miyaura Coupling | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 98 | [1] |
| K₂CO₃ | Suzuki-Miyaura Coupling | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (ligand-free) | DMF/H₂O | 98 | [2] |
| Cs₂CO₃ | Suzuki-Miyaura Coupling | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 95 | |
| K₃PO₄ | Suzuki-Miyaura Coupling | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane | 92 | |
| KOH | Suzuki-Miyaura Coupling | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (ligand-free) | DMF/H₂O | 50 | [2] |
| KF | Suzuki-Miyaura Coupling | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | THF | 85 | |
| Organic Bases | |||||||
| Et₃N (Triethylamine) | Suzuki-Miyaura Coupling | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | <10 | [3] |
| Diisopropylamine | Suzuki-Miyaura Coupling | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (ligand-free) | DMF/H₂O | 19 | [2] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Suzuki-Miyaura Coupling | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 78 |
Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Specific parameters should be optimized for each unique transformation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add the solvent system (10 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The following diagram, generated using Graphviz, illustrates the key steps of this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of base is a critical parameter in the optimization of Suzuki-Miyaura coupling reactions. While inorganic bases like carbonates and phosphates are generally more effective and widely used, the optimal base is highly dependent on the specific reaction partners and conditions. A careful consideration and screening of different bases can lead to significant improvements in reaction efficiency, yield, and overall success. This guide provides a starting point for researchers to make informed decisions and accelerate their synthetic endeavors.
References
A Comparative Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene: An Analysis of Byproducts and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules. The choice of synthetic route can significantly impact yield, purity, and the profile of byproducts, thereby influencing downstream applications. This guide provides a comprehensive comparison of the primary synthetic method, the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol, with viable alternative routes. We present a detailed analysis of potential byproducts, supported by experimental protocols and quantitative data to aid in the selection of the most appropriate synthetic strategy.
Primary Synthetic Route: MOM Protection of 2-Bromobenzyl Alcohol
The most common and direct approach to this compound involves the protection of the hydroxyl group of 2-bromobenzyl alcohol using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Analysis of Potential Byproducts
While this method is generally efficient, the high reactivity of chloromethyl methyl ether, a potent alkylating agent, can lead to the formation of several byproducts.[1] A thorough analysis of the crude reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying and quantifying these impurities.
Likely Byproducts in the MOM Protection of 2-Bromobenzyl Alcohol:
-
Bis(2-bromobenzyl) ether: This byproduct can form through the self-condensation of two molecules of 2-bromobenzyl alcohol under basic conditions.
-
2-Bromobenzyl chloride: Reaction of 2-bromobenzyl alcohol with the chloride source (from MOMCl or impurities) can lead to the formation of this chlorinated byproduct.[2]
-
Unreacted 2-bromobenzyl alcohol: Incomplete reaction will result in the presence of the starting material in the final product mixture.
-
Formaldehyde and methanol insertion products: Though less common, side reactions involving the decomposition of MOMCl or reaction with trace amounts of water can lead to the formation of various insertion byproducts.
-
Over-alkylation products: While less likely with a primary alcohol, reaction at other sites on the aromatic ring is a theoretical possibility, especially under harsh conditions.
Alternative Synthetic Routes
Several alternative methods exist for the synthesis of this compound, each with its own set of advantages and disadvantages. These routes typically involve the introduction of the bromine atom at a different stage of the synthesis.
-
Direct Bromination of 2-((methoxymethoxy)methyl)benzene: This method involves the electrophilic aromatic substitution of 2-((methoxymethoxy)methyl)benzene using molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
N-Bromosuccinimide (NBS) Bromination of 2-((methoxymethoxy)methyl)benzene: This approach utilizes N-bromosuccinimide as a source of bromine radicals, typically initiated by light or a radical initiator like AIBN. This method is often preferred for its milder reaction conditions.[3]
-
Decarboxylative Bromination of 2-((methoxymethoxy)methyl)benzoic Acid: This less common but potentially useful method involves the replacement of a carboxylic acid group with a bromine atom. This can be achieved using reagents like N-bromosuccinimide in the presence of a silver catalyst or other specialized brominating agents.[4]
Quantitative Data Comparison
The following table summarizes the reported yields for the different synthetic routes. It is important to note that byproduct percentages are often not explicitly reported in the literature and can vary depending on the specific reaction conditions and purification methods employed.
| Synthetic Route | Key Reagents | Typical Yield (%) |
| MOM Protection | 2-Bromobenzyl alcohol, MOMCl, DIPEA | 85-95% |
| Direct Bromination | 2-((methoxymethoxy)methyl)benzene, Br₂/FeBr₃ | 70-80% |
| NBS Bromination | 2-((methoxymethoxy)methyl)benzene, NBS, AIBN | 75-85% |
| Decarboxylative Bromination | 2-((methoxymethoxy)methyl)benzoic acid, Ag(I)/NBS | 60-70% |
Experimental Protocols
Protocol 1: Synthesis of this compound via MOM Protection
Materials:
-
2-Bromobenzyl alcohol
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Direct Bromination
Materials:
-
2-((methoxymethoxy)methyl)benzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iron(III) bromide (FeBr₃) (0.1 eq).
-
Slowly add a solution of bromine (Br₂) (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and byproduct analysis of this compound.
References
- 1. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
- 2. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Bromo-2-((methoxymethoxy)methyl)benzene
Essential Safety and Logistical Information
Proper disposal of 1-Bromo-2-((methoxymethoxy)methyl)benzene is crucial to ensure laboratory safety and environmental protection. This compound is an organic aryl halide and should be handled with care. The primary disposal route for this chemical is through a licensed professional waste disposal service.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for a structurally similar compound, 1-bromo-2-(methoxymethyl)benzene. This information should be used as a cautious reference for this compound.
| Property | Value (for 1-bromo-2-(methoxymethyl)benzene) | Source |
| Molecular Formula | C8H9BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Always wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[1]
2. Waste Segregation and Collection:
-
Chemical Waste: Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste.[1] Place these items in a separate, clearly labeled container.
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.[1]
4. Disposal Pathway:
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[1] They are equipped to handle and dispose of chemical waste in accordance with regulations.
-
Incineration: A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.
5. Environmental Precautions:
-
Do not dispose of this chemical down the drain. [1] It is crucial to prevent the entry of this compound into the environment as it may be harmful to aquatic life.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
